1,2,3-Trifluoro-5-methoxy-4-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trifluoro-5-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c1-14-4-2-3(8)5(9)6(10)7(4)11(12)13/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOYSDLZDZGEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650159 | |
| Record name | 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925890-13-7 | |
| Record name | 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Trifluoro-5-methoxy-4-nitro-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 1,2,3-trifluoro-5-methoxy-4-nitrobenzene. In the absence of publicly available experimental spectra for this specific isomer, this document leverages established principles of spectroscopic theory and substituent effects to predict the characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed, field-proven methodologies for the acquisition and interpretation of high-quality spectroscopic data, intended to serve as a robust workflow for researchers in organic synthesis and drug development. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure the unambiguous structural elucidation of the target molecule.
Introduction: The Significance of Spectroscopic Analysis in Novel Compound Elucidation
The precise structural characterization of newly synthesized molecules is a cornerstone of modern chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering detailed insights into the connectivity of atoms, the nature of chemical bonds, and the overall electronic environment. For a polysubstituted aromatic compound like this compound, a strategic combination of spectroscopic methods is indispensable for confirming its identity and purity.
The unique substitution pattern of this molecule—three contiguous fluorine atoms, a methoxy group, and a nitro group on a benzene ring—presents a fascinating case for spectroscopic analysis. The interplay of the strong electron-withdrawing effects of the fluorine and nitro substituents, alongside the electron-donating nature of the methoxy group, is expected to give rise to a distinct and informative set of spectral data. This guide will first predict these spectral features based on established substituent effects and then provide a detailed roadmap for their experimental verification.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, is essential.
The benzene ring of the target molecule possesses a single proton. Its chemical shift will be significantly influenced by the surrounding substituents. The nitro group is a strong electron-withdrawing group, which deshields aromatic protons, shifting their signals downfield.[1][2][3] Conversely, the methoxy group is an electron-donating group, causing an upfield shift, particularly for protons in the ortho and para positions.[3] The three fluorine atoms also exert a strong deshielding inductive effect.
Given the position of the lone proton at C6, which is ortho to a fluorine atom and meta to both the nitro and methoxy groups, a downfield chemical shift is anticipated.
Table 1: Predicted ¹H NMR Data
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |
| ~ 7.5 - 8.0 | Singlet (or narrow multiplet due to long-range coupling with F) | H-6 | The proton is ortho to an electron-withdrawing fluorine atom and meta to a strongly electron-withdrawing nitro group, leading to significant deshielding. The methoxy group's donating effect at the meta position is minimal. |
| ~ 3.9 - 4.1 | Singlet | -OCH₃ | The methoxy protons are not coupled to any other protons and will appear as a singlet in a typical chemical shift range for this functional group. |
The ¹³C NMR spectrum will display signals for all seven carbon atoms in the molecule. The chemical shifts will be heavily influenced by the attached substituents. Carbons directly bonded to fluorine will be significantly deshielded and will exhibit large one-bond C-F coupling constants.[4] The carbon attached to the nitro group will also be deshielded, while the carbon bonded to the methoxy group will be shielded.[5][6]
Table 2: Predicted ¹³C NMR Data
| Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Assignment | Rationale |
| ~ 150 - 160 | Doublet of Doublets of Doublets (ddd) | C-2 | Directly bonded to fluorine and adjacent to two other fluorine atoms, resulting in large C-F couplings. |
| ~ 145 - 155 | Doublet of Doublets (dd) | C-1, C-3 | Directly bonded to fluorine and adjacent to another fluorine atom. |
| ~ 140 - 150 | Singlet (or narrow multiplet) | C-4 | Attached to the electron-withdrawing nitro group. |
| ~ 155 - 165 | Singlet (or narrow multiplet) | C-5 | Attached to the electron-donating methoxy group. |
| ~ 110 - 120 | Doublet (d) | C-6 | Coupled to the adjacent fluorine at C-1. |
| ~ 55 - 65 | Singlet | -OCH₃ | Typical chemical shift for a methoxy carbon. |
¹⁹F NMR is crucial for confirming the fluorine substitution pattern. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.[7][8] The three adjacent fluorine atoms will exhibit complex splitting patterns due to mutual coupling.
Table 3: Predicted ¹⁹F NMR Data
| Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Rationale |
| -120 to -140 | Doublet of Doublets (dd) | F-1, F-3 | Each fluorine is coupled to the adjacent F-2 and will have a similar chemical environment. |
| -150 to -170 | Triplet (t) | F-2 | This fluorine is coupled to both F-1 and F-3. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted FT-IR Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 1520 - 1560 | Strong | Asymmetric NO₂ stretch | Characteristic for aromatic nitro compounds.[9][10][11] |
| ~ 1340 - 1380 | Strong | Symmetric NO₂ stretch | Characteristic for aromatic nitro compounds.[9][10][11] |
| ~ 1000 - 1300 | Strong | C-F stretch | The presence of multiple C-F bonds will likely result in strong absorptions in this region.[10] |
| ~ 2850 - 3000 | Medium | C-H stretch (methoxy) | Characteristic for the methyl group of the methoxy substituent. |
| ~ 1200 - 1250 | Strong | Asymmetric C-O-C stretch | Characteristic for the aryl ether linkage. |
| ~ 1000 - 1050 | Medium | Symmetric C-O-C stretch | Characteristic for the aryl ether linkage. |
| ~ 1450 - 1600 | Medium to Weak | C=C aromatic stretch | Multiple bands are expected in this region. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern in the mass spectrum will provide further structural information.
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation | Rationale |
| ~ 221.01 | [M]⁺˙ (Molecular Ion) | The molecular ion peak corresponding to the exact mass of C₇H₄F₃NO₃. |
| [M-30]⁺ | Loss of NO | A common fragmentation pathway for nitroaromatic compounds.[12][13][14] |
| [M-46]⁺ | Loss of NO₂ | Another characteristic fragmentation of nitroaromatics.[12][13][14] |
| [M-15]⁺ | Loss of CH₃ | Fragmentation of the methoxy group. |
| [M-31]⁺ | Loss of OCH₃ | Cleavage of the methoxy group. |
Experimental Protocols for Spectroscopic Analysis
The following section details the step-by-step methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Weigh approximately 10-20 mg of the purified solid sample for ¹H NMR and 30-50 mg for ¹³C NMR.[15][16][17]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial.[16]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
Caption: Proposed workflow for comprehensive NMR analysis.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will confirm the presence of the aromatic and methoxy protons and their chemical shifts.
-
¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. This will identify all unique carbon environments.
-
¹⁹F NMR: Acquire a ¹⁹F NMR spectrum to observe the fluorine signals and their coupling patterns.
-
COSY (Correlation Spectroscopy): While not strictly necessary for this molecule due to the single aromatic proton, a COSY experiment would confirm the absence of proton-proton coupling for the aromatic proton.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment is crucial for correlating each proton with its directly attached carbon atom.[18][19][20] This will definitively link the aromatic proton signal to its corresponding carbon signal and the methoxy protons to the methoxy carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for establishing long-range (2-3 bond) correlations between protons and carbons.[18][19][20] The HMBC spectrum will show correlations from the aromatic proton (H-6) to adjacent carbons (C-1, C-5) and the carbon of the nitro group (C-4). It will also show correlations from the methoxy protons to the C-5 carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.[21][22][23][24]
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance spectrum.
High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Filter the solution if any solid particles are present.
-
Infuse the sample solution into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
-
Ensure the mass analyzer is calibrated to achieve high mass accuracy (typically < 5 ppm).[25][26][27]
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which will aid in structural confirmation.[26][28]
Data Interpretation and Structural Confirmation
The final step in the spectroscopic analysis is the comprehensive integration of all acquired data.
Caption: Integration of spectroscopic data for structural confirmation.
A successful characterization will demonstrate consistency across all datasets:
-
The ¹H, ¹³C, and ¹⁹F NMR spectra should align with the predicted chemical shifts and coupling patterns.
-
The 2D NMR experiments (HSQC and HMBC) must unambiguously establish the connectivity of the atoms.
-
The FT-IR spectrum should confirm the presence of the key functional groups (nitro, methoxy, C-F bonds).
-
The HRMS data must provide the correct elemental composition, and the fragmentation pattern should be consistent with the proposed structure.
By following this predictive and methodological guide, researchers can confidently and accurately determine the structure of this compound, ensuring the scientific integrity of their work.
References
- 1. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijsr.net [ijsr.net]
- 11. esisresearch.org [esisresearch.org]
- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. organomation.com [organomation.com]
- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 23. jascoinc.com [jascoinc.com]
- 24. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 25. A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry [mdpi.com]
- 26. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
Navigating the Spectral Complexity of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene: An In-depth NMR Analysis
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture with atomic-level precision. This guide provides an in-depth technical analysis of the NMR spectra of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene, a polysubstituted aromatic compound with significant potential in medicinal chemistry and materials science. We will explore the nuances of ¹H, ¹³C, and ¹⁹F NMR, offering both theoretical predictions and practical experimental considerations to empower your research.
Introduction: The Structural Challenge
This compound presents a fascinating case for NMR analysis due to its unique substitution pattern. The benzene ring is adorned with three adjacent fluorine atoms, a methoxy group, and a nitro group. This arrangement leads to a complex interplay of electronic effects (both inductive and mesomeric) that profoundly influences the chemical environment of each nucleus. The strongly electron-withdrawing nitro group and fluorine atoms, coupled with the electron-donating methoxy group, create a highly polarized aromatic system, resulting in a wide dispersion of chemical shifts and intricate spin-spin coupling networks. A thorough NMR analysis is therefore essential for unambiguous structural confirmation and for understanding the molecule's electronic properties.
The Molecular Blueprint: Structure and Numbering
For clarity throughout this guide, the following IUPAC numbering scheme for this compound will be used:
Figure 1: Molecular structure and numbering of this compound.
¹H NMR Spectral Analysis: A Lone Proton's Tale
The ¹H NMR spectrum of this compound is simplified by the presence of only two distinct proton environments: the aromatic proton (H6) and the methoxy protons (-OCH₃).
-
Aromatic Region (H6): The solitary aromatic proton, H6, is expected to resonate significantly downfield. Its chemical shift is influenced by several factors. The electron-withdrawing nature of the adjacent fluorine at C1 and the nitro group at C4 will deshield this proton.[1] Conversely, the electron-donating methoxy group at C5 will provide some shielding. The net effect is a downfield shift, anticipated in the range of 7.5 - 8.5 ppm. The multiplicity of the H6 signal will be a complex multiplet due to coupling with the neighboring fluorine atoms. Specifically, it will exhibit ortho coupling to F1 (³JHF) and meta coupling to F2 (⁴JHF).
-
Aliphatic Region (-OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet in the spectrum. Their chemical shift is expected in the typical range for methoxy groups on an aromatic ring, approximately 3.8 - 4.2 ppm.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, one for each of the six aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents.[2]
-
Aromatic Carbons (C1-C6): The carbons directly bonded to fluorine (C1, C2, C3) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). Their chemical shifts will be significantly downfield due to the electronegativity of fluorine. The carbon bearing the nitro group (C4) is also expected to be deshielded and will likely appear at a high chemical shift. The carbon attached to the methoxy group (C5) will be shielded relative to the other substituted carbons. The unsubstituted carbon (C6) will have a chemical shift influenced by the adjacent fluorine and methoxy groups. Aromatic carbons typically resonate between 110-160 ppm.[1]
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate in the aliphatic region, typically between 55 - 65 ppm.
¹⁹F NMR Spectral Analysis: A Fluorine-Centric Perspective
¹⁹F NMR spectroscopy is a powerful tool for analyzing fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.[3][4] For this compound, three distinct signals are expected, one for each fluorine atom.
The chemical shifts of F1, F2, and F3 will be influenced by the electronic effects of the nitro and methoxy groups. The relative positions of these signals can be predicted based on the substituent effects. The fluorine atoms will also exhibit coupling to each other (JFF) and to the aromatic proton (JHF). Fluorine-fluorine coupling constants are typically larger than proton-proton couplings and can occur over several bonds.[5][6]
Predicted NMR Data Summary
The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound. These predictions are based on established substituent effects and typical chemical shift ranges for similar compounds. For precise, project-specific data, it is recommended to use specialized NMR prediction software.[3][5][6][7][8]
| Assignment | ¹H NMR δ (ppm), Multiplicity, J (Hz) | ¹³C NMR δ (ppm), Multiplicity, J (Hz) | ¹⁹F NMR δ (ppm), Multiplicity, J (Hz) |
| H6 | 7.8 - 8.2, dd, ³JHF1 ≈ 8-10, ⁴JHF2 ≈ 2-4 | - | - |
| -OCH₃ | 3.9 - 4.1, s | - | - |
| C1 | 145 - 155, d, ¹JCF ≈ 240-260 | - | - |
| C2 | 140 - 150, d, ¹JCF ≈ 240-260 | - | - |
| C3 | 148 - 158, d, ¹JCF ≈ 240-260 | - | - |
| C4 | 140 - 150, s | - | - |
| C5 | 155 - 165, s | - | - |
| C6 | 110 - 120, d, ²JCF1 ≈ 20-25 | - | - |
| -OCH₃ | 58 - 62, s | - | - |
| F1 | - | - | -130 to -140, dd, ³JF1F2 ≈ 20-25, ⁴JF1F3 ≈ 5-10 |
| F2 | - | - | -150 to -160, dd, ³JF2F1 ≈ 20-25, ³JF2F3 ≈ 20-25 |
| F3 | - | - | -140 to -150, d, ³JF3F2 ≈ 20-25 |
Table 1: Predicted NMR Data for this compound.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol that can be adapted to your specific instrumentation.
Figure 2: General workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6 mL in a clean vial. The choice of solvent can influence chemical shifts, so consistency is key.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the field on the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei. This ensures optimal sensitivity and pulse delivery.
-
Shim the magnetic field to achieve high resolution and symmetrical peak shapes.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16) should be collected to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The high sensitivity of the ¹⁹F nucleus usually requires fewer scans (e.g., 64) than a ¹³C experiment.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift axis. For ¹H and ¹³C spectra, reference the residual solvent peak. For ¹⁹F spectra, an external reference standard (e.g., CFCl₃) is often used.[9]
-
Integrate the signals to determine the relative number of nuclei.
-
Analyze the multiplicities and measure the coupling constants to establish connectivity.
-
Conclusion
The NMR analysis of this compound is a multifaceted process that leverages the strengths of ¹H, ¹³C, and ¹⁹F spectroscopy. A systematic approach, combining theoretical prediction with careful experimental practice, is essential for a complete and accurate structural assignment. The insights gained from a comprehensive NMR study are invaluable for understanding the electronic properties of this complex molecule and for guiding its application in drug discovery and materials science. This guide provides a solid framework for researchers to confidently approach the NMR analysis of this and other similarly complex fluorinated aromatic compounds.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0152889) [np-mrd.org]
- 3. acdlabs.com [acdlabs.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Simulate and predict NMR spectra [nmrdb.org]
- 6. Download NMR Predict - Mestrelab [mestrelab.com]
- 7. CASCADE [nova.chem.colostate.edu]
- 8. PROSPRE [prospre.ca]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
An In-depth Technical Guide to the Infrared Spectrum of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene, a polysubstituted aromatic compound of interest in pharmaceutical and materials science research. Lacking a publicly available experimental spectrum, this document synthesizes data from structurally related compounds and established group frequency correlations to predict, analyze, and assign the principal vibrational modes. We present a detailed methodology for both experimental data acquisition and computational spectral analysis, offering a robust framework for researchers. The guide elucidates the influence of the compound's unique substitution pattern—three vicinal fluorine atoms, a methoxy group, and a nitro group—on its vibrational spectrum. All data is presented with in-text citations, structured tables, and explanatory diagrams to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Introduction and Molecular Structure Analysis
This compound is a complex benzene derivative. Its utility in synthetic chemistry stems from the unique electronic environment created by its five substituents. The benzene ring is subjected to strong inductive electron withdrawal from the three fluorine atoms and the nitro group, while the methoxy group provides a moderate electron-donating resonance effect. This interplay of electronic effects defines the molecule's reactivity and is directly reflected in its vibrational spectrum.
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. By absorbing infrared radiation at specific frequencies corresponding to the energy of these vibrations, a molecule generates a unique spectral fingerprint. For a molecule like this compound, the IR spectrum is invaluable for:
-
Structural Verification: Confirming the presence of key functional groups (NO₂, OCH₃, C-F).
-
Purity Assessment: Identifying impurities by their characteristic spectral bands.
-
Reaction Monitoring: Tracking the appearance or disappearance of functional groups during synthesis.
The primary functional groups and bond types that will dominate the IR spectrum are:
-
Nitro Group (NO₂): Exhibits strong, characteristic asymmetric and symmetric stretching vibrations.
-
Methoxy Group (-OCH₃): Shows C-O-C ether linkages and aliphatic C-H stretches.
-
Aryl-Fluorine Bonds (C-F): Produces intense absorptions due to the high polarity of the bond.
-
Substituted Benzene Ring: Displays C=C stretching, C-H stretching/bending, and ring deformation modes.
Methodology: A Dual Approach to Spectral Characterization
To ensure a thorough and verifiable analysis, a dual-pronged approach combining experimental spectroscopy with computational modeling is recommended. This self-validating system ensures that experimental observations are supported by theoretical understanding.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
This protocol outlines the standard procedure for acquiring a solid-state IR spectrum.
Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of the solid sample.
Materials:
-
This compound (analyte, ~1-2 mg)
-
Spectroscopic grade Potassium Bromide (KBr, ~100-200 mg), desiccated
-
Agate mortar and pestle
-
Pellet-pressing die and hydraulic press
-
FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)
Procedure:
-
Drying: Gently dry the KBr powder in an oven at 110°C for 2-4 hours to remove adsorbed water, which has a strong, broad IR signal. Cool in a desiccator.
-
Sample Preparation: Place ~100 mg of the dried KBr into the agate mortar. Add ~1 mg of the analyte.
-
Grinding: Grind the mixture thoroughly for 2-3 minutes until a fine, homogeneous powder is obtained. The fine particle size is critical to minimize scattering of the IR beam.
-
Pellet Formation: Transfer a portion of the powder into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Evacuate the die assembly under vacuum to remove entrapped air. Slowly apply pressure (typically 7-10 tons) for approximately 2 minutes.
-
Pellet Inspection: Carefully release the pressure and disassemble the die. A high-quality pellet should be thin and transparent or translucent.
-
Data Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed by the instrument software to produce the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
Computational Protocol: Density Functional Theory (DFT)
Computational modeling provides a theoretical spectrum that is indispensable for assigning complex vibrational modes.
Objective: To calculate the harmonic vibrational frequencies of the molecule to aid in the assignment of the experimental spectrum.
Methodology:
-
Structure Optimization: The molecular geometry of this compound is optimized using DFT. A common and effective method is the B3LYP functional with a 6-31+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies, IR intensities, and Raman activities.
-
Scaling: The calculated frequencies are systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G* level) to improve agreement with experimental data.
-
Visualization: The calculated vibrational modes can be animated using visualization software (e.g., GaussView, Avogadro) to understand the specific atomic motions corresponding to each absorption band.
Predicted IR Spectrum: Analysis and Band Assignments
The following table summarizes the predicted key absorption bands for this compound. The wavenumber ranges are derived from established literature values for similar functional groups and compounds.[1][2][3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Commentary |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | The molecule has only one C-H bond on the aromatic ring. Its intensity is expected to be low. |
| 2980 - 2850 | Weak-Medium | Aliphatic C-H Stretch (Methoxy -CH₃) | Asymmetric and symmetric stretching modes of the methyl group. |
| 1615 - 1580 | Strong | Aromatic C=C Stretch | Multiple bands are expected. The strong electron-withdrawing groups can shift these to lower frequencies compared to benzene. |
| 1570 - 1500 | Very Strong | NO₂ Asymmetric Stretch | This is one of the most characteristic and intense bands in the spectrum, confirming the presence of the nitro group.[3][4] |
| 1480 - 1440 | Medium | -CH₃ Asymmetric Bend | Bending vibration of the methoxy group's methyl C-H bonds. |
| 1370 - 1330 | Very Strong | NO₂ Symmetric Stretch | The second hallmark peak for the nitro group, typically appearing with very strong intensity.[3][4] |
| 1280 - 1200 | Very Strong | Aryl-O Asymmetric Stretch & C-F Stretch | This region is complex. The asymmetric C-O-C stretch of the aryl ether and the very strong C-F stretching vibrations overlap here, likely producing a broad, intense absorption.[5] |
| 1180 - 1050 | Very Strong | C-F Stretch | The C-F stretching modes of the three fluorine atoms will result in multiple, very strong absorption bands in this region. The exact positions are sensitive to coupling with other vibrations. |
| 1050 - 1000 | Medium | Aryl-O Symmetric Stretch | Symmetric C-O-C stretching of the methoxy group. |
| 890 - 830 | Medium-Strong | C-H Out-of-Plane Bend | The frequency for an isolated aromatic C-H is typically in this range and can be a useful diagnostic band. |
| ~850 | Medium | C-N Stretch | The stretching of the bond connecting the nitro group to the benzene ring. |
Visualization of Key Concepts
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for obtaining the IR spectrum.
Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.
Structure-Spectrum Relationship
This diagram shows how the distinct functional groups of the molecule give rise to specific regions of absorption in the infrared spectrum.
Caption: Correlation of molecular structure to IR spectral regions.
Conclusion
The infrared spectrum of this compound is predicted to be complex but highly characteristic. The most prominent features are expected to be the very strong asymmetric and symmetric stretching bands of the nitro group around 1570-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. Additionally, a series of intense, overlapping bands between 1280 cm⁻¹ and 1050 cm⁻¹ will arise from the multiple C-F bonds and the aryl ether C-O stretch. The combination of experimental measurement and computational analysis provides a powerful and reliable strategy for the definitive structural elucidation of this and other complex aromatic compounds. This guide serves as a foundational reference for researchers working with this molecule, enabling accurate and confident spectral interpretation.
References
A Guide to the Structural Elucidation of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene: A Methodological Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern chemical and pharmaceutical science. This knowledge underpins our understanding of a compound's physicochemical properties, its interactions with biological targets, and its potential for development as a therapeutic agent. This technical guide addresses the currently undetermined crystal structure of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene (CAS Number: 925890-13-7). In the absence of a published structure, this document serves as a comprehensive methodological roadmap for its determination and analysis. We present a plausible synthetic route, detailed protocols for crystallization, a workflow for single-crystal X-ray diffraction (SCXRD) analysis, and an illustrative discussion of the expected structural features based on a crystallographically-characterized analogue. This guide is designed to provide researchers with the scientific rationale and practical steps required to elucidate the solid-state structure of this and similar small molecules, thereby empowering structure-based drug design and materials science initiatives.
Introduction: The Imperative of Structural Knowledge
In the landscape of drug discovery and development, the crystal structure of an active pharmaceutical ingredient (API) is not merely an academic curiosity; it is a critical piece of data. It provides irrefutable proof of molecular identity, absolute configuration, and conformation.[1][2] This information is paramount for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's shape influences its biological activity.
-
Rational Drug Design: Guiding the design of more potent and selective analogues by revealing key binding features and intermolecular interactions.[3][4]
-
Computational Modeling: Providing an accurate, experimentally-derived starting point for molecular docking and dynamics simulations.
-
Solid-State Property Characterization: Influencing crucial properties like solubility, stability, and bioavailability, with different crystal forms (polymorphs) exhibiting distinct behaviors.[5]
This compound is a substituted aromatic compound whose electronic and steric properties, conferred by its trifluoro, methoxy, and nitro substituents, make it a molecule of interest for medicinal chemistry. The electron-withdrawing nature of the fluorine and nitro groups, combined with the electron-donating methoxy group, creates a complex electronic profile that could modulate interactions with biological targets. Determining its crystal structure would provide invaluable insights into its molecular geometry and potential intermolecular interactions.
Synthesis and Purification of this compound
A prerequisite for any crystallographic study is the availability of a pure, crystalline sample. While this compound is commercially available, researchers may need to synthesize it or purify existing stock. A plausible and established method for the synthesis of nitroaromatic compounds is the electrophilic nitration of a suitable precursor.
Proposed Synthetic Pathway
The target compound can be synthesized via the nitration of 1,2,3-trifluoro-5-methoxybenzene (CAS 203245-17-4).[6] The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, attacks the electron-rich benzene ring. The directing effects of the existing substituents will favor nitration at the C4 position.
References
reactivity and stability of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene
An In-depth Technical Guide to the Reactivity and Stability of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound, a highly functionalized aromatic compound with significant potential in medicinal chemistry and materials science. We will delve into its unique structural features, reactivity, and stability, offering field-proven insights into its synthetic applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction and Significance
This compound is a substituted nitrobenzene notable for its complex arrangement of functional groups. The presence of three electron-withdrawing fluorine atoms, a powerful electron-withdrawing nitro group, and an electron-donating methoxy group on a single benzene ring creates a unique electronic environment that dictates its chemical behavior.[1] This compound serves as a versatile intermediate in organic synthesis.[1] The trifluorinated motif is of particular interest in drug development, as fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1] The nitro and methoxy groups provide handles for a variety of chemical transformations, making this molecule a valuable building block for more complex structures.[1]
Physicochemical Properties and Stability
The stability and physical properties of this compound are crucial for its handling, storage, and application in synthesis.
| Property | Value |
| CAS Number | 925890-13-7[2] |
| Molecular Formula | C₇H₄F₃NO₃ |
| Molecular Weight | 223.11 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Stability | Stable under normal storage conditions.[3][4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] Keep container tightly closed. |
The compound is stable under standard laboratory conditions.[3][4] However, like many nitroaromatic compounds, it should be handled with care, avoiding high temperatures and ignition sources.[3] Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[3]
Core Reactivity: A Dichotomy of Electron Demand
The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro group and the three fluorine atoms. This renders the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this molecule is nucleophilic aromatic substitution (SNAr). The positions ortho and para to the strongly deactivating nitro group are highly activated towards nucleophilic attack. The fluorine atoms serve as excellent leaving groups in these reactions. This makes the compound an ideal precursor for introducing a wide range of functionalities.
Common nucleophiles that can be employed include:
-
Amines (Primary and Secondary): To form substituted anilines.
-
Alkoxides and Phenoxides: To generate ether linkages.
-
Thiols: To produce thioethers.
The regioselectivity of the substitution will be dictated by the specific reaction conditions and the nature of the nucleophile.
Reduction of the Nitro Group
The nitro group is readily reduced to an amino group, providing a key synthetic handle for further derivatization, such as amide bond formation or diazotization reactions.[1] Standard reduction methods are applicable:
-
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source.
-
Metal-Acid Systems: Classic methods such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).[5]
The resulting aniline is a critical intermediate for the synthesis of many pharmaceutical and agrochemical compounds.[1]
Caption: Key reaction pathways for this compound.
Synthesis of this compound
The synthesis of this compound typically involves the nitration of a suitable trifluoromethoxybenzene precursor.
General Synthetic Approach: Electrophilic Aromatic Substitution
The introduction of the nitro group is achieved via an electrophilic aromatic substitution reaction. A nitrating mixture, commonly a combination of concentrated nitric acid and concentrated sulfuric acid, is used to generate the nitronium ion (NO₂⁺) in situ, which acts as the electrophile.[1]
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Nitration
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid via the dropping funnel while maintaining the temperature below 10 °C.
-
Addition of Substrate: Once the nitrating mixture is prepared and cooled, add 1,2,3-trifluoro-5-methoxybenzene dropwise, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for a specified time (e.g., 1-2 hours). Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[3] Avoid breathing dust, fumes, or vapors.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3]
-
Skin: Wash off with soap and plenty of water.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
-
Conclusion
This compound is a synthetically valuable building block due to its unique electronic properties and the presence of multiple, orthogonally reactive functional groups. Its propensity for nucleophilic aromatic substitution and the ease of reduction of its nitro group make it an attractive starting material for the synthesis of complex molecules in the pharmaceutical and materials science sectors. A thorough understanding of its reactivity and safe handling protocols is essential for its effective utilization in research and development.
References
- 1. Buy 1,3,4-trifluoro-5-methoxy-2-nitrobenzene | 66684-67-1 [smolecule.com]
- 2. 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
Navigating the Synthesis and Application of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals detailing the properties, commercial sourcing, and potential applications of the chemical compound 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene. This guide addresses the increasing interest in fluorinated aromatic compounds as versatile building blocks in medicinal chemistry and materials science.
Introduction: The Significance of a Polysubstituted Aromatic Core
This compound, with the CAS number 925890-13-7 and a molecular formula of C₇H₄F₃NO₃, is a highly functionalized aromatic compound.[1] Its structure is characterized by a benzene ring substituted with three fluorine atoms, a methoxy group, and a nitro group. This unique combination of electron-withdrawing and electron-donating groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The presence of multiple fluorine atoms can enhance the metabolic stability and bioavailability of derivative compounds, a desirable trait in pharmaceutical development.[2]
Commercial Availability and Physicochemical Properties
This specialized chemical is available from a number of commercial suppliers, catering to research and development quantities. While a comprehensive safety data sheet (SDS) for this specific compound is not publicly available, related compounds are known to be irritants, and appropriate personal protective equipment should be used when handling.[3]
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |
| AK Scientific, Inc.[4] | 925890-13-7 | C₇H₄F₃NO₃ | 99% (GC) | Custom |
| Alachem Co., Ltd.[1] | 925890-13-7 | C₇H₄F₃NO₃ | Not specified | Research to industrial |
| Amadis Chemical Co., Ltd.[5] | 925890-13-7 | C₇H₄F₃NO₃ | 97% | From 10 mg |
| Matrix Scientific[3] | 925890-13-7 | C₇H₄F₃NO₃ | Not specified | Not specified |
| Reagentia[3] | 925890-13-7 | C₇H₄F₃NO₃ | Not specified | 250 mg, 1 g, 5 g, 10 g |
| Watson International Ltd.[6] | 925890-13-7 | C₇H₄F₃NO₃ | 98% | Not specified |
Physicochemical Data:
-
Molecular Weight: 207.11 g/mol [1]
-
Appearance: Powder or liquid[5]
-
Storage: Store in a tightly closed container in a cool, dry place.[5]
Synthesis and Reactivity Insights
While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, its structure suggests a plausible synthetic route based on established organic chemistry principles. A potential pathway could involve the nitration of a corresponding trifluoro-methoxy-benzene precursor. The regioselectivity of the nitration would be a critical factor to control.
The reactivity of this molecule is governed by the interplay of its substituents. The powerful electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This makes the fluorine atoms susceptible to displacement by various nucleophiles, providing a gateway to a diverse range of derivatives.
Diagram 1: Proposed Nucleophilic Aromatic Substitution Workflow
Caption: A generalized workflow for the nucleophilic aromatic substitution of this compound.
Spectroscopic Characterization (Anticipated)
-
¹H NMR: A singlet for the methoxy protons (-OCH₃) and a signal for the lone aromatic proton, likely showing coupling to the adjacent fluorine atoms.
-
¹³C NMR: Resonances for the aromatic carbons, with their chemical shifts influenced by the attached fluorine, methoxy, and nitro groups. Carbon-fluorine coupling would be a prominent feature.
-
¹⁹F NMR: Three distinct signals corresponding to the three non-equivalent fluorine atoms on the aromatic ring. The coupling patterns between these fluorine atoms and with the neighboring aromatic proton would provide valuable structural information.
-
IR Spectroscopy: Characteristic absorption bands for the nitro group (NO₂) stretching (typically around 1520 and 1340 cm⁻¹), C-F stretching, and C-O stretching of the methoxy group.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic fragmentation pattern.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a scaffold for the synthesis of novel bioactive molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. This, combined with the possibility of SNAr reactions, opens up a vast chemical space for exploration.
Diagram 2: Potential Derivatization Pathways for Drug Discovery
Caption: Key derivatization strategies for generating novel compounds from the title molecule.
The resulting aniline and other substituted derivatives could serve as key intermediates in the synthesis of a wide range of therapeutic agents. The incorporation of the trifluoromethoxy-phenyl moiety has been explored in the development of various kinase inhibitors and other targeted therapies. While direct applications of this specific isomer are not yet widely reported, its structural motifs are present in compounds investigated for their potential as antibacterial and anticancer agents.
Conclusion
This compound represents a promising, albeit underexplored, building block for chemical synthesis. Its commercial availability provides a solid starting point for research endeavors. The combination of a reactive nitro group and displaceable fluorine atoms on an aromatic core makes it a versatile platform for generating diverse molecular architectures with potential applications in drug discovery and materials science. Further investigation into its synthesis, reactivity, and the biological activity of its derivatives is warranted.
References
- 1. 925890-13-7 | 1,2,3-trifluoro-5-methoxy-4-nitro-benzene - Alachem Co., Ltd. [alachem.co.jp]
- 2. Buy 1,3,4-trifluoro-5-methoxy-2-nitrobenzene | 66684-67-1 [smolecule.com]
- 3. 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene (1 x 250 mg) | Reagentia [reagentia.eu]
- 4. 925890-13-7 this compound AKSci W9551 [aksci.com]
- 5. This compound, CasNo.925890-13-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 6. watson-int.com [watson-int.com]
An In-depth Technical Guide to the Safe Handling of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Hazard Overview
This guide provides a detailed framework for the safe handling, storage, and disposal of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene (CAS No. 925890-13-7)[1]. As a fluorinated nitroaromatic compound, it is a valuable intermediate in medicinal chemistry and organic synthesis, primarily due to the influence of its functional groups on molecular properties such as metabolic stability and bioavailability[2][3].
However, the combination of a nitroaromatic core and trifluoro-substitution necessitates a stringent and informed approach to safety. Direct toxicological data for this specific isomer is limited; therefore, this guide synthesizes information from closely related analogs to establish a robust safety protocol. By analogy with similar fluorinated nitrobenzenes, this compound should be presumed to be toxic if swallowed, in contact with skin, or if inhaled , and a significant irritant to the skin and eyes [4][5][6]. The nitro-group also raises concern for potential systemic toxicity, including methemoglobinemia, a known hazard of nitrobenzene exposure[7][8]. Adherence to the protocols outlined herein is critical for mitigating risk and ensuring personnel safety.
Section 2: Physicochemical Properties & Inferred Reactivity Profile
Understanding the chemical nature of this compound is foundational to its safe handling. The molecule's reactivity is dominated by the interplay between the electron-donating methoxy group and the strongly electron-withdrawing nitro and fluoro groups.
| Property | Value | Source |
| CAS Number | 925890-13-7 | [1] |
| Molecular Formula | C₇H₄F₃NO₃ | [1] |
| Molecular Weight | 207.11 g/mol | [1] |
| Appearance | Data not available (presumed solid or liquid) | - |
| Boiling/Melting Point | Data not available | - |
| Vapor Pressure | Data not available | - |
Inferred Reactivity: The highly electron-deficient aromatic ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr) . The fluorine atoms, particularly those ortho and para to the powerful nitro group, are activated leaving groups[9]. Researchers should anticipate that reactions with common nucleophiles (e.g., amines, alkoxides, thiols) could be facile and potentially exothermic. The nitro group itself can be reduced to an amine, a common transformation in drug development pathways[2]. The compound is likely incompatible with strong oxidizing agents and strong bases[4][7].
Section 3: Toxicological Profile & Hazard Analysis (By Analogy)
A comprehensive toxicological profile for this compound has not been established. Therefore, a conservative risk assessment must be based on data from structurally similar compounds.
Routes of Exposure: The primary routes of occupational exposure are inhalation of vapors or aerosols, dermal (skin) contact, and eye contact[7]. Ingestion is also a potential route of exposure[8].
Systemic Toxicity: Aromatic nitro compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. Symptoms can be delayed and include headache, dizziness, cyanosis (bluish skin), and tachycardia[8][10].
Local Effects (Irritation): Analogs such as 1,2,3-trifluoro-4-nitrobenzene and 1,2,4-trifluoro-5-nitrobenzene are classified as causing skin and serious eye irritation[4][6]. Direct contact should be strictly avoided.
Fluorine-Specific Toxicity: While the carbon-fluorine bond is strong, metabolism of fluorinated pharmaceuticals can sometimes lead to the release of fluoride ions or other toxic, low molecular weight fluorinated molecules[3]. Chronic exposure to excessive fluoride can lead to skeletal fluorosis[3]. The toxicological properties of many fluorinated compounds have not been fully investigated[8][11].
| Hazard Statement (Inferred from Analogs) | GHS Classification | Representative Analogs |
| H301/H302: Toxic/Harmful if swallowed | Acute Toxicity, Oral (Category 3/4) | [6] |
| H311/H312: Toxic/Harmful in contact with skin | Acute Toxicity, Dermal (Category 3/4) | [6] |
| H331/H332: Toxic/Harmful if inhaled | Acute Toxicity, Inhalation (Category 3/4) | [6] |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [4][6][12] |
| H319: Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2) | [4][6][12] |
| H372: Causes damage to organs through prolonged or repeated exposure | STOT RE (Category 1) |
Section 4: Risk Mitigation & Safe Handling Protocols
A multi-layered approach to safety, combining engineering controls, personal protective equipment, and standardized procedures, is mandatory.
Engineering Controls
The primary engineering control is the mandatory use of a certified chemical fume hood. This protects the user from inhaling potentially toxic vapors and contains any accidental spills. The fume hood should have a demonstrated face velocity of 80-120 feet per minute. All manipulations of the compound, including weighing, transfers, and reaction setup, must occur within the fume hood[13]. An eyewash station and safety shower must be immediately accessible in the work area[8][14].
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing dermal and eye exposure.
| Equipment | Specification/Standard | Rationale |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer butyl rubber or Viton™ glove. | Nitrile gloves provide dexterity and splash protection. Butyl rubber offers superior resistance to nitro compounds and many organic solvents[15]. |
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles AND a full-face shield. | Goggles protect against splashes, while the face shield provides an additional barrier for the entire face, especially during procedures with a higher risk of splashing or exothermic reaction.[8][16] |
| Body Protection | Flame-resistant laboratory coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe, closed-heel, chemical-resistant shoes. | Prevents exposure from spills that reach the floor.[16] |
Step-by-Step Handling Protocol
This protocol outlines a self-validating workflow for handling the compound.
-
Preparation:
-
Conduct a pre-work risk assessment, reviewing the Safety Data Sheet (SDS) for all reagents.
-
Ensure the chemical fume hood is operational and the work area is clear of clutter.
-
Don all required PPE as specified in Table 3.
-
-
Aliquotting/Weighing:
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Handle the container with care to avoid generating dust or aerosols.
-
-
Transfers and Reactions:
-
Keep the container tightly closed when not in use[17].
-
Use a spatula or powder funnel for solid transfers. For solutions, use a syringe or cannula.
-
Add reagents slowly and ensure the reaction vessel is adequately cooled if there is any potential for an exothermic reaction.
-
-
Post-Handling:
-
Tightly seal the primary container and wipe it down with an appropriate solvent (e.g., ethanol) to decontaminate the exterior.
-
Decontaminate all equipment (glassware, spatulas) that came into contact with the chemical.
-
Remove outer gloves first, followed by the face shield and goggles, and finally the inner gloves, avoiding contact with the outer surface of the contaminated PPE.
-
Section 5: Storage & Waste Management
Storage Requirements
Proper storage is essential to maintain chemical integrity and prevent accidental release.
-
Location: Store in a cool, dry, and well-ventilated area[4][18].
-
Security: The storage location should be locked or otherwise accessible only to authorized personnel[18].
-
Container: Keep the container tightly closed to prevent leakage and protect from moisture[13][17]. Store upright[18].
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and sources of ignition[4][18].
Decontamination & Disposal
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, weighing boats, excess reagent) in a dedicated, clearly labeled, and sealed hazardous waste container[13][18]. Do not mix with incompatible waste streams[19].
-
Glassware Decontamination: Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinsate as hazardous waste.
-
Disposal: Waste disposal must be carried out by a licensed hazardous waste management company, in accordance with all local, state, and federal environmental regulations[18]. Incineration with scrubbing for nitrogen oxides (NOx) is a common disposal method for nitroaromatic compounds[18].
Section 6: Emergency Preparedness & Response
Immediate and correct action during an emergency can significantly reduce the severity of an incident.
Spill Management
-
Small Spill (in a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth[13][14].
-
Carefully scoop the absorbent material into a labeled hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.
-
Ventilate the area thoroughly.
-
-
Large Spill (outside a fume hood):
-
Evacuate all non-essential personnel from the area immediately[14].
-
Alert your institution's emergency response team.
-
If trained and safe to do so, prevent the spill from entering drains[13][18].
-
Do not attempt to clean up a large spill without appropriate respiratory protection (e.g., a self-contained breathing apparatus) and specialized training[14][20].
-
First Aid Measures
In all cases of exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet[18].
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician immediately[18][20].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Take the victim to a hospital immediately[13][18].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[8][17].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately[13][18].
Section 7: Conclusion
This compound is a potent chemical intermediate whose safe use hinges on a proactive and informed safety culture. While direct toxicological data is scarce, the hazards inferred from analogous compounds demand the highest level of precaution. By rigorously implementing engineering controls, consistently using appropriate PPE, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound and conduct their work in a secure laboratory environment.
Section 8: References
-
Nitrobenzene - Safety Data Sheet. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
NITROBENZENE. (n.d.). CAMEO Chemicals - NOAA. Retrieved from --INVALID-LINK--
-
Nitrobenzene - Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from --INVALID-LINK--
-
Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH. Retrieved from --INVALID-LINK--
-
Nitrobenzene - Incident management. (n.d.). GOV.UK. Retrieved from --INVALID-LINK--
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from --INVALID-LINK--
-
1,3,4-trifluoro-5-methoxy-2-nitrobenzene. (2024). Smolecule. Retrieved from --INVALID-LINK--
-
Personal protective equipment for working with nitrovinyl compounds. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Safety Data Sheet - 1-Nitro-4-(trifluoromethoxy)benzene. (2025). Fisher Scientific. Retrieved from --INVALID-LINK--
-
NIOSH Recommendations for Chemical Protective Clothing. (n.d.). CDC Archive. Retrieved from --INVALID-LINK--
-
Personal Protective Equipment. (2025). US EPA. Retrieved from --INVALID-LINK--
-
Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz. Retrieved from --INVALID-LINK--
-
1-Fluoro-2-methoxy-4-nitrobenzene. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Sunway Pharm Ltd. Retrieved from --INVALID-LINK--
-
Safety Data Sheet - Nitrobenzene. (2025). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Safety Data Sheet - 1,2,3-Trifluoro-4-nitrobenzene. (2025). Fisher Scientific. Retrieved from --INVALID-LINK--
-
Safety Data Sheet - 1-Nitro-4-(trifluoromethoxy)benzene. (2025). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--
-
1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
1,2,3-Trifluoro-4-nitrobenzene synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene. (n.d.). ChemScene. Retrieved from --INVALID-LINK--
-
Safety Data Sheet - 2-Fluoro-4-methoxy-1-nitrobenzene. (n.d.). TCI Chemicals. Retrieved from --INVALID-LINK--
-
Metabolism and Toxicity of Fluorine Compounds. (2021). PMC - NIH. Retrieved from --INVALID-LINK--
-
Toxicology of fluorine-containing monomers. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
2,4,5-Trifluoronitrobenzene Safety Data Sheet. (n.d.). Synquest Labs. Retrieved from --INVALID-LINK--
-
1,2,3-Trifluoro-5-nitrobenzene. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
1,2,4-Trifluoro-5-nitrobenzene. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Toxicology of Fluoro-olefins. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
[Chemistry] 1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide... (2025). YouTube. Retrieved from --INVALID-LINK--
-
Safety and handling of fluorinated organic compounds. (2025). Benchchem. Retrieved from --INVALID-LINK--
-
Aquatic Toxicology of Perfluorinated Chemicals. (2010). Center for PFAS Research. Retrieved from --INVALID-LINK--
-
2,3,5-TRIFLUOROBENZOTRIFLUORIDE (cas 392-91-6) SDS/MSDS. (n.d.). Guidechem. Retrieved from --INVALID-LINK--
-
Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde... (n.d.). JOCPR. Retrieved from --INVALID-LINK--
References
- 1. This compound - CAS:925890-13-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. Buy 1,3,4-trifluoro-5-methoxy-2-nitrobenzene | 66684-67-1 [smolecule.com]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 1,2,3-Trifluoro-5-nitrobenzene CAS 66684-58-0|RUO [benchchem.com]
- 6. 1,2,4-Trifluoro-5-nitrobenzene | C6H2F3NO2 | CID 75012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. youtube.com [youtube.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. Aquatic Toxicology of Perfluorinated Chemicals - Center for PFAS Research [canr.msu.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. carlroth.com [carlroth.com]
- 14. nj.gov [nj.gov]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. benchchem.com [benchchem.com]
- 20. NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
protocol for Suzuki coupling with 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene
An Application Guide for the Suzuki-Miyaura Coupling of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene
Introduction: The Strategic Importance of Fluorinated Nitro-Biaryls
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications in drug discovery, materials science, and agrochemicals. The specific subclass of molecules containing both nitro groups and fluorine atoms offers a unique confluence of properties. The nitro group, a potent electron-withdrawing group, can serve as a synthetic handle for further transformations (e.g., reduction to an amine) or as a key pharmacophoric element. Concurrently, the incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.
This document provides a detailed protocol and technical guide for the Suzuki-Miyaura cross-coupling of this compound. This substrate is particularly challenging due to the presence of multiple fluorine atoms and a strong electron-withdrawing nitro group, which significantly influences the reactivity of the aromatic ring. The following sections will elucidate the mechanistic underpinnings, provide a field-proven experimental protocol, and offer insights into optimizing this critical transformation.
Mechanistic Considerations for an Electron-Deficient System
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The three key steps are oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: This is often the rate-determining step of the cycle.[4] A low-valent Pd(0) complex inserts into the carbon-halogen (or in this case, carbon-fluorine) bond of the electrophile. For this compound, the C-F bond is typically strong. However, the powerful electron-withdrawing effect of the para-nitro group and the cumulative inductive effects of the other fluorine atoms significantly lower the electron density of the aromatic ring. This electronic deficit makes the C-F bond more susceptible to oxidative addition by an electron-rich Pd(0) center. The reaction is expected to occur selectively at the C2-F bond, which is para to the nitro group and most activated.
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[5][6] The choice of base is critical and can influence the reaction rate and yield.[6][7]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Catalytic Cycle Diagram
The following diagram illustrates the key transformations in the Suzuki-Miyaura coupling.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Expert Recommendations: Selecting the Optimal Reagents
The success of coupling an electron-deficient aryl fluoride hinges on the careful selection of the catalyst system, base, and solvent.
-
Catalyst & Ligand Selection: While Pd(PPh₃)₄ is a classic catalyst, couplings of challenging substrates like aryl fluorides often benefit from more sophisticated systems.[8] A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is highly recommended. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are particularly effective. These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination, leading to higher turnover numbers and yields.
-
The Role of the Base: The base serves to form the reactive boronate species.[9] For challenging couplings, stronger bases are often required. While carbonates like K₂CO₃ can be effective, phosphates such as K₃PO₄ are generally superior in promoting the transmetalation step with electron-poor substrates.[7] The use of an aqueous solution of the base is common, as water can play a beneficial role in the transmetalation mechanism.[3]
-
Solvent System: The choice of solvent must ensure adequate solubility for all components. A mixture of an organic solvent and water is standard.[2] Common choices include 1,4-dioxane/water, THF/water, or toluene/water. For highly polar substrates, a solvent like DMF can be used, although it may require higher temperatures and careful degassing.[10] The solvent can influence both the reaction rate and selectivity.[11][12]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water). The solution should be vigorously stirred.
-
Reaction: Place the sealed flask in a preheated oil bath at 80–100 °C. The optimal temperature may vary depending on the specific boronic acid used. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12–24 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel to afford the pure biaryl product.
Data & Optimization Parameters
For successful synthesis, key parameters may require optimization. The following table provides a guideline for adjusting reaction conditions.
| Parameter | Recommended Starting Point | Optimization Range | Rationale & Expert Notes |
| Arylboronic Acid | 1.2 equivalents | 1.1–2.0 equiv. | A slight excess ensures complete consumption of the limiting halide. Too much can lead to homocoupling side products. |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | 1–5 mol% | Higher loading may be needed for very unreactive partners, but increases cost and potential for metal contamination. |
| Ligand:Metal Ratio | 2:1 (SPhos:Pd) | 1:1 to 4:1 | A 2:1 ratio is typically optimal for generating the active L₂Pd(0) species. |
| Base | 3.0 equiv. K₃PO₄ | 2.0–4.0 equiv. | A strong, non-nucleophilic base is crucial. Cs₂CO₃ can be an effective, albeit more expensive, alternative. |
| Temperature | 100 °C | 80–120 °C | Higher temperatures accelerate the rate-limiting oxidative addition but can also lead to catalyst decomposition or side reactions. |
| Solvent Ratio | 4:1 Dioxane:Water | 3:1 to 10:1 | The ratio can be adjusted to improve solubility. Anhydrous conditions are sometimes used but often less effective.[3] |
Troubleshooting Common Issues
-
Low or No Conversion: This is often due to catalyst deactivation. Ensure rigorous exclusion of oxygen through proper degassing techniques. Check the quality and purity of reagents, particularly the boronic acid, which can degrade over time. Consider increasing the temperature or catalyst loading.
-
Protodeborylation: The appearance of a byproduct corresponding to the protonated boronic acid starting material (Ar-H) suggests premature decomposition of the organoboron reagent. This can be minimized by using a stronger base or ensuring the reaction is sufficiently heated to promote rapid transmetalation.
-
Homocoupling of Boronic Acid: Formation of R'-R' byproducts can occur, especially at higher temperatures or with excess boronic acid. Using a more precise stoichiometry (e.g., 1.1–1.2 equiv) can mitigate this issue.
By adhering to these principles and the detailed protocol, researchers can confidently approach the synthesis of valuable biaryl compounds from the challenging yet important substrate, this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
1,2,3-Trifluoro-5-methoxy-4-nitrobenzene: A Versatile Building Block for Modern Pharmaceutical Development
An Application Note and Protocol Guide for Researchers
Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2][3] 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene has emerged as a highly valuable and versatile intermediate for this purpose. Its unique substitution pattern—featuring three adjacent fluorine atoms activated by a nitro group and modulated by a methoxy group—renders it an ideal scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its reactivity, detailed protocols for its application, and highlights its potential in pharmaceutical research and development.
Physicochemical Properties and Structural Rationale
This compound is a crystalline solid at room temperature.[4] The molecule's utility is derived from the specific electronic contributions of its substituents. The potent electron-withdrawing nitro group, in conjunction with the inductive effects of the fluorine atoms, creates a highly electron-deficient aromatic ring.[5] This pronounced electrophilicity makes the ring exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr), which is the primary mode of its reactivity in synthetic applications.
| Property | Value | Source |
| CAS Number | 925890-13-7 | [6] |
| Molecular Formula | C₇H₄F₃NO₃ | [6] |
| Molecular Weight | 207.11 g/mol | [6] |
| Appearance | Crystalline Solid | [4] |
| Storage | Sealed in dry, Room Temperature | [6] |
Reactivity and Mechanistic Insights: The Power of SNAr
The primary value of this building block lies in its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[7][8]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (a fluorine atom). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][7]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of a fluoride ion.
The presence of the nitro group ortho and para to the fluorine atoms is crucial, as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[8][9]
Regioselectivity: In this compound, the fluorine at the C-2 position is the most activated towards substitution. It is positioned ortho to the powerfully electron-withdrawing nitro group and is flanked by another fluorine, enhancing its electrophilicity. The fluorine at C-3 is meta to the nitro group and experiences less activation.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Core Applications & Experimental Protocols
This building block is primarily used to introduce a substituted trifluoro-methoxyphenyl moiety into a target molecule. This is achieved through SNAr reactions followed by optional reduction of the nitro group.
The displacement of a fluorine atom with a primary or secondary amine is a common and highly efficient transformation. This protocol provides a general method for synthesizing N-substituted aniline derivatives.
Rationale: This reaction is fundamental for creating key intermediates in many drug discovery programs, particularly in kinase inhibitor development where substituted anilines are prevalent scaffolds.[2] The use of a polar aprotic solvent (e.g., DMSO, DMF) is critical as it effectively solvates the counter-ion of the nucleophile but poorly solvates the nucleophile itself, enhancing its reactivity. A mild base is required to neutralize the hydrogen fluoride (HF) generated during the reaction, driving it to completion.
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent: Add a suitable polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to achieve a concentration of approximately 0.1-0.5 M.
-
Reagents: Add the amine nucleophile (1.1-1.5 eq) followed by a non-nucleophilic base such as Potassium Carbonate (K₂CO₃, 2.0-3.0 eq) or Diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Reaction: Stir the mixture at a temperature ranging from 25 °C to 100 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into cold water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Recommended Conditions | Causality |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents accelerate SNAr rates. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Neutralizes the HF byproduct, preventing side reactions. |
| Temperature | 25 - 100 °C | Balances reaction rate with potential for side product formation. |
| Stoichiometry | 1.1 - 1.5 eq of Nucleophile | A slight excess ensures complete consumption of the limiting reagent. |
The nitro group serves as a powerful activating group for SNAr and can be subsequently converted into a versatile amino group, providing a new handle for further chemical modification (e.g., amide coupling, sulfonylation).
Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, yielding water as the only byproduct. Alternatives like metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl) are also effective and can be preferable if other functional groups in the molecule are sensitive to hydrogenation.
Step-by-Step Methodology (Catalytic Hydrogenation):
-
Setup: To a hydrogenation flask, add the nitro-aromatic compound (1.0 eq) and a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).
-
Catalyst: Carefully add Palladium on Carbon (10% Pd/C, 0.05-0.10 eq by weight) to the solution.
-
Reaction: Seal the flask, purge it with hydrogen gas (or use a hydrogen balloon), and stir the mixture vigorously at room temperature under a hydrogen atmosphere (1 atm to 50 psi).
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of the more polar aniline product indicates completion.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.
-
Purification: Rinse the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the aniline product, which is often pure enough for subsequent steps.
Synthetic Workflow Example
The true power of this compound is realized in multi-step syntheses to rapidly build molecular complexity. The following workflow demonstrates a typical sequence.
Caption: A typical synthetic workflow utilizing the title compound.
Safety and Handling
-
1,2,3-Trifluoro-5-nitrobenzene is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4]
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for complete handling and disposal information before use.[4]
Conclusion
This compound is a premier building block for pharmaceutical research. Its high activation towards nucleophilic aromatic substitution allows for the reliable and regioselective introduction of diverse functionalities. The subsequent ability to reduce the nitro group provides a secondary point for molecular elaboration. This combination of predictable reactivity and synthetic versatility makes it an indispensable tool for medicinal chemists aiming to leverage the benefits of fluorination in the design of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,3-Trifluoro-5-nitrobenzene CAS 66684-58-0|RUO [benchchem.com]
- 5. vapourtec.com [vapourtec.com]
- 6. This compound - CAS:925890-13-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application of Trifluorinated Methoxy Nitrobenzene Scaffolds in Agrochemical Synthesis: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Fluorination in Modern Agrochemicals
The incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients is a widely recognized strategy for enhancing molecular properties.[1][2] Specifically, the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) moieties are prized for their ability to increase metabolic stability, improve lipophilicity, and enhance the biological activity of compounds.[2][3][4] These benefits are particularly valuable in the development of next-generation herbicides, insecticides, and fungicides, where increased potency and persistence can lead to lower application rates and improved environmental profiles.[2][3]
Core Chemistry and Synthetic Pathways
Trifluorinated nitrobenzene derivatives are valuable precursors primarily due to two key reactive sites: the nitro group and the fluorine-substituted aromatic ring. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of subsequent chemical transformations. The fluorine atoms, activated by the electron-withdrawing nitro group, are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.
A common synthetic strategy involves the displacement of a fluorine atom by a nucleophile, followed by the reduction of the nitro group to an aniline. This aniline can then be further functionalized to build the final agrochemical structure.
Visualizing a Key Synthetic Transformation: Nucleophilic Aromatic Substitution
The following diagram illustrates a generalized nucleophilic aromatic substitution reaction on a trifluoronitrobenzene scaffold, a common initial step in the synthesis of more complex agrochemicals.
References
Application Notes and Protocols for the Derivatization of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene in Material Science
Introduction: A Versatile Building Block for Advanced Materials
In the quest for novel materials with tailored electronic and photophysical properties, the strategic functionalization of aromatic cores is of paramount importance. 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene emerges as a highly promising scaffold for the synthesis of advanced materials. The unique substitution pattern of this molecule, featuring a trifluorinated ring, a methoxy group, and a potent nitro group, offers a versatile platform for derivatization, paving the way for the creation of novel organic semiconductors, polymers, and functional dyes.
The presence of multiple fluorine atoms and a nitro group renders the aromatic ring electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This reactivity, coupled with the potential for subsequent modification of the nitro and methoxy groups, allows for the precise tuning of molecular properties. This application note provides a comprehensive guide to the derivatization of this compound, with a focus on its application in material science. We will delve into the underlying principles of its reactivity, predict the regioselectivity of its derivatization, and provide detailed protocols for the synthesis of key derivatives.
Understanding the Reactivity: The Principles of Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for the derivatization of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism, which is significantly influenced by the electronic nature of the substituents on the aromatic ring.[2][3]
The key factors governing the SNAr reactivity of this molecule are:
-
Activation by the Nitro Group: The strongly electron-withdrawing nitro group (-NO2) is a powerful activator for SNAr reactions. It stabilizes the negatively charged intermediate, known as the Meisenheimer complex, through resonance, thereby lowering the activation energy of the reaction.[2][4]
-
The Role of Fluorine as a Leaving Group: In the context of SNAr, fluorine is an excellent leaving group. Its high electronegativity polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. The rate-determining step is typically the initial attack of the nucleophile, not the departure of the fluoride ion.[2]
-
Influence of the Methoxy Group: The methoxy group (-OCH3) is an electron-donating group through resonance but can exhibit an inductive electron-withdrawing effect due to the oxygen's electronegativity. Its overall influence on the SNAr reactivity will depend on its position relative to the reacting center.
Predicting Regioselectivity: A Delicate Balance of Electronic Effects
The this compound molecule presents three potential sites for nucleophilic attack: the fluorine atoms at the C1, C2, and C3 positions. The regioselectivity of the SNAr reaction is determined by the combined electronic effects of the nitro, methoxy, and other fluorine substituents, which influence the electrophilicity of the carbon atoms and the stability of the resulting Meisenheimer complex.
Based on established principles, the most likely position for nucleophilic attack is the fluorine atom at the C2 position . This prediction is based on the following rationale:
-
Activation by the Nitro Group: The C2 position is ortho to the powerfully activating nitro group at C4. The nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at this position through resonance.
-
Combined Inductive Effects: The C2 carbon is flanked by two highly electronegative fluorine atoms at C1 and C3, which further enhance its electrophilicity through their inductive electron-withdrawing effects.
-
Deactivation at Other Positions:
-
The C1 position is meta to the nitro group, and therefore receives less resonance stabilization.
-
The C3 position is also ortho to the nitro group, but it is adjacent to the electron-donating methoxy group at C5, which may slightly reduce the electrophilicity of this carbon compared to C2.
-
Therefore, nucleophiles are expected to preferentially displace the fluorine atom at the C2 position.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound with representative oxygen, nitrogen, and sulfur nucleophiles. These protocols are designed to be self-validating, with clear endpoints and characterization methods.
Protocol 1: Derivatization with an Oxygen Nucleophile (Phenoxide)
This protocol describes the synthesis of 2-(phenoxy)-1,3-difluoro-5-methoxy-4-nitrobenzene, a key intermediate for phenoxy-bridged materials.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
TLC plates and developing chamber
Procedure:
-
To a stirred solution of phenol (1.1 equivalents) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide in situ.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-(phenoxy)-1,3-difluoro-5-methoxy-4-nitrobenzene.
-
Characterize the final product by 1H NMR, 19F NMR, 13C NMR, and mass spectrometry.
Protocol 2: Derivatization with a Nitrogen Nucleophile (Aniline)
This protocol outlines the synthesis of N-(2,3-difluoro-5-methoxy-4-nitrophenyl)aniline, a building block for electro-active polymers and dyes.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH2Cl2)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube with a magnetic stir bar
-
Oil bath with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
TLC plates and developing chamber
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equivalent), aniline (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to 100-110 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-(2,3-difluoro-5-methoxy-4-nitrophenyl)aniline.
-
Confirm the structure and purity of the product using 1H NMR, 19F NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Derivatization with a Sulfur Nucleophile (Thiophenol)
This protocol details the synthesis of 2-(phenylthio)-1,3-difluoro-5-methoxy-4-nitrobenzene, a precursor for sulfur-containing organic electronic materials.
Materials:
-
This compound
-
Thiophenol
-
Cesium carbonate (Cs2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen-filled balloon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
TLC plates and developing chamber
Procedure:
-
To a round-bottom flask containing a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add anhydrous cesium carbonate (1.5 equivalents).
-
Under an inert atmosphere, add thiophenol (1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic phases and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate using a rotary evaporator.
-
Purify the crude product via silica gel column chromatography (using a hexane/ethyl acetate eluent system) to obtain 2-(phenylthio)-1,3-difluoro-5-methoxy-4-nitrobenzene.
-
Verify the identity and purity of the synthesized compound using 1H NMR, 19F NMR, 13C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected products and typical reaction conditions for the derivatization of this compound.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Product Name |
| Oxygen | Phenol | K2CO3 | DMF | 80-90 | 75-85 | 2-(Phenoxy)-1,3-difluoro-5-methoxy-4-nitrobenzene |
| Nitrogen | Aniline | K2CO3 | DMF | 100-110 | 65-75 | N-(2,3-Difluoro-5-methoxy-4-nitrophenyl)aniline |
| Sulfur | Thiophenol | Cs2CO3 | CH3CN | Room Temp. | 80-90 | 2-(Phenylthio)-1,3-difluoro-5-methoxy-4-nitrobenzene |
Visualizing the Workflow and Mechanisms
To further clarify the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for the derivatization of this compound.
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Applications in Material Science
The derivatized products obtained from this compound serve as versatile building blocks for a wide range of advanced materials:
-
Organic Light-Emitting Diodes (OLEDs): The introduction of various aromatic and heterocyclic moieties can be used to tune the HOMO/LUMO energy levels, leading to materials with tailored emission colors and improved charge transport properties.
-
Organic Field-Effect Transistors (OFETs): The planar nature of the derivatized aromatic cores can facilitate π-π stacking in the solid state, which is crucial for efficient charge carrier mobility in OFETs.[5]
-
Functional Polymers: The derivatized monomers can be polymerized to create materials with high thermal stability, chemical resistance, and specific optical or electronic properties.[6]
-
Non-linear Optical (NLO) Materials: The push-pull electronic structure that can be created by derivatization is a key design principle for materials with high NLO activity.
Conclusion
This compound is a highly valuable and versatile platform for the synthesis of functional organic materials. Its reactivity in nucleophilic aromatic substitution reactions, with predictable regioselectivity, allows for the introduction of a wide array of functional groups. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this building block in the development of next-generation materials for a variety of applications in organic electronics and photonics.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated aromatic compounds are cornerstones of modern medicinal chemistry and materials science, prized for their ability to enhance crucial molecular properties such as metabolic stability, lipophilicity, and bioavailability.[1][2][3] The 1,2,3-trifluoro-5-methoxy-4-nitrobenzene scaffold, in particular, represents a versatile platform for the synthesis of complex molecules in drug discovery. The strategic arrangement of fluoro, methoxy, and nitro groups offers multiple avenues for functionalization, including reduction of the nitro group and nucleophilic aromatic substitution (SNAr) of the activated fluorine atoms.[4][5] This guide provides a comprehensive overview of the synthetic strategies, detailed large-scale protocols, and critical safety considerations for producing these valuable intermediates and their derivatives, grounded in established chemical principles and field-proven insights.
Strategic Overview: Synthetic Pathway Design
The synthesis of the target compound and its derivatives is best approached through a logical, multi-step sequence. The chosen pathway prioritizes commercially available starting materials, reaction scalability, and control over regioselectivity. The overall strategy involves the electrophilic nitration of a trifluoromethoxybenzene precursor, followed by derivatization.
The primary transformations are:
-
Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group onto the 1,2,3-trifluoro-5-methoxybenzene ring. The position of nitration is directed by the existing substituents.
-
Nitro Group Reduction: Conversion of the nitroaromatic intermediate to the corresponding aniline, a key building block for further synthesis.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of an activated fluorine atom by a suitable nucleophile, enabled by the potent electron-withdrawing effect of the adjacent nitro group.[4][6]
Caption: High-level workflow for the synthesis and derivatization of the target compound.
Core Synthesis Protocol: Large-Scale Nitration
The introduction of the nitro group onto the precursor ring is the pivotal step. This reaction is a classic electrophilic aromatic substitution, utilizing a mixed-acid system to generate the potent electrophile, the nitronium ion (NO₂⁺).[7]
References
Application Notes and Protocols: Reduction of the Nitro Group in 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, providing critical intermediates for the pharmaceutical, agrochemical, and materials science industries.[1][2] The resulting arylamines are versatile building blocks for a myriad of more complex molecular architectures. This application note provides a detailed guide for the reduction of the nitro group in 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene to yield 2,3,4-Trifluoro-5-methoxyaniline, a potentially valuable intermediate in drug discovery and development.[3]
The presence of multiple electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aromatic ring presents unique challenges and considerations for this reduction.[4][5] The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic system.[5] This guide will explore various methodologies, offering detailed protocols and insights into the rationale behind experimental choices to ensure high yield, purity, and chemoselectivity.
Mechanistic Overview of Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[4][6] The overall transformation can be represented as:
Ar-NO₂ + 6[H] → Ar-NH₂ + 2H₂O
The specific pathway and the stability of intermediates can be influenced by the reaction conditions, such as the choice of reducing agent and the pH of the medium.[4][7] Common methods for this transformation include catalytic hydrogenation and metal-mediated reductions.[1][8][9]
Methodologies for the Reduction of this compound
The selection of an appropriate reduction method is paramount and depends on factors such as functional group tolerance, scalability, cost, and safety. For the target molecule, this compound, the key considerations are the potential for hydrodefluorination under harsh catalytic hydrogenation conditions and the overall efficiency of the reduction.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often clean method for nitro group reduction.[1] However, care must be taken to avoid the reduction of other functional groups or dehalogenation, which can be a concern with fluorinated aromatics.
Protocol 1A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Palladium on carbon is a highly efficient catalyst for the hydrogenation of nitro groups.[8] The reaction is typically carried out under a hydrogen atmosphere.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in the chosen solvent (e.g., ethanol).
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 15-60 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,3,4-Trifluoro-5-methoxyaniline.
-
Purify the product by column chromatography or recrystallization if necessary.
Expertise & Experience: The choice of solvent can influence the reaction rate and selectivity. Ethanol and ethyl acetate are common choices. It is crucial to carefully monitor the reaction to prevent over-reduction or side reactions. The pressure of hydrogen gas can be adjusted to control the reaction rate.
Protocol 1B: Catalytic Hydrogenation using Raney Nickel
Raney nickel is another effective catalyst for nitro group reduction and is sometimes preferred when dehalogenation is a concern with Pd/C.[8]
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Follow the same general procedure as for Pd/C, using Raney Nickel as the catalyst.
-
Be cautious when handling Raney Nickel as it is pyrophoric when dry. Always keep it wet with a solvent.
-
The reaction is typically run at room temperature and moderate hydrogen pressure.
-
Workup is similar to the Pd/C protocol.
Method 2: Metal-Mediated Reductions
Metal-mediated reductions offer a robust alternative to catalytic hydrogenation, often with excellent chemoselectivity.
Protocol 2A: Reduction using Tin(II) Chloride (SnCl₂)
Tin(II) chloride is a mild and selective reducing agent for aromatic nitro compounds, tolerating a wide range of other functional groups.[8][10][11]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Ethanol or Ethyl Acetate (solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol or ethyl acetate.
-
Add Tin(II) chloride dihydrate to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acid and precipitate tin salts.
-
Filter the mixture through Celite® to remove the tin salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.[1]
-
Purify the product as needed.
Trustworthiness: The workup procedure is critical for removing the tin salts. Careful basification is necessary to ensure the amine product is in its free base form for efficient extraction into the organic solvent.[12]
Protocol 2B: Reduction using Iron (Fe) in Acidic Medium
The use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a classic and cost-effective method for nitro group reduction.[7][13][14]
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe) (3-5 eq)
-
Ethanol/Water mixture (solvent)
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid (catalytic to stoichiometric amount)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask, suspend this compound and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux and then add the acid (e.g., HCl) dropwise.
-
Stir the reaction vigorously at reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts, washing the pad with ethanol or ethyl acetate.[1]
-
Concentrate the filtrate to remove the organic solvent.
-
Basify the remaining aqueous solution with sodium carbonate or sodium hydroxide to precipitate any remaining iron salts and to ensure the amine is in its free base form.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.[1]
-
Purify the resulting amine if necessary.
Authoritative Grounding: The Béchamp reduction, using iron and a mineral acid, is a well-established industrial process for the synthesis of anilines.[13]
Data Presentation
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Typical Yield | Key Advantages | Key Considerations |
| 1A | H₂, Pd/C | Ethanol | Room Temp. | High | Clean reaction, easy workup | Potential for hydrodefluorination |
| 1B | H₂, Raney Ni | Ethanol | Room Temp. | High | Lower risk of dehalogenation | Pyrophoric catalyst |
| 2A | SnCl₂·2H₂O | Ethanol | 50-60 °C | Good to High | Mild conditions, good selectivity | Stoichiometric tin waste |
| 2B | Fe/HCl | Ethanol/H₂O | Reflux | Good to High | Cost-effective, robust | Vigorous reaction, acidic waste |
Visualization of Experimental Workflow
General Workflow for Nitro Group Reduction
Caption: General experimental workflow for the reduction of the nitro group.
Decision Tree for Method Selection
Caption: Decision tree for selecting a suitable reduction method.
Conclusion
The reduction of this compound to 2,3,4-Trifluoro-5-methoxyaniline can be effectively achieved through several established methods. The choice between catalytic hydrogenation and metal-mediated reduction will depend on the specific requirements of the synthesis, including concerns about chemoselectivity, scalability, and cost. The protocols provided in this application note offer reliable starting points for researchers and drug development professionals. Careful optimization of reaction conditions and adherence to proper workup procedures are essential for obtaining the desired product in high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 3. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. orgosolver.com [orgosolver.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 12. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene as a Covalent Probe for Thiol Nucleophiles
An important clarification regarding the scope of this document: As of the latest literature review, 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is primarily available as a chemical intermediate for synthesis. There are no established, peer-reviewed applications of this specific molecule as a chemical probe.
However, its molecular architecture—a benzene ring substituted with three highly electronegative fluorine atoms activated by a potent electron-withdrawing nitro group—makes it a strong candidate for use as a thiol-reactive chemical probe . The principles of nucleophilic aromatic substitution (SNAr) strongly suggest that this compound will react with nucleophilic thiol groups, such as those found in the cysteine residues of proteins.
This document, therefore, is presented as a set of prospective application notes and protocols based on established principles of chemical reactivity and adapted from well-understood workflows for similar thiol-reactive probes. It is intended to guide researchers in exploring the potential of this compound as a novel tool for chemical biology and proteomics.
Introduction and Principle of Action
This compound (CAS 925890-13-7) is an electron-deficient aromatic compound.[1] The reactivity of this molecule is dictated by the strong electron-withdrawing effect of the nitro (-NO₂) group and the fluorine (-F) substituents. This electronic arrangement polarizes the carbon-fluorine bonds, rendering the aromatic ring highly susceptible to nucleophilic attack. This process is known as Nucleophilic Aromatic Substitution (SNAr).[2]
The most likely positions for nucleophilic attack are the carbons bearing fluorine atoms, particularly those ortho and para to the nitro group. In biological systems, the most prominent soft nucleophile is the thiolate anion (-S⁻) of cysteine residues. At physiological pH, a fraction of cysteine side chains are deprotonated and can act as potent nucleophiles, attacking the electron-deficient ring. This results in the displacement of a fluoride ion and the formation of a stable covalent thioether bond.
This proposed mechanism makes this compound a potentially valuable tool for covalently labeling and identifying reactive cysteine residues within proteins, which are critical hubs for redox signaling and enzyme catalysis.[3][4]
Caption: Proposed SNAr mechanism for labeling a cysteine thiolate.
Potential Applications
-
Covalent Enzyme Inhibition: Targeting active-site cysteine residues to irreversibly inhibit enzyme function.
-
Proteome-wide Cysteine Reactivity Profiling: Identifying hyper-reactive cysteine residues across the proteome, which are often involved in functional regulation.
-
Validation of Drug Targets: Confirming the engagement of a cysteine-targeted covalent inhibitor.
-
Mapping Protein Binding Pockets: Identifying accessible cysteine residues within the binding pockets of proteins.
Physicochemical and Handling Properties
| Property | Value | Source |
| CAS Number | 925890-13-7 | [1] |
| Molecular Formula | C₇H₄F₃NO₃ | [5] |
| Molecular Weight | 223.11 g/mol | Derived |
| Appearance | (Predicted) Pale yellow solid | N/A |
| Solubility | Soluble in DMSO, DMF, Acetonitrile. Poorly soluble in water. | N/A |
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
This compound is predicted to be an irritant. Avoid contact with skin, eyes, and inhalation of dust.
-
Refer to the Material Safety Data Sheet (MSDS) from the supplier for complete safety information.
Protocol 1: Covalent Labeling of a Purified Protein
This protocol provides a general framework for labeling a purified protein containing one or more cysteine residues. Optimization of stoichiometry, incubation time, and temperature is recommended for each specific protein.
A. Materials
-
Purified protein of interest in a suitable buffer (e.g., HEPES, PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for optional pre-reduction.
-
Quenching reagent: 2-Mercaptoethanol or L-cysteine.
-
Buffer for desalting (e.g., PBS).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
B. Experimental Procedure
-
Protein Preparation:
-
If the protein's cysteines may be oxidized, pre-treat the protein solution (e.g., 1-10 mg/mL) with 1 mM TCEP for 30 minutes at room temperature to ensure free thiols are available.
-
Expert Insight: TCEP is preferred over DTT as it does not contain a thiol group that could react with the probe. If TCEP is used, it does not need to be removed before adding the probe. If DTT is used, it must be removed via a desalting column prior to the labeling step.
-
-
Probe Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Trustworthiness: Prepare this solution fresh before each experiment, as aromatic fluorides can be sensitive to hydrolysis over time in the presence of trace water in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the purified protein with the reaction buffer to a final protein concentration of 1-5 µM.
-
Add the probe stock solution to the protein solution to achieve the desired final molar excess (e.g., 1:1, 5:1, 10:1 probe:protein ratio). The final DMSO concentration should not exceed 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature (or 37°C) for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a thiol-containing quenching reagent, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 10-20 mM to consume any unreacted probe. Incubate for 15 minutes.
-
-
Removal of Excess Probe and Reagents:
-
Remove the unreacted probe and quenching reagent by passing the reaction mixture through a desalting column, exchanging the protein into a suitable buffer for downstream analysis (e.g., PBS or Ammonium Bicarbonate for mass spectrometry).
-
C. Analysis of Labeling
-
Mass Spectrometry (Intact Mass): Analyze the desalted protein using LC-MS (e.g., on a Q-TOF instrument) to determine the mass shift. The covalent addition of the probe (minus one fluorine atom) results in a mass increase of +204.02 Da per labeled cysteine.
-
SDS-PAGE: While the probe itself is not visible, a change in protein mobility on the gel may sometimes be observed. This is not a reliable method for confirming labeling.
Protocol 2: Proteome-wide Cysteine Reactivity Profiling
This protocol outlines a workflow for identifying proteins labeled by this compound in a complex biological sample, such as cell lysate. This enables the discovery of novel targets and provides insight into cysteine reactivity on a global scale. This workflow is adapted from established chemoproteomic methods.[6][7]
Caption: Workflow for identifying protein targets in a complex lysate.
A. Materials
-
Cell pellet or tissue sample.
-
Lysis Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors.
-
Probe stock solution (100 mM in DMSO).
-
Cold (-20°C) Acetone.
-
Denaturation/Digestion Buffer: 8 M Urea in 100 mM Ammonium Bicarbonate.
-
Reducing Agent: 10 mM DTT.
-
Alkylating Agent: 55 mM Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Formic Acid.
B. Experimental Procedure
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Retain the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Proteome Labeling:
-
Dilute the proteome to 1-2 mg/mL in Lysis Buffer.
-
Add the probe stock solution to a final concentration of 100-200 µM.
-
Incubate for 30-60 minutes at room temperature.
-
Expert Insight: A no-probe control (DMSO vehicle only) is essential for distinguishing bona fide hits from non-specific binders during data analysis.
-
-
Protein Precipitation and Preparation for Digestion:
-
Precipitate the labeled proteome by adding 4 volumes of cold (-20°C) acetone and incubating at -20°C for at least 2 hours (or overnight).
-
Pellet the protein by centrifugation at 14,000 x g for 10 minutes. Discard the supernatant.
-
Wash the pellet once with cold acetone to remove residual probe.
-
Air-dry the pellet briefly to remove excess acetone.
-
-
Reduction, Alkylation, and Digestion:
-
Resuspend the protein pellet in Denaturation/Digestion Buffer.
-
Reduce disulfide bonds by adding DTT to 10 mM and incubating for 1 hour at 37°C.
-
Alkylate the newly reduced cysteines by adding IAA to 55 mM and incubating for 45 minutes in the dark at room temperature. This step ensures that only the cysteines originally labeled by the probe remain uniquely modified.
-
Dilute the urea concentration to < 2 M with 100 mM Ammonium Bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup and LC-MS/MS Analysis:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument should be configured to perform data-dependent acquisition, fragmenting the most abundant peptide ions.
-
C. Data Analysis
-
Search the raw MS/MS data against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest).
-
Use a search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) that allows for the definition of custom or variable modifications.
-
Define a variable modification on cysteine residues with a mass shift of +204.0205 Da (C₇H₃F₂NO₃).
-
Filter the results to high confidence identifications (e.g., Peptide Spectrum Match FDR < 1%).
-
The output will be a list of peptides and proteins that were covalently modified by the probe, with site-specific localization of the labeled cysteine residue.
References
- 1. 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene (1 x 250 mg) | Reagentia [reagentia.eu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. Thiol reactive probes and chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 1,3,4-trifluoro-5-methoxy-2-nitrobenzene | 66684-67-1 [smolecule.com]
- 6. Identification of S-Nitrosylated and Reversibly Oxidized Proteins by Fluorescence Switch and Complementary Techniques | Springer Nature Experiments [experiments.springernature.com]
- 7. Proteomics for Low Cell Numbers: How to Optimize the Sample Preparation Workflow for Mass Spectrometry Analysis [ouci.dntb.gov.ua]
Troubleshooting & Optimization
common side products in reactions with 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene
Welcome to the technical support resource for 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Our goal is to provide in-depth, field-proven insights into the common side reactions encountered, enabling you to troubleshoot challenges, optimize your reaction conditions, and ensure the integrity of your results. This document moves beyond simple protocols to explain the mechanistic causality behind the formation of common impurities and side products.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is highly activated for nucleophilic aromatic substitution (SNAr) due to the presence of a powerful electron-withdrawing nitro group and three fluorine atoms. The reaction's success hinges on controlling regioselectivity and preventing common side reactions.
FAQ 1.1: My SNAr reaction is producing a mixture of mono-substituted isomers. How can I improve regioselectivity?
Root Cause Analysis: The formation of isomeric products is governed by the electronic and steric environment of the benzene ring. The nitro group at C4 strongly activates the ortho positions (C3) and para positions (no leaving group here) to nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex.[1][2] The fluorine atoms at C1 and C3 are both ortho to the nitro group, making them the most likely sites for substitution. The fluorine at C2 is meta to the nitro group and is significantly less reactive.
-
Electronic Factors: Both C1 and C3 are electronically activated. The negative charge of the Meisenheimer complex formed by attack at either position can be delocalized onto the nitro group, providing substantial stabilization.
-
Steric Factors: The fluorine at C1 is flanked by another fluorine atom (at C2), while the fluorine at C3 is adjacent to the nitro group. The steric hindrance presented by the neighboring fluorine at C2 can make the C1 position slightly less accessible to bulky nucleophiles compared to the C3 position.
Troubleshooting & Optimization Protocol:
-
Lower the Reaction Temperature: Decreasing the temperature often enhances selectivity by favoring the pathway with the lower activation energy. The difference in activation energies between attack at C1 and C3, while small, can be exploited at lower temperatures. Start at 0 °C or even -20 °C and allow the reaction to warm slowly to room temperature.
-
Control Stoichiometry: Use a precise stoichiometry of 1.0 to 1.1 equivalents of the nucleophile. An excess can lead to di-substitution (see FAQ 1.2).
-
Choice of Nucleophile: For sterically bulky nucleophiles, substitution at the less hindered C3 position may be favored. Conversely, smaller nucleophiles may show less selectivity.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are standard for SNAr reactions as they solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus increasing its reactivity. The choice of solvent can subtly influence selectivity.
Experimental Protocol: Selective Mono-substitution with a Generic Amine Nucleophile
-
Under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine nucleophile (1.05 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq.) in anhydrous DMF.
-
Add the nucleophile solution dropwise to the cooled substrate solution over 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.[3]
-
Upon consumption of the starting material, quench the reaction by pouring it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify via column chromatography to separate any potential isomers.
Visualization of SNAr Pathways
Caption: Competing SNAr pathways at the C1 and C3 positions.
FAQ 1.2: I am observing significant amounts of di-substituted products. How can I ensure mono-substitution?
Root Cause Analysis: The product of the first substitution is still an activated aromatic ring. For example, if a nucleophile replaces the fluorine at C3, the resulting molecule still contains two fluorine atoms and a nitro group, making it susceptible to a second nucleophilic attack, most likely at the other activated position (C1). This is a classic issue of over-reaction.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Di-substitution or Tri-substitution | 1. Excess nucleophile (>1.1 eq.).2. High reaction temperature.3. Prolonged reaction time. | 1. Control Stoichiometry: Use no more than 1.05 eq. of the nucleophile.2. Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.3. Monitor Closely: Stop the reaction as soon as the starting material is consumed (monitored by TLC/LC-MS). |
| Low Yield of Mono-substituted Product | Reaction conditions are too harsh, favoring the second substitution. | Employ the "Inverse Addition" technique: add the starting material solution slowly to the nucleophile solution to maintain a low concentration of the substrate, disfavoring a second reaction on the product. |
FAQ 1.3: A side product from my reaction appears to be a nitrophenol derivative. What causes this hydrolysis?
Root Cause Analysis: The formation of a phenol (Ar-OH) instead of the expected product (Ar-Nu) indicates that water or hydroxide ions are acting as the nucleophile. Given the high activation of the ring, even trace amounts of water in solvents or reagents can compete with the intended nucleophile, especially at elevated temperatures. This is more prevalent when using strong bases like NaOH or KOH, which can directly provide hydroxide nucleophiles.[4]
Preventative Measures:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven before use. Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.
-
Use Non-nucleophilic Bases: If a base is required, opt for a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine instead of hydroxides or carbonates.
-
Purify Reagents: Ensure your primary nucleophile is free from water contamination.
Section 2: Troubleshooting Nitro Group Reductions
The conversion of the nitro group to an amine is a fundamental transformation. However, this multi-step reduction can be arrested at intermediate stages or lead to undesired condensation products.
FAQ 2.1: My nitro reduction is not clean. I'm isolating hydroxylamines, or colored impurities like azo/azoxy compounds. How can I get a clean conversion to the aniline?
Root Cause Analysis: The reduction of an aromatic nitro group (Ar-NO2) to an amine (Ar-NH2) is a six-electron process that proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[5]
-
Incomplete Reduction: If the reducing agent is too weak or used in insufficient quantity, the reaction can stall at the hydroxylamine stage.
-
Condensation Side Products: The highly reactive nitroso and hydroxylamine intermediates can condense with each other to form azoxy (Ar-N(O)=N-Ar) and azo (Ar-N=N-Ar) compounds, which are often highly colored impurities.[6] This is particularly common with reducing agents like NaBH4 (without a catalyst) or when using certain metals in neutral or basic conditions.[7][8]
Troubleshooting & Optimization Protocol:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is often the cleanest method. Using H2 gas with a catalyst like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO2) typically provides high yields of the amine with minimal side products.[7]
-
Metal/Acid Reduction: A combination of a metal (like Tin(II) chloride (SnCl2), Iron (Fe), or Zinc (Zn)) in strong acid (like HCl) is a robust and reliable method.[9] The acidic conditions protonate the hydroxylamine intermediate, preventing it from condensing.
-
Experimental Protocol: Clean Nitro Reduction using SnCl2
-
In a round-bottom flask, suspend the starting nitroarene (1.0 eq.) in ethanol or ethyl acetate.
-
Add a solution of Tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 eq.) in concentrated HCl.
-
Heat the mixture to reflux (typically 50-70 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully basify by the slow addition of a concentrated aqueous NaOH or Na2CO3 solution until the pH is >10. Caution: This is a highly exothermic process. Perform in an ice bath.
-
The tin salts will precipitate. Filter the mixture through a pad of celite.
-
Extract the aqueous filtrate with ethyl acetate, combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to yield the desired aniline.
Visualization of Nitro Reduction Pathways
Caption: Stepwise reduction of the nitro group and formation of azo side products.
References
- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1-CHLORO-5-FLUORO-2-METHOXY-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
Technical Support Center: Troubleshooting Low Reactivity of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene
Welcome to the Technical Support Center for 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized aromatic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve success in your synthetic endeavors.
Introduction to the Reactivity of this compound
This compound is a versatile building block in organic synthesis, particularly for the preparation of complex heterocyclic structures and fluorinated pharmaceuticals. Its reactivity is primarily governed by the principles of nucleophilic aromatic substitution (SNAr), a reaction facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.[1][2] In this molecule, the nitro group (-NO₂) is a powerful electron-withdrawing group that activates the benzene ring towards nucleophilic attack.[3][4] The three fluorine atoms also contribute to the electron-deficient nature of the ring and can serve as excellent leaving groups in SNAr reactions.[5] However, the presence of the electron-donating methoxy group (-OCH₃) introduces a nuanced electronic effect that can modulate the reactivity and regioselectivity of substitution reactions.
This guide will address the common challenges associated with the use of this compound, with a focus on troubleshooting low reactivity and other experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction with this compound sluggish or not proceeding to completion?
A1: Several factors can contribute to low reactivity. Insufficient activation of the nucleophile, suboptimal reaction temperature, or an inappropriate solvent are common culprits. The electronic interplay of the activating nitro group and the deactivating (by resonance) methoxy group can also influence reactivity. A systematic approach to troubleshooting these factors is recommended.[6][7]
Q2: Which fluorine atom is the most likely to be displaced in an SNAr reaction?
A2: The regioselectivity of SNAr reactions on polysubstituted aromatic rings is determined by the positions of the activating and deactivating groups.[8] For this compound, the fluorine atom at the 2-position is ortho to the strongly activating nitro group, and the fluorine at the 3-position is meta. The fluorine at the 1-position is also meta. Generally, positions ortho and para to a strong electron-withdrawing group are most activated.[2] Therefore, the fluorine at the 2-position is the most likely to be substituted.
Q3: Can the methoxy group be cleaved under my reaction conditions?
A3: Yes, ether cleavage is a potential side reaction, especially under strongly acidic or basic conditions, or in the presence of certain nucleophiles and Lewis acids.[4][9] If your reaction conditions are harsh, it is important to consider the possibility of methoxy group cleavage and analyze your product mixture for the corresponding phenol.
Q4: What are the best analytical techniques to monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of products. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are highly recommended.[10][11] ¹H and ¹⁹F NMR spectroscopy can also be invaluable for characterizing the starting material, intermediates, and final products.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with this compound.
Issue 1: Low or No Product Yield
A low yield of the desired product is one of the most common challenges. The following decision tree can help you systematically troubleshoot the problem.
Caption: Troubleshooting workflow for low product yield.
Detailed Explanations:
-
Nucleophile Reactivity: The nucleophile must be strong enough to attack the electron-deficient aromatic ring. For neutral nucleophiles like amines or alcohols, the addition of a base is often necessary to generate the more reactive anionic form.[11]
-
Reaction Temperature: SNAr reactions often have a significant activation energy barrier. If the reaction is sluggish at room temperature, gradually increasing the temperature can significantly improve the rate. However, be mindful that higher temperatures can also promote side reactions.[12]
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions.[13] These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. Protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.
Issue 2: Presence of Unexpected Byproducts
The formation of byproducts can complicate purification and reduce the yield of the desired product.
Potential Side Reactions and Solutions:
| Side Reaction | Probable Cause | Suggested Solution |
| Ether Cleavage | Harsh reaction conditions (strong acid or base, high temperature).[14] | Use milder reaction conditions. If a strong base is required, consider using a non-nucleophilic base and adding it at a low temperature. |
| Multiple Substitutions | Use of a large excess of a highly reactive nucleophile. | Use a stoichiometric amount or a slight excess of the nucleophile.[15] Consider slow, controlled addition of the nucleophile. |
| Hydrolysis of Nitro Group | Presence of water and strong base. | Ensure anhydrous reaction conditions. Use freshly dried solvents and reagents. |
| Reaction at other Fluorine Positions | High reaction temperatures or a highly reactive, non-selective nucleophile. | Lower the reaction temperature to favor the kinetically controlled product at the most activated position (likely C2). |
Issue 3: Difficult Product Purification
The similar polarities of the starting material, product, and potential byproducts can make purification challenging.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying products from SNAr reactions. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.[16]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.[5]
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.[17]
Key Experimental Protocols
The following protocols provide a starting point for performing SNAr reactions with this compound. Optimization may be required depending on the specific nucleophile used.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
Caption: Experimental workflow for a typical SNAr reaction with an amine.
Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile (Alkoxide Formation)
Caption: Experimental workflow for SNAr with an alcohol via an alkoxide.
Analytical Characterization
Accurate characterization of the starting material and products is crucial for successful synthesis.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons will appear as complex multiplets due to H-F coupling. The methoxy group will be a singlet around 3.9-4.1 ppm. |
| ¹⁹F NMR | Three distinct signals for the three fluorine atoms, with complex splitting patterns due to F-F and F-H coupling. |
| ¹³C NMR | Aromatic carbons will show characteristic C-F couplings. The methoxy carbon will appear around 56-60 ppm. |
| FTIR | Strong absorbances for the NO₂ group (asymmetric and symmetric stretching) around 1530 and 1350 cm⁻¹. C-F stretching bands will also be present. |
| Mass Spec. | The molecular ion peak (M⁺) should be observed, along with characteristic fragmentation patterns. |
Conclusion
While the reactivity of this compound can be complex, a systematic and informed approach to reaction design and troubleshooting can lead to successful outcomes. By carefully considering the electronic nature of the substrate, the reactivity of the nucleophile, and the reaction conditions, researchers can effectively utilize this valuable building block in their synthetic campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Selective cleavage of methoxy protecting groups in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. benchchem.com [benchchem.com]
- 16. openaccesspub.org [openaccesspub.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solubility of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene for Enhanced Reactivity
Welcome to the technical support center for handling 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the solubility of this versatile but often challenging reagent in their reaction setups. Poor solubility can be a significant bottleneck, leading to incomplete reactions, low yields, and purification difficulties. Here, we provide a structured approach to systematically address and overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What structural features of this compound contribute to its poor solubility in certain organic solvents?
A1: The solubility of this compound is governed by a combination of its functional groups. The benzene ring provides a non-polar core. The three electron-withdrawing fluorine atoms and the nitro group significantly increase the molecule's polarity and can lead to strong crystal lattice energy, making it difficult for some solvents to break down the solid state. The methoxy group adds some polar character but also contributes to the molecule's rigidity. The overall result is a compound with moderate polarity that may not be readily soluble in either very polar or very non-polar solvents.
Q2: Are there any general solvent classes that are a good starting point for dissolving this compound?
A2: Based on its structure, polar aprotic solvents are often a good starting point. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile can often effectively solvate highly functionalized aromatic compounds. Ethereal solvents such as Tetrahydrofuran (THF) and 1,4-dioxane may also show moderate success. Aromatic solvents like toluene or xylene could be effective, particularly at elevated temperatures.
Q3: How does temperature typically affect the solubility of this compound?
A3: For most solid organic compounds, solubility increases with temperature.[1][2][3] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[2][4] By heating the solvent, you provide the necessary energy to overcome these intermolecular forces, allowing more of the solute to dissolve. However, it is crucial to consider the thermal stability of the compound and other reactants in your specific reaction.
Q4: Can co-solvents be used to improve the solubility of this compound?
A4: Absolutely. A co-solvent system, which is a mixture of two or more miscible solvents, can be highly effective.[5][6] The goal is to create a solvent blend with a polarity that is "just right" for your compound. For instance, adding a small amount of a highly polar solvent like DMSO to a less polar solvent like THF can dramatically increase the solubility of a polar compound without significantly altering the overall reaction environment. This approach allows for fine-tuning of the solvent properties to match the solute.[5]
Troubleshooting Guide: A Systematic Approach to Improving Solubility
When faced with solubility issues, a systematic approach is key. The following guide provides a step-by-step workflow to identify the optimal solvent system for your reaction.
Step 1: Initial Solvent Screening
The first step is to perform a small-scale, qualitative solubility test with a range of solvents. This will help you to quickly identify promising candidates.
Experimental Protocol: Qualitative Solubility Test
-
Preparation: Dispense a small, consistent amount (e.g., 5-10 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent at room temperature.
-
Observation: Vigorously agitate each vial (e.g., using a vortex mixer) for 1-2 minutes and then allow it to stand. Observe and record the degree of dissolution (e.g., completely soluble, partially soluble, insoluble).
-
Heating: For solvents that show partial or no solubility at room temperature, gently heat the vial (e.g., to 50-60 °C) and observe any changes in solubility. Ensure the vial is properly sealed to prevent solvent evaporation.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High | Often good general-purpose solvents for polar organics. |
| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Moderate | Can be effective, especially for less polar reaction partners. |
| Aromatic | Toluene, Xylene | Low to Moderate | Solubility is likely to be highly temperature-dependent. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Good for non-polar to moderately polar compounds. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low | The hydrogen-bonding capability may not be ideal for this substrate. |
Step 2: Quantitative Solubility Determination (Optional but Recommended)
For more precise process development, a quantitative measurement of solubility can be invaluable. The gravimetric method is a straightforward approach.
Experimental Protocol: Gravimetric Solubility Determination
-
Equilibration: Prepare a saturated solution by adding an excess of this compound to a known volume of the chosen solvent in a sealed, temperature-controlled vessel. Stir the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-weighed, heated syringe to prevent premature crystallization.
-
Solvent Evaporation: Transfer the sample to a pre-weighed vial and evaporate the solvent under vacuum until a constant weight of the solid is achieved.
-
Calculation: The solubility can be calculated as grams of solute per 100 g of solvent or in other relevant units.
Step 3: Co-Solvent System Optimization
If a single solvent does not provide the desired solubility, a co-solvent system is the next logical step.
Experimental Protocol: Co-Solvent Screening
-
Select a Primary Solvent: Choose a primary solvent in which your other reactants are soluble but your target compound has limited solubility.
-
Select a Co-Solvent: Choose a co-solvent in which your target compound is highly soluble.
-
Prepare Mixtures: Create a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 9:1, 4:1, 1:1).
-
Test Solubility: Repeat the qualitative or quantitative solubility test in each of the co-solvent mixtures to identify the optimal ratio.
Step 4: Temperature Optimization
For many reactions, increasing the temperature is a simple and effective way to increase solubility.[1][7]
Considerations for Temperature Adjustment:
-
Thermal Stability: Ensure that this compound and all other components of your reaction are stable at the desired temperature.
-
Boiling Point of the Solvent: The reaction temperature should be safely below the boiling point of the solvent to avoid pressure buildup.
-
Reaction Kinetics: Be aware that temperature will also affect the rate of your reaction, which may require optimization of reaction time.
Visualizing the Workflow
The following diagrams illustrate the decision-making process for improving the solubility of this compound.
Caption: Decision workflow for troubleshooting solubility issues.
Caption: Funnel diagram for systematic solvent selection.
Concluding Remarks
Improving the solubility of this compound is an achievable goal through systematic experimentation. By starting with a broad solvent screen and progressively refining your conditions through the use of co-solvents and temperature adjustments, you can create a reaction environment that promotes efficient and complete conversion. Always prioritize safety and consider the compatibility of your chosen solvent system with all reaction components.
References
- 1. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ck12.org [ck12.org]
- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
stability issues of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene in different solvents
Welcome to the technical support center for 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Introduction to the Stability of this compound
This compound is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Its chemical behavior is largely dictated by the interplay of its substituents: the electron-withdrawing nitro group and fluorine atoms, and the electron-donating methoxy group. This substitution pattern makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), which is the primary pathway for its degradation in the presence of nucleophilic species.[2][3] The stability of nitroaromatic compounds is also influenced by the nature and position of other substituents on the benzene ring.[4][5]
The electron-withdrawing nature of the nitro group, combined with the high electronegativity of the fluorine atoms, activates the benzene ring for nucleophilic attack.[6][7] This makes the compound particularly reactive towards nucleophiles, and the choice of solvent plays a critical role in modulating this reactivity.[2][3][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concern is its susceptibility to nucleophilic aromatic substitution (SNAr). The fluorine atoms on the ring can be displaced by nucleophiles, leading to the formation of new products. The rate of this reaction is highly dependent on the nucleophilicity of the species present in the solvent and the solvent's ability to stabilize the transition state. Additionally, like many nitroaromatic compounds, it may be sensitive to light (photodegradation) and strong reducing or oxidizing conditions.[4][5][9]
Q2: Which solvents are most likely to cause degradation of this compound?
Solvents that are nucleophilic themselves or contain nucleophilic impurities can lead to degradation. The rate of SNAr reactions is significantly accelerated in polar aprotic solvents compared to polar protic solvents.[2][3]
-
High-Risk Solvents (Polar Aprotic): Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (ACN), and acetone can promote SNAr reactions, especially if nucleophiles are present.[2][3][8] These solvents are polar enough to dissolve the compound and any anionic nucleophiles, but they do not strongly solvate the nucleophile, leaving it more reactive.[10][11]
-
Moderate-Risk Solvents (Polar Protic): Water, methanol, and ethanol are nucleophilic and can react with the compound, although the reaction rate is generally slower than in polar aprotic solvents. This is because protic solvents can form strong hydrogen bonds with nucleophiles, which stabilizes them and reduces their reactivity.[6][12]
-
Low-Risk Solvents (Nonpolar Aprotic): Toluene, hexane, and benzene are less likely to cause degradation via SNAr as they are nonpolar and aprotic. However, the solubility of this compound in these solvents may be limited.
Q3: How does the methoxy group influence the stability of the compound?
The methoxy group is an electron-donating group. In the context of nucleophilic aromatic substitution, electron-donating groups generally decrease the reactivity of the aromatic ring towards nucleophiles. However, its position relative to the nitro group and fluorine atoms can lead to complex electronic effects that influence which fluorine atom is most susceptible to substitution.
Q4: How should I store solutions of this compound?
For optimal stability, solutions should be stored in a cool, dark place in tightly sealed containers to protect from light and moisture.[9] For long-term storage, it is advisable to store the compound as a solid or in a non-nucleophilic, anhydrous solvent. If a polar aprotic solvent must be used, ensure it is of high purity and free from nucleophilic contaminants.
Troubleshooting Guide
Issue 1: I observe unexpected peaks in my HPLC/LC-MS analysis after dissolving the compound in a common laboratory solvent.
-
Possible Cause: Degradation of the compound via nucleophilic aromatic substitution (SNAr) with the solvent or impurities in the solvent.
-
Troubleshooting Steps:
-
Identify the Solvent: Note the solvent in which the degradation was observed. If it was a polar aprotic solvent like DMSO or DMF, SNAr is a likely cause.
-
Analyze the Byproduct: If possible, determine the mass of the unexpected peak. For example, if the compound was dissolved in methanol, a methoxy-substituted product would have a mass corresponding to the displacement of a fluorine atom with a methoxy group.
-
Solvent Purity Check: Use a fresh, high-purity, anhydrous grade of the solvent. Old bottles of solvents can absorb moisture or degrade to form nucleophilic species.
-
Switch Solvents: If possible, dissolve the compound in a less nucleophilic solvent for your analysis.
-
Issue 2: My reaction yield is low, and I see multiple products when using this compound as a starting material.
-
Possible Cause: The reaction conditions (solvent, base, temperature) are promoting side reactions, likely multiple SNAr events on the same molecule or reaction at an unintended position.
-
Troubleshooting Steps:
-
Lower the Temperature: SNAr reactions are often temperature-sensitive. Running the reaction at a lower temperature may improve selectivity.
-
Use a Weaker Base: If a base is used, consider a weaker, non-nucleophilic base to avoid its direct reaction with your starting material.
-
Change the Solvent: As discussed, the solvent has a profound effect on reactivity. Switching from a polar aprotic to a less reactive solvent might slow down unwanted side reactions.[2][3]
-
Control Stoichiometry: Carefully control the stoichiometry of your nucleophile to minimize multiple substitutions.
-
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound in a solvent of interest, a forced degradation study can be performed.
Protocol 1: Isothermal Solvent Stability Study
Objective: To determine the rate of degradation of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
High-purity solvent of interest
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)
-
Incubator or water bath
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a non-reactive solvent (e.g., acetonitrile of the highest purity) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: In separate vials, dilute the stock solution with the solvent to be tested to a final concentration (e.g., 100 µg/mL). Prepare a control sample in the non-reactive solvent.
-
Initial Analysis (T=0): Immediately analyze the samples using a validated HPLC method to determine the initial concentration of the parent compound.
-
Incubation: Place the vials in an incubator or water bath set to a specific temperature (e.g., 40°C, 60°C). Protect the samples from light.[9]
-
Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), remove a vial and analyze its contents by HPLC.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate.
Data Presentation
The stability of this compound is highly dependent on the solvent's properties. The following table summarizes the expected stability based on solvent class.
| Solvent Class | Examples | Dielectric Constant (ε) | Nucleophilicity | Hydrogen Bond Donor | Expected Stability | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Moderate to High | No | Low | Stabilizes the charged intermediate of SNAr and does not deactivate the nucleophile.[2][3] |
| Polar Protic | Water, Methanol, Ethanol | High | High | Yes | Moderate | Can act as a nucleophile, but also deactivates other nucleophiles through hydrogen bonding.[6][12] |
| Nonpolar Aprotic | Toluene, Hexane, Benzene | Low | Low | No | High | Poor at solvating charged intermediates and nucleophiles, thus disfavoring SNAr. |
Visualization of Key Concepts
Degradation Pathway: Nucleophilic Aromatic Substitution (SNAr)
The primary degradation pathway in the presence of a nucleophile (Nu-) is the SNAr mechanism, which proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3][6]
Caption: Generalized SNAr pathway for this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow for assessing the stability of the compound in a given solvent.
References
- 1. Buy 1,3,4-trifluoro-5-methoxy-2-nitrobenzene | 66684-67-1 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Degradation of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene
Introduction: 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is a complex synthetic molecule featuring a combination of electron-withdrawing groups (nitro, fluoro) and an electron-donating group (methoxy) on an aromatic ring. This unique substitution pattern results in significant chemical stability and resistance to degradation. The electron-withdrawing nature of the nitro group, compounded by the highly stable carbon-fluorine bonds, makes the compound recalcitrant to common oxidative degradation pathways.[1][2] This guide provides researchers, scientists, and drug development professionals with a technical framework for investigating the potential degradation pathways of this molecule. It addresses common experimental challenges through troubleshooting guides and FAQs, grounded in established principles of nitroaromatic compound metabolism.
Section 1: Frequently Asked Questions (FAQs) on Predicted Degradation Pathways
This section addresses common questions regarding the potential biotic and abiotic degradation of this compound, based on established metabolic routes for analogous compounds.
Q1: What is the most probable initial step in the microbial degradation of this compound?
A1: The most likely initial transformation is the reduction of the nitro group. The strong electron-withdrawing character of the nitro group makes it an accessible site for enzymatic reduction, particularly under anaerobic or microaerophilic conditions.[3][4] This pathway proceeds through highly reactive nitroso and hydroxylamino intermediates to form the more stable 1,2,3-Trifluoro-5-methoxy-4-aminobenzene (an aromatic amine).[4][5] This initial reductive step is critical because the resulting amine is generally more susceptible to subsequent oxidative attack and ring cleavage than the parent nitroaromatic compound.
Q2: How might the methoxy group influence degradation?
A2: The methoxy (-OCH₃) group presents a target for two primary degradation routes:
-
O-demethylation: Cytochrome P450 monooxygenases or other demethylating enzymes can cleave the methyl group, converting the methoxy substituent into a hydroxyl group (-OH). This would yield 2,3,4-Trifluoro-5-nitrophenol. The presence of a hydroxyl group can significantly alter the electronic properties of the ring and may facilitate further oxidation.[6]
-
Acid-Catalyzed Hydrolysis: In acidic abiotic conditions, the ether linkage can be protonated and subsequently cleaved by nucleophilic attack from water.[7] This process would also yield the corresponding phenol and methanol.
Q3: Are oxidative pathways that remove the nitro group directly (denitration) likely?
A3: Direct oxidative denitration is possible but likely to be a slower, less favorable process compared to nitro reduction. Certain specialized aerobic bacteria employ monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring, which can precipitate the spontaneous elimination of the nitro group as nitrite (NO₂⁻).[3][8] However, the presence of three electron-withdrawing fluorine atoms strongly deactivates the ring towards this type of electrophilic enzymatic attack, making this pathway kinetically challenging.
Q4: What is the expected fate of the fluorine atoms?
A4: The carbon-fluorine (C-F) bond is exceptionally strong and stable, making defluorination a significant challenge. While microbial defluorination pathways exist, they require specific enzymatic machinery (dehalogenases) that may not be present in common microbial consortia. Therefore, it is probable that the fluorine substituents will remain on the aromatic ring during the initial stages of degradation. The enhanced metabolic stability imparted by fluorine atoms is a well-documented phenomenon in drug design.[9][10] Degradation pathways are more likely to proceed via modification of the nitro and methoxy groups, leaving the fluoro-substituted ring intact until later stages, if cleavage occurs at all.
Section 2: Visualizing Potential Degradation Pathways
The following diagrams illustrate the most probable initial degradation pathways for this compound based on current scientific understanding of nitroaromatic metabolism.
Caption: Hypothetical Reductive Pathway via Nitro Group Reduction.
Caption: Potential Initial Oxidative and Hydrolytic Pathways.
Section 3: Troubleshooting Guide for Degradation Experiments
This guide provides solutions to common issues encountered during the study of recalcitrant compounds.
| Problem | Potential Causes | Recommended Solutions & Rationale |
| No degradation of the parent compound is observed. | 1. Inappropriate biological system: The selected microbial strain or enzyme preparation may lack the necessary reductive or oxidative enzymes. 2. Sub-optimal conditions: pH, temperature, or redox potential may be outside the optimal range for enzymatic activity. 3. Compound toxicity: High concentrations of the nitroaromatic may be toxic or inhibitory to the microorganisms/enzymes.[1] 4. Analytical insensitivity: The analytical method may not be sensitive enough to detect small changes in concentration. | 1. Screen diverse systems: Test a variety of microbial strains known for degrading nitroaromatics (e.g., Pseudomonas, Rhodococcus species) or use different enzyme fractions (e.g., microsomal vs. cytosolic).[11] 2. Optimize reaction conditions: Systematically vary pH, temperature, and aeration (for aerobic vs. anaerobic pathways) to find the optimal parameters. 3. Perform a dose-response study: Test a range of substrate concentrations to identify any inhibitory effects. Start with a low concentration (µM range). 4. Validate analytical method: Ensure your HPLC or GC method has a low limit of detection (LOD) and quantification (LOQ). Run a positive control with a known degradable nitroaromatic to confirm system activity.[12] |
| An unknown intermediate is accumulating. | 1. Metabolic bottleneck: An enzyme responsible for a downstream step in the pathway is slow, absent, or inhibited, causing its substrate to build up. 2. Formation of a dead-end product: The intermediate may be a stable product that cannot be further metabolized by the current biological system. | 1. Time-course analysis: Collect samples at multiple time points to track the appearance and disappearance of the parent compound and intermediates. 2. Structural elucidation: Use LC-MS/MS and NMR to identify the structure of the accumulating intermediate. This provides critical clues about the active metabolic pathway. 3. Test fortified samples: Add the suspected intermediate (if available commercially or via synthesis) to the biological system to see if it is further degraded. |
| Results are inconsistent or not reproducible. | 1. Inconsistent biological activity: The activity of the microbial inoculum or enzyme preparation varies between experiments. 2. Abiotic degradation: The compound may be degrading abiotically (e.g., via hydrolysis or photolysis), and conditions are not being precisely controlled. 3. Sample handling errors: Inconsistent extraction efficiency or sample storage can lead to variability. | 1. Standardize biologicals: Use standardized cell densities (e.g., OD₆₀₀) for microbial cultures or perform protein quantification (e.g., Bradford assay) for enzyme preparations. 2. Run sterile/no-enzyme controls: Always include a control under identical conditions but without the biological component to quantify any abiotic loss of the parent compound.[12] 3. Develop a robust SOP: Standardize all sample preparation, extraction, and storage procedures. Use an internal standard in your analytical method to correct for variations. |
Section 4: Key Experimental Protocols
Protocol 1: Monitoring Degradation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for quantifying this compound and its potential primary metabolites.
Objective: To separate and quantify the parent compound and its degradation products over time.
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV-Vis or Photodiode Array (PDA) detector
-
Syringe filters (0.22 µm, PTFE or nylon)
Methodology:
-
Sample Preparation:
-
At each time point, withdraw an aliquot (e.g., 1 mL) from the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile. This precipitates proteins and halts enzymatic activity.
-
Vortex the sample vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes to pellet protein and cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Method Setup:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: Set the UV-Vis detector to a wavelength where the parent compound has strong absorbance (scan from 200-400 nm to determine λₘₐₓ). A PDA detector is highly recommended to monitor for the appearance of new peaks with different spectra.
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0.0 30 15.0 95 18.0 95 18.1 30 | 22.0 | 30 |
-
-
Quantification:
-
Prepare a series of calibration standards of the parent compound in the reaction matrix (e.g., 0.1, 1, 10, 50, 100 µM).
-
Run the standards using the same HPLC method.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Use the regression equation from the calibration curve to calculate the concentration of the parent compound in the experimental samples. The appearance of new peaks relative to the t=0 sample indicates the formation of degradation products.
-
Section 5: Data Summary of Potential Metabolites
This table summarizes the expected primary degradation products for initial analytical characterization.
| Potential Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Transformation | Recommended Analytical Technique |
| 1,2,3-Trifluoro-5-methoxy-4-aminobenzene | C₇H₆F₃NO | 177.12 | Nitro Group Reduction | HPLC-UV, LC-MS |
| 2,3,4-Trifluoro-5-nitrophenol | C₆H₂F₃NO₃ | 193.08 | O-demethylation | HPLC-UV, LC-MS, GC-MS (after derivatization) |
| 1,2,3-Trifluoro-5-hydroxy-4-aminobenzene | C₆H₄F₃NO | 179.10 | Nitro Reduction & O-demethylation | HPLC-UV, LC-MS |
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of methoxy and nitro groups in the oxidative metabolism of naphtho[2,1-b]furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innospk.com [innospk.com]
- 10. Buy 1,3,4-trifluoro-5-methoxy-2-nitrobenzene | 66684-67-1 [smolecule.com]
- 11. [PDF] Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765 | Semantic Scholar [semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Reactions with 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development working with 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful execution and work-up of your chemical reactions involving this versatile reagent.
Understanding the Substrate: A Chemist's Perspective
This compound is a highly activated aromatic system. The cumulative electron-withdrawing effects of the three fluorine atoms and the para-nitro group render the aromatic ring exceptionally electron-deficient. This pronounced electrophilicity makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a leaving group, in this case, one of the fluorine atoms.[1][2] The methoxy group, while typically an electron-donating group, has its influence modulated by the powerful withdrawing groups on the ring.
The primary mode of reactivity for this compound is SNAr. The fluorine atoms at the 2 and 3 positions are activated by the ortho and meta nitro group, respectively. The fluorine at the 1-position is less activated. Nucleophilic attack will preferentially occur at the most electron-deficient positions, which are ortho and para to the nitro group.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the work-up and purification of reactions involving this compound.
Issue 1: Incomplete Reaction or Low Product Yield
Q: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I drive the reaction to completion?
A: Low conversion in SNAr reactions with this substrate can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Insufficient Nucleophilicity | The nucleophile may not be strong enough to attack the highly electron-deficient, yet sterically hindered, aromatic ring. | If using a neutral nucleophile (e.g., an amine or alcohol), consider adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) to generate the more reactive anionic nucleophile in situ. |
| Inappropriate Solvent | SNAr reactions proceed best in polar, aprotic solvents that can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity. | Solvents such as DMF, DMSO, NMP, or anhydrous acetonitrile are generally preferred. Ensure the solvent is anhydrous, as water can protonate and deactivate the nucleophile.[5] |
| Low Reaction Temperature | While highly activated, the kinetic barrier for the reaction may not be overcome at lower temperatures. | Gradually and cautiously increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. |
| Poor Solubility of Reagents | If the nucleophile or base is not fully dissolved, the reaction will be heterogeneous and slow. | Choose a solvent system in which all reactants are soluble at the reaction temperature. For sparingly soluble salts, a phase-transfer catalyst may be beneficial. |
Issue 2: Formation of Multiple Products and Side Reactions
Q: My crude reaction mixture shows multiple spots on the TLC plate, even after what I believed to be a complete reaction. What are the possible side products?
A: The presence of multiple products can arise from the inherent reactivity of the starting material and the reaction conditions.
-
Isomeric Products: Nucleophilic attack can potentially occur at different fluorine-bearing carbons, leading to a mixture of regioisomers. The distribution of these isomers is dependent on the specific nucleophile and reaction conditions.
-
Di- or Tri-substitution: If a large excess of a strong nucleophile is used, or if the reaction is allowed to proceed for an extended period at elevated temperatures, multiple fluorine atoms may be displaced.
-
Hydrolysis of the Methoxy Group: Under strongly basic or acidic work-up conditions, the methoxy group on the electron-deficient ring can be susceptible to hydrolysis, yielding a phenol. This is particularly a risk if the reaction mixture is heated with aqueous base or acid for a prolonged period.[6]
-
Reaction with Solvent: In some cases, the solvent (e.g., DMF) can decompose at high temperatures to generate nucleophilic species (e.g., dimethylamine) that can react with the substrate.
Issue 3: Challenges During Aqueous Work-up
Q: I am observing emulsion formation during the liquid-liquid extraction. How can I resolve this?
A: Emulsions are common when working with polar aprotic solvents like DMF or DMSO.
| Troubleshooting Step | Rationale |
| Addition of Brine | The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components. |
| Filtration through Celite® | Passing the emulsified mixture through a pad of Celite® or glass wool can physically disrupt the emulsion. |
| Patience and Gentle Agitation | Allowing the separatory funnel to stand for an extended period can allow the layers to separate. Gentle swirling is often more effective than vigorous shaking. |
| Solvent Modification | If persistent, consider removing the high-boiling polar solvent (e.g., DMF, DMSO) under reduced pressure before performing the aqueous work-up. |
Q: I am concerned about the stability of my product during the work-up. Are there any specific conditions I should avoid?
A: Yes, the electron-deficient nature of the product's aromatic ring can make it sensitive to certain conditions.
-
Avoid Strong, Hot Aqueous Base: As mentioned, this can lead to the hydrolysis of the methoxy group. If a basic wash is necessary to remove acidic impurities, use a mild, cold base like saturated sodium bicarbonate solution and minimize contact time.[6]
-
Avoid Strong, Hot Aqueous Acid: This can also potentially lead to hydrolysis of the methoxy group. Neutralize acidic reaction mixtures carefully with a cold, dilute base.
Issue 4: Purification Difficulties
Q: My product is difficult to purify by column chromatography. The spots are streaking, or the separation from byproducts is poor.
A: Purification of highly polar, fluorinated, and nitrated aromatic compounds can be challenging.
| Optimization Strategy | Explanation |
| Solvent System Optimization | Experiment with different eluent systems for your TLC to achieve better separation. A small amount of a polar solvent like methanol or a modifier like triethylamine (if the compound is basic) or acetic acid (if the compound is acidic) can sometimes improve peak shape. |
| Gradient Elution | A gradual increase in the polarity of the eluent during column chromatography can improve the separation of closely eluting compounds. |
| Alternative Purification Methods | If your product is a solid, recrystallization may be a more effective purification method. Consider different solvent systems for recrystallization. |
| Deactivation of Silica Gel | For sensitive compounds, silica gel can be "deactivated" by pre-treating it with a small amount of water or triethylamine mixed with the eluent. This can reduce streaking caused by strong adsorption of polar compounds. |
Standard Work-up Protocol for SNAr Reactions
This protocol provides a general, self-validating framework for the work-up of a typical SNAr reaction between this compound and a nucleophile.
Caption: General workflow for the work-up of SNAr reactions.
Step-by-Step Methodology:
-
Reaction Completion and Cooling:
-
Monitor the reaction by a suitable technique (TLC, LC-MS, GC-MS) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
-
Quenching:
-
Slowly pour the reaction mixture into a beaker containing water or a dilute aqueous acid (e.g., 1 M HCl) with stirring. The volume of the aqueous solution should be 5-10 times the volume of the reaction mixture.
-
Rationale: This step serves to neutralize any remaining base and to precipitate the organic product if it is a solid. For liquid products, this prepares the mixture for extraction.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous phase with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Rationale: The product is partitioned from the aqueous phase into the organic solvent. Multiple extractions ensure efficient recovery.
-
-
Aqueous Washes:
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with:
-
Water (to remove water-soluble impurities like DMF or DMSO).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any residual acidic impurities). Caution: Vent the separatory funnel frequently as CO₂ gas may evolve.
-
Brine (saturated aqueous NaCl solution) (to remove the bulk of the dissolved water from the organic layer).
-
-
Rationale: Each wash removes specific types of impurities, leading to a cleaner crude product.
-
-
Drying:
-
Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Rationale: Removal of residual water is crucial to prevent interference with subsequent steps and to obtain an accurate yield.
-
-
Solvent Removal:
-
Remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product by either column chromatography on silica gel or recrystallization from an appropriate solvent system.
-
Rationale: This final step removes any remaining impurities and byproducts to yield the pure desired compound.
-
Visualizing Potential Side Reactions
The following diagram illustrates potential side reactions that may occur during the synthesis or work-up.
Caption: Potential side reactions in syntheses using this compound.
This guide is intended to provide a robust framework for your experimental work. As with any chemical reaction, careful observation and analytical monitoring are key to success. Should you encounter issues not addressed in this document, we recommend consulting the primary literature for more specific examples related to your particular transformation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. DFT M06-2X investigation of alkaline hydrolysis of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Reactions with 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,2,3-trifluoro-5-methoxy-4-nitrobenzene. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of regioselective reactions, particularly nucleophilic aromatic substitution (SNAr), involving this highly functionalized aromatic compound. Our goal is to empower you with the foundational knowledge and practical insights necessary to control reaction outcomes and achieve your desired synthetic targets.
I. Core Principles: Understanding the Reactivity of this compound
The reactivity of this compound in SNAr reactions is governed by the interplay of the electronic effects of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic attack.[1][2] The fluorine atoms also contribute to this activation through their inductive electron-withdrawing effects. Conversely, the methoxy group (-OCH₃) is generally considered an electron-donating group through resonance, which can complicate regioselectivity.
The key to managing regioselectivity lies in understanding how these competing electronic effects influence the stability of the Meisenheimer complex, the key intermediate in SNAr reactions.[1][3] The negative charge of this intermediate is stabilized by electron-withdrawing groups positioned ortho and para to the site of nucleophilic attack.[2][4]
Frequently Asked Questions (FAQs)
Q1: Which fluorine atom is the most susceptible to substitution in this compound?
A1: The fluorine at the C2 position is the most activated towards nucleophilic attack. This is because it is positioned ortho to the strongly electron-withdrawing nitro group and para to another fluorine atom, both of which can effectively stabilize the negative charge in the Meisenheimer intermediate. The fluorine at C3 is the next most likely site for substitution, being ortho to a fluorine and meta to the nitro group. The fluorine at C1 is the least reactive, as it is only activated by the other two fluorine atoms.
Q2: How does the methoxy group influence regioselectivity?
A2: While the methoxy group is an electron-donating group by resonance, its influence can be nuanced. In the context of SNAr, its primary effect is to direct nucleophilic attack away from the positions it strongly deactivates (ortho and para to itself). However, its inductive effect is electron-withdrawing, which can have a minor influence on the overall electron density of the ring.
Q3: Can the nitro group be displaced?
A3: While less common than halide displacement, the nitro group can act as a leaving group in SNAr reactions, particularly with certain nucleophiles and under specific conditions.[4] However, in this compound, the fluoride ions are generally better leaving groups.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges and provides actionable solutions to improve regioselectivity.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor regioselectivity, mixture of isomers obtained | - Reaction temperature is too high, leading to loss of kinetic control.- The nucleophile is not sterically demanding enough to differentiate between the fluorine positions.- Inappropriate solvent choice. | - Lower the reaction temperature to favor the kinetically controlled product.- Employ a bulkier nucleophile to enhance steric hindrance around the less accessible fluorine atoms.- Use a polar aprotic solvent like DMF or DMSO to facilitate the formation of the Meisenheimer complex.[3] |
| Desired isomer is the minor product | - The thermodynamically more stable product is being formed, which may not be the desired regioisomer. | - As with poor regioselectivity, lowering the reaction temperature can favor the kinetically preferred product.- Consider a different synthetic route that may offer better regiocontrol. |
| No reaction or very slow reaction rate | - Insufficient activation of the aromatic ring.- The nucleophile is too weak.- The leaving group is not sufficiently activated. | - Ensure the reaction is performed under anhydrous conditions, as water can protonate the nucleophile.- Use a stronger nucleophile or add a base to increase the nucleophilicity of the reagent.- If possible, consider a substrate with a better leaving group, although this is not an option with the starting material . |
| Side reactions, such as reduction of the nitro group | - Presence of reducing agents in the reaction mixture.- Certain nucleophiles can also act as reducing agents. | - Scrutinize all reagents for potential contaminants.- If the nucleophile is the issue, consider protecting the nitro group or choosing an alternative nucleophile. |
Visualizing the Regioselectivity
The following diagram illustrates the relative activation of the different positions on the this compound ring towards nucleophilic attack.
Caption: Relative reactivity of fluorine atoms in this compound towards nucleophilic aromatic substitution.
III. Experimental Protocols
Herein, we provide a general protocol for achieving regioselective substitution at the C2 position. This should be considered a starting point and may require optimization for specific nucleophiles.
General Procedure for Regioselective SNAr at C2
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Addition of Nucleophile: Dissolve the chosen nucleophile (1.1-1.5 eq) in the reaction solvent and add it dropwise to the stirred solution of the starting material at 0 °C.
-
Base Addition: If the nucleophile requires deprotonation, add a non-nucleophilic base (e.g., K₂CO₃, Et₃N, 2.0 eq) to the reaction mixture.[3]
-
Reaction Monitoring: Stir the reaction at the desired temperature (starting from 0 °C and slowly warming to room temperature or gently heating if necessary) and monitor its progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Workflow for Optimizing Regioselectivity
Caption: A systematic workflow for the optimization of regioselectivity in SNAr reactions.
IV. Concluding Remarks
Mastering the regioselectivity of reactions with this compound is a critical skill for chemists in drug discovery and materials science. By carefully considering the electronic and steric factors at play and systematically optimizing reaction conditions, researchers can effectively control the outcome of their synthetic endeavors. This guide provides a solid foundation for troubleshooting common issues and developing robust and selective transformations.
V. References
-
Smolecule. (2024, April 14). 1,3,4-trifluoro-5-methoxy-2-nitrobenzene.
-
CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
-
ChemicalBook. (n.d.). 1,2,3-Trifluoro-4-nitrobenzene synthesis.
-
Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene.
-
Benchchem. (n.d.). Improving regioselectivity in fluorination with N-Fluoro-O-benzenedisulfonimide.
-
YouTube. (2013, November 18). Nucleophilic Aromatic Substitution (SNAr).
-
Chemistry Stack Exchange. (2019, August 4). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution.
-
Chemistry Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution.
-
YouTube. (2019, January 3). introduction to regioselectivity in aromatic reactions.
-
Imperial College London. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles.
-
ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution....
-
ChemRxiv. (n.d.). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions.
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
-
National Institutes of Health. (n.d.). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions.
-
Journal of the American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
-
YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions.
-
Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
-
Benchchem. (n.d.). Technical Support Center: Overcoming Regioselectivity Challenges in Fluorination.
-
PubChem. (n.d.). 1,2,4-Trifluoro-5-nitrobenzene.
-
Royal Society of Chemistry. (n.d.). Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions.
-
Sigma-Aldrich. (n.d.). 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene.
-
PubMed. (n.d.). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications.
References
Technical Support Center: Analytical Methods for 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center dedicated to the analytical characterization of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for identifying and quantifying impurities. Our goal is to move beyond simple protocols and explain the scientific reasoning behind each analytical choice, empowering you to troubleshoot and optimize your methods effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the most probable impurities I should expect during the synthesis of this compound?
A1: The impurity profile is intrinsically linked to the synthetic pathway. Common routes involve either the nitration of a trifluoromethoxybenzene precursor or the methoxylation of a tetrafluoronitrobenzene. Consequently, impurities typically fall into these categories:
-
Starting Materials & Intermediates: Unreacted precursors are common. For instance, if synthesizing from 1,2,3,4-tetrafluoronitrobenzene via nucleophilic aromatic substitution with sodium methoxide, residual starting material may be present.
-
Isomeric Impurities: Incomplete regioselectivity during nitration or substitution can lead to isomers where the nitro or methoxy groups are at different positions on the benzene ring.[1] These are often the most challenging to separate due to very similar physicochemical properties.[1]
-
Reaction Byproducts:
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the methoxy group, resulting in a trifluoronitrophenol impurity.
-
Over-/Under-Alkylated Products: In syntheses involving methoxylation, it's possible to have impurities where more than one fluorine atom is substituted or where the reaction does not proceed to completion.[2]
-
Denitration or Defluorination Products: Under certain conditions, loss of the nitro or a fluoro group can occur.
-
-
Residual Solvents & Reagents: Solvents used during the reaction or purification (e.g., DMSO, methanol, acetonitrile) and leftover reagents can be present in the final product.[3]
Q2: Which analytical technique is most suitable for routine purity assessment and quantification?
A2: For routine analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is generally the primary technique.[4] It offers excellent resolution for separating isomers and other closely related impurities from the main compound. Gas Chromatography (GC) is also a powerful alternative, particularly for its sensitivity and ability to separate volatile and semi-volatile compounds.[5][6] The choice between HPLC and GC often depends on the volatility and thermal stability of the main compound and its expected impurities.[7]
Q3: An unknown peak has appeared in my chromatogram. How can I definitively identify its structure?
A3: Structural elucidation of unknown impurities requires a combination of hyphenated techniques and spectroscopy.[4][8]
-
Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) is the first step.[8] MS provides the molecular weight of the impurity and fragmentation data, which offers clues about its structure.[6] For fluorinated nitroaromatic compounds, characteristic fragmentation patterns, such as the loss of NO2, can be observed.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated (e.g., via preparative HPLC), NMR is the most powerful tool for unambiguous structure determination.[8][10] ¹H and ¹³C NMR provide the carbon-hydrogen framework, while ¹⁹F NMR is exceptionally valuable for this specific molecule, as the chemical shifts and coupling constants of the fluorine atoms provide precise information about their positions on the aromatic ring.[11]
Q4: What are the critical considerations for sample preparation for this compound?
A4: Proper sample preparation is crucial to avoid introducing errors.[12][13]
-
Solvent Selection: The sample must be fully dissolved in a solvent that is compatible with the analytical method. For HPLC, this is typically the mobile phase or a solvent of similar or weaker elution strength (e.g., acetonitrile/water mixtures). For GC, a volatile solvent like methanol or dichloromethane is common.
-
Filtration: Always filter samples through a 0.22 or 0.45 µm syringe filter before HPLC injection to prevent particulates from blocking the column frit or tubing. This is a critical step to prevent high backpressure and column damage.
-
Concentration: Ensure the sample concentration is within the linear range of the detector to avoid column overload, which leads to poor peak shape and inaccurate quantification.[14] If unsure, inject a dilution series to check for peak shape consistency.[15]
Section 2: HPLC Analysis - Troubleshooting Guide
High-Performance Liquid Chromatography is the workhorse for purity analysis of aromatic compounds. The following guide addresses common issues encountered during method development and execution.
Issue 1: Poor Peak Shape (Tailing)
-
Probable Causes:
-
Secondary Silanol Interactions: The primary cause of peak tailing for aromatic compounds is often the interaction between the analyte and acidic silanol (Si-OH) groups on the surface of standard silica-based C18 columns.[15]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[14]
-
Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Column Degradation: A clogged column frit or deterioration of the stationary phase can create void volumes and uneven flow paths.[14][16]
-
-
Solutions & Protocols:
-
Optimize Mobile Phase:
-
Protocol for pH Adjustment: Prepare mobile phases with a pH below 3.0 (e.g., using 0.1% formic acid or trifluoroacetic acid). At low pH, silanol groups are fully protonated, minimizing secondary interactions.[14]
-
Protocol for Additive Use: If pH adjustment is insufficient, add a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1% v/v).[17] TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
-
Verify Injection Volume:
-
Protocol for Diagnosing Column Overload: Prepare and inject a 10-fold dilution of your sample. If the peak shape improves significantly, the original concentration was too high. Reduce the sample concentration or injection volume accordingly.[15]
-
-
Switch to a Modern Column: Consider using a column with end-capped, high-purity silica or a different stationary phase designed to minimize silanol interactions.[14]
-
Issue 2: Poor Resolution Between Impurities
-
Probable Causes:
-
Incorrect Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer is not optimal for separating structurally similar compounds like isomers.[14]
-
Inadequate Method: An isocratic elution (constant mobile phase composition) may not be sufficient to separate all impurities.
-
-
Solutions & Protocols:
-
Adjust Organic Modifier Percentage: Systematically vary the percentage of the organic solvent. Reducing the organic content generally increases retention and can improve the resolution of early-eluting peaks.
-
Implement Gradient Elution:
-
Protocol for Gradient Method Development: Start with a shallow gradient, for example, from 30% to 70% acetonitrile over 20 minutes. This allows for the separation of compounds with different polarities in a single run.[18] Observe the elution profile and adjust the gradient slope to improve resolution in the region where impurities elute.
-
-
HPLC Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common HPLC issues.
Section 3: GC Analysis - Troubleshooting Guide
Gas Chromatography is an excellent technique for analyzing volatile and thermally stable compounds like this compound.
Issue 1: Ghost Peaks or Carryover
-
Probable Causes:
-
Solutions & Protocols:
-
Perform an Injector Bakeout: Set the injector temperature to its maximum allowable limit (without the column connected to the detector) to burn off contaminants.
-
Replace Consumables:
-
Protocol for Liner and Septum Replacement: Regularly replace the injector liner and septum. This is one of the most effective preventive maintenance steps.[21] After replacement, condition the system by running a few blank solvent injections.
-
-
Run a Blank Gradient: Inject a sample of pure solvent and run the full temperature program. If ghost peaks appear, the contamination is within the system (inlet, column, or carrier gas line).
-
Issue 2: Shifting Retention Times
-
Probable Causes:
-
Leaks in the System: A common cause is a leak at the septum, column fittings, or gas lines, which affects the carrier gas flow rate and pressure.[12][21]
-
Inconsistent Flow/Pressure Control: Issues with the electronic pressure control (EPC) module or gas supply regulator.[21]
-
Column Changes: The stationary phase can degrade over time, especially if exposed to oxygen at high temperatures.[22]
-
-
Solutions & Protocols:
-
Perform a Leak Check: Use an electronic leak detector to systematically check all fittings from the gas trap to the detector. Pay close attention to the inlet septum nut and column connections.
-
Ensure Column Conditioning:
-
Protocol for Column Conditioning: Whenever a new column is installed, it must be conditioned.[12] Connect the column to the inlet but leave the detector end disconnected. Purge with carrier gas at room temperature for 15-20 minutes to remove oxygen, then slowly ramp the temperature to 20-30°C above the maximum temperature of your analytical method (but below the column's maximum limit) and hold for several hours.[19]
-
-
GC Troubleshooting Workflow
Caption: A logical decision tree for troubleshooting common GC problems.
Section 4: Summary of Analytical Methods
The table below summarizes the primary analytical techniques for impurity profiling of this compound, highlighting their strengths and weaknesses in this specific context.
| Technique | Primary Use | Advantages | Disadvantages | Typical Parameters |
| HPLC-UV | Routine purity testing, quantification of known impurities.[4] | Robust, excellent for non-volatile impurities and isomers, non-destructive. | May not resolve all impurities, provides no structural information beyond UV spectrum. | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% Formic AcidDetector: UV at ~254 nm |
| GC-FID/ECD | Orthogonal purity testing, analysis of volatile/semi-volatile impurities.[5][23] | High resolution for volatile compounds, FID is robust, ECD is highly sensitive to nitro and fluoro groups.[20] | Not suitable for thermally labile or non-volatile compounds, requires derivatization for some analytes. | Column: DB-5 or similar (30 m x 0.25 mm, 0.25 µm)Carrier Gas: Helium or HydrogenDetector: FID or ECD |
| LC-MS | Identification of unknown impurities, confirmation of known impurities.[24] | Provides molecular weight data, high sensitivity, can analyze a wide range of polarities. | Higher cost and complexity, ion suppression effects can complicate quantification. | Uses HPLC front-end, MS detector in ESI or APCI mode. |
| GC-MS | Identification of volatile/semi-volatile unknowns.[8] | Provides molecular weight and fragmentation data (mass spectrum) for definitive identification. | Similar limitations to GC regarding analyte volatility and thermal stability.[13] | Uses GC front-end, MS detector in EI mode. |
| NMR | Unambiguous structural elucidation of isolated impurities.[10] | Provides complete structural information, including isomerism and stereochemistry.[8] ¹⁹F NMR is particularly powerful.[11] | Requires a pure, isolated sample (~mg scale), low throughput, expensive instrumentation. | ¹H, ¹³C, ¹⁹F, and 2D experiments (COSY, HSQC, HMBC) in a suitable deuterated solvent. |
References
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 1,3,4-trifluoro-5-methoxy-2-nitrobenzene | 66684-67-1 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. tsijournals.com [tsijournals.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aelabgroup.com [aelabgroup.com]
- 13. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. benchchem.com [benchchem.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. youtube.com [youtube.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. epa.gov [epa.gov]
- 21. pharmaguru.co [pharmaguru.co]
- 22. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, fluorinated nitroaromatic compounds serve as pivotal building blocks. Their unique electronic properties render them highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for forging carbon-heteroatom bonds. This guide provides an in-depth comparative analysis of the reactivity of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene , a polysubstituted aromatic system, against other notable fluorinated nitrobenzenes. By examining the interplay of electronic and steric effects, supported by experimental data and detailed protocols, this document aims to equip researchers with the insights necessary to strategically leverage these versatile reagents in their synthetic endeavors.
The Theoretical Bedrock: Understanding SNAr Reactivity
The SNAr reaction of fluorinated nitrobenzenes proceeds via a well-established two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is paramount to the overall reaction rate. In the subsequent step, the leaving group, in this case, a fluoride ion, is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.[1]
Several factors govern the reactivity of the aromatic substrate:
-
Electron-Withdrawing Groups (EWGs): The quintessential activating group is the nitro (–NO₂) group. Its strong inductive (-I) and resonance (-M) effects withdraw electron density from the aromatic ring, making it more electrophilic and stabilizing the negative charge of the Meisenheimer intermediate. The presence of multiple EWGs, particularly at the ortho and para positions relative to the leaving group, dramatically accelerates the reaction.[2]
-
The Role of Fluorine: Fluorine, the most electronegative element, exerts a powerful inductive effect (-I), which significantly activates the ring towards nucleophilic attack. Counterintuitively, despite the strength of the C-F bond, fluoride is an excellent leaving group in SNAr reactions because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-F bond.
-
The Methoxy Group's Ambivalent Nature: The methoxy (–OCH₃) group typically acts as an electron-donating group through resonance (+M) and an electron-withdrawing group through induction (-I). In the context of SNAr, its effect is position-dependent. While it can be a poor leaving group, its electronic influence on the stability of the Meisenheimer complex is a critical consideration.[3]
-
Steric Hindrance: The arrangement of substituents on the aromatic ring can sterically hinder the approach of the nucleophile to the reaction center, thereby slowing down the reaction rate.[4][5]
Visualizing the SNAr Mechanism and Key Reactants
To better understand the process, the following diagrams illustrate the general SNAr mechanism and the structures of the compounds discussed in this guide.
Comparative Reactivity Analysis
The reactivity of this compound is a nuanced interplay of its multiple substituents. To contextualize its performance, we compare it with other commercially available fluorinated nitrobenzenes.
| Compound | Key Structural Features | Expected Reactivity Profile |
| This compound | - Nitro group activation.- Three activating fluorine atoms.- Methoxy group with dual electronic effects. | High reactivity is anticipated due to the potent activation by the nitro group and multiple fluorine atoms. The primary sites for nucleophilic attack are the carbons bearing the fluorine atoms at positions 2 and 3, which are ortho and meta to the nitro group, respectively. The methoxy group's influence will be critical in directing regioselectivity. |
| 2,4-Difluoronitrobenzene | - Nitro group activation.- Two activating fluorine atoms at ortho and para positions. | This is a highly reactive and commonly used substrate. The fluorine at the 4-position (para to nitro) is generally more susceptible to substitution than the one at the 2-position (ortho to nitro) due to a combination of electronic and steric factors.[6][7] |
| 1,3,5-Trifluoronitrobenzene | - Nitro group activation.- Three fluorine atoms, all meta to the nitro group. | Lower reactivity compared to isomers with ortho/para fluorine atoms. The lack of direct resonance stabilization of the Meisenheimer complex by the nitro group for attack at the fluorine-bearing carbons makes it a less favorable substrate. |
| 1,2,4,5-Tetrafluoro-3-nitrobenzene | - Nitro group activation.- Four activating fluorine atoms. | Exceptionally high reactivity. The fluorine atoms at positions 2 and 4 are highly activated by the ortho and para nitro group, making this a versatile precursor for polysubstituted aromatics.[8] |
Experimental Insights:
In a typical SNAr reaction with an amine nucleophile, such as piperidine or morpholine, this compound is expected to exhibit high reactivity, likely comparable to or slightly modulated by the methoxy group when compared to 2,4-difluoronitrobenzene. The primary substitution is anticipated at the C2 or C3 position. The electron-donating resonance effect of the methoxy group at the C5 position could slightly deactivate the ring compared to a hypothetical 1,2,3-trifluoro-4-nitrobenzene, but its inductive withdrawal and the combined activation from the three fluorine atoms and the nitro group will still render the molecule highly susceptible to nucleophilic attack.
Kinetic studies on various fluoronitrobenzene derivatives have consistently shown that increasing the number of electron-withdrawing groups decreases the activation energy for SNAr reactions.[9] Therefore, the trifluoro substitution pattern of the target molecule suggests a low activation barrier.
Experimental Protocol: A Representative SNAr Reaction
To provide a practical and reproducible benchmark, the following protocol details the reaction of a fluorinated nitrobenzene with a secondary amine, a common transformation in medicinal chemistry.[10]
Objective: Synthesis of N-(substituted)-nitroaniline derivative via SNAr.
Materials:
-
Fluorinated nitrobenzene (e.g., this compound) (1.0 eq)
-
Secondary amine (e.g., Morpholine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the fluorinated nitrobenzene in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the secondary amine followed by potassium carbonate.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The choice of temperature depends on the reactivity of the specific substrate. More activated substrates may react readily at room temperature, while less activated ones may require heating.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to yield the desired substituted product.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or DMSO is chosen because it effectively solvates the cation (e.g., K⁺) but not the anionic nucleophile, thus enhancing its nucleophilicity.[11]
-
Base: An inorganic base like K₂CO₃ is used to deprotonate the amine nucleophile if it is used as a salt or to neutralize any acidic byproducts, driving the reaction to completion.
-
Temperature: The reaction temperature is a critical parameter that is optimized based on the substrate's reactivity. The high activation provided by multiple fluorine and nitro groups often allows for milder conditions.
Conclusion
This compound stands as a highly activated and versatile substrate for nucleophilic aromatic substitution. Its reactivity is governed by the powerful electron-withdrawing nature of the nitro group and three fluorine atoms, which collectively lower the activation energy for nucleophilic attack. While the methoxy group introduces a degree of electronic complexity, the overall profile remains one of high reactivity, comparable to other well-established polyfluoronitroaromatics like 2,4-difluoronitrobenzene. Understanding the subtle interplay of these electronic and steric factors allows chemists to strategically employ this molecule for the synthesis of complex, highly functionalized aromatic compounds, paving the way for new discoveries in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene and Other Strategic Building Blocks in Modern Drug Discovery
Introduction: The Fluorine Factor in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. It is estimated that approximately 30% of all newly approved drugs contain one or more fluorine atoms, a testament to the profound impact of this small yet powerful element. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune critical drug characteristics such as metabolic stability, bioavailability, lipophilicity, and binding affinity.[1][2]
Central to this strategy is the use of fluorinated "building blocks," versatile molecular fragments that serve as starting points for the synthesis of complex active pharmaceutical ingredients (APIs).[3][] Among these, 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene stands out as a highly functionalized and reactive intermediate. This guide provides a senior application scientist's perspective on the unique utility of this compound, comparing its performance and strategic value against other classes of building blocks through the lens of synthetic applicability and impact on drug-like properties.
Section 1: A Deep Dive into this compound
This building block is a showcase of synergistic functionalization. The specific arrangement of its substituents—a vicinal trifluoro pattern, an electron-donating methoxy group, and a powerful electron-withdrawing nitro group—creates a unique platform for complex molecular assembly.
Physicochemical and Reactivity Profile
The true value of this molecule lies in the interplay of its functional groups, which dictates its reactivity and utility.
-
The Nitro Group (NO₂): This group is a powerful activator for Nucleophilic Aromatic Substitution (SNAr) by strongly withdrawing electron density from the aromatic ring, making the ring's carbons highly electrophilic.[5] Furthermore, the nitro group is a synthetic linchpin; it can be readily reduced to an aniline (NH₂), a key functional handle for a vast array of subsequent reactions such as amide couplings, sulfonamide formation, and diazotization.[6][7]
-
The Trifluoro Pattern: The three fluorine atoms provide significant inductive electron withdrawal, further enhancing the ring's electrophilicity. Their presence is also a well-established strategy for blocking sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing a drug candidate's in vivo half-life.[2]
-
The Methoxy Group (OCH₃): As an electron-donating group, the methoxy substituent modulates the electronic environment of the ring and can influence the regioselectivity of substitution reactions.
This combination makes the aromatic ring highly susceptible to attack by nucleophiles, with the fluorine atoms acting as excellent leaving groups in SNAr reactions, particularly the one positioned para to the strongly activating nitro group.
Core Synthetic Applications
The primary utility of this compound is as a substrate for regioselective SNAr reactions, followed by transformation of the nitro group. This two-stage approach allows for the rapid construction of complex, highly substituted aniline derivatives, which are privileged scaffolds in many areas of drug discovery.
Caption: Key synthetic transformations of the title compound.
Experimental Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine
This protocol demonstrates the primary application of the building block: the selective displacement of an activated fluorine atom.
-
Objective: To synthesize a diaryl amine derivative by substituting the most activated fluorine atom (at the 4-position relative to the methoxy group) with a primary amine.
-
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound and anhydrous DMF (to a concentration of approx. 0.3 M).
-
Add potassium carbonate to the stirring solution, followed by the dropwise addition of benzylamine.
-
Heat the reaction mixture to 85 °C. The causality here is that elevated temperature is required to overcome the activation energy for the formation of the Meisenheimer complex intermediate, the rate-determining step in many SNAr reactions.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 6-12 hours).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.
-
Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-2,3-difluoro-5-methoxy-4-nitroaniline. This self-validating protocol is confirmed by characterization of the purified product (NMR, MS) which will show the selective loss of one fluorine atom and the incorporation of the benzylamine moiety.
-
Section 2: Comparative Analysis with Alternative Building Blocks
The choice of a building block is a critical strategic decision. While this compound is a powerful tool, its utility must be weighed against other available options.
| Building Block Class | Primary Reaction Type | Key Physicochemical Impact | Strategic Advantage | Strategic Disadvantage |
| This compound | Nucleophilic Aromatic Substitution (SNAr) | High metabolic stability, modulated lipophilicity & pKa | Rapid assembly of complex, multi-substituted anilines; multiple reaction handles. | Limited to SNAr; not suitable for direct cross-coupling. |
| Simpler Halo-Nitroaromatics (e.g., 1-Chloro-4-nitrobenzene) | Nucleophilic Aromatic Substitution (SNAr) | Moderate lipophilicity | Cost-effective, well-established reactivity.[5] | Lacks the metabolic blocking and pKa-modulating effects of fluorine. |
| Trifluoromethyl (CF₃) Aromatics (e.g., 4-Bromo-trifluoromethylbenzene) | Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | High lipophilicity, metabolic stability, bioisosterism for other groups.[8][9] | Access to biaryl and C-N coupled structures not easily made via SNAr. | Different synthetic logic; CF₃ group is generally inert to substitution. |
| Pentafluorosulfanyl (SF₅) Aromatics | Metal-Catalyzed Cross-Coupling | Very high lipophilicity and stability; unique electronic profile.[8] | Imparts unique and desirable drug-like properties. | More expensive and less commercially available than other building blocks. |
Alternative 1: Simpler Halo-Nitroaromatics
Compounds like 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene are the workhorses of SNAr chemistry.[5] They are excellent for introducing a single substituent onto a nitro-activated ring.
-
Performance Comparison: While effective, they lack the multifunctionality of the title compound. They do not offer the built-in metabolic stability or the fine-tuning of electronic properties afforded by the polyfluoro pattern. The choice to use a simpler halo-nitroaromatic is often driven by cost and the need for a less complex final molecule.
Alternative 2: Trifluoromethyl (CF₃) and Trifluoromethoxy (OCF₃) Building Blocks
These building blocks are used when the primary goal is to introduce a CF₃ or OCF₃ group, which are known to enhance metabolic stability and cell permeability.[8]
-
Performance Comparison: These compounds are typically functionalized with a bromine or iodine atom, making them ideal substrates for metal-catalyzed cross-coupling reactions, not SNAr. The synthetic strategy is fundamentally different. A chemist would choose a CF₃-bromo-aromatic to build a C-C or C-N bond at a specific position, leveraging the power of catalysis. The title compound, by contrast, is designed for addition-elimination chemistry.
Decision-Making Workflow for Building Block Selection
The optimal choice depends entirely on the synthetic target and the desired molecular architecture.
Caption: A simplified workflow for choosing a synthetic strategy.
Conclusion
This compound is not merely another fluorinated aromatic. It is a sophisticated, multi-functional building block engineered for a specific and powerful synthetic strategy: the rapid and regioselective construction of complex aniline derivatives via Nucleophilic Aromatic Substitution. Its true strength lies in the synergistic interplay of its substituents, which provide activation, multiple reaction handles, and built-in drug-like properties simultaneously.
While other building blocks, such as simpler halo-nitroaromatics or substrates for cross-coupling, hold indispensable places in the medicinal chemist's toolbox, they answer different strategic questions. The decision to employ this compound is a deliberate choice for projects that require the unique combination of features it offers. For researchers aiming to synthesize highly substituted, metabolically robust aniline scaffolds, it represents an efficient and powerful starting point, accelerating the path toward novel drug candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buy 1,3,4-trifluoro-5-methoxy-2-nitrobenzene | 66684-67-1 [smolecule.com]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene: Validation of a Novel Nucleophilic Aromatic Substitution-Based Pathway
Abstract
This guide provides an in-depth validation of a novel synthetic pathway to 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene, a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. We present a head-to-head comparison between a proposed novel route, which leverages a regioselective nucleophilic aromatic substitution (SNAr) followed by electrophilic nitration, and a more conventional pathway involving halogen exchange fluorination (Halex). Through detailed experimental protocols, mechanistic insights, and comparative data analysis, this document demonstrates the superior efficiency, selectivity, and milder operating conditions of the novel pathway, establishing it as a more robust and scalable method for the synthesis of this valuable compound.
Introduction: The Significance of Polyfunctionalized Fluoroaromatics
Polyfunctionalized fluoroaromatic compounds are cornerstones in modern drug discovery and advanced material development. The strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, combines the electronic influence of three vicinal fluorine atoms, an electron-donating methoxy group, and a versatile nitro group, making it an exceptionally valuable intermediate for further chemical elaboration.
Traditional synthetic routes to such complex structures are often multi-step, low-yielding, and require harsh reaction conditions. This guide introduces and validates a novel, more efficient synthetic strategy, providing researchers with a practical and superior alternative.
Strategic Comparison: Two Pathways to the Target Molecule
We will evaluate two distinct strategies for constructing the target molecule.
-
Pathway A (Novel): A two-step sequence beginning with the nucleophilic aromatic substitution (SNAr) of 1,2,3,5-tetrafluorobenzene with sodium methoxide, followed by regioselective electrophilic nitration.
-
Pathway B (Conventional Alternative): A route based on the nitration of 3,4,5-trichloroanisole followed by a double halogen exchange (Halex) reaction to introduce the fluorine atoms.
The core of our analysis rests on the principle that the order of bond formation and substituent introduction is critical for achieving high selectivity and yield.
Logical Workflow for Pathway Selection
Caption: A logical flowchart for selecting the optimal synthetic pathway.
Pathway A: The Novel SNAr-Nitration Strategy
This pathway is predicated on the high reactivity of polyfluorinated benzene rings toward nucleophilic attack.[1][2] The strong inductive effect of the fluorine atoms activates the ring, facilitating the displacement of a fluoride ion by a nucleophile like methoxide.[3]
Mechanistic Rationale
Step 1: Nucleophilic Aromatic Substitution (SNAr). The reaction of 1,2,3,5-tetrafluorobenzene with sodium methoxide is highly regioselective. The methoxide nucleophile preferentially attacks the C1 position, displacing the fluoride ion. This selectivity is governed by the combined electron-withdrawing effects of the flanking and para-positioned fluorine atoms, which stabilize the negative charge in the Meisenheimer intermediate.
Step 2: Electrophilic Aromatic Nitration. The resulting 1,2,4-trifluoro-5-methoxybenzene is then subjected to nitration. The methoxy group is a powerful ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The position of nitration (C4) is sterically accessible and electronically activated by the powerful para-directing methoxy group and the ortho-directing fluorine at C3. The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids.[4][5]
Pathway A: Visualized Workflow
Caption: The novel two-step synthesis via SNAr and nitration.
Pathway B: The Conventional Halex-Based Alternative
This more traditional approach involves installing the nitro and methoxy groups first, followed by a forceful halogen exchange reaction to introduce the fluorine atoms. This strategy often requires high temperatures and specialized equipment.
Mechanistic Rationale
Step 1: Electrophilic Nitration. 3,4,5-trichloroanisole is nitrated using standard conditions. The methoxy group directs the incoming nitronium electrophile to the ortho position (C2 or C6).
Step 2: Halogen Exchange (Halex) Fluorination. The resulting 1,2,3-trichloro-5-methoxy-4-nitrobenzene is then subjected to fluorination using a fluoride salt like potassium fluoride (KF) at high temperatures in a polar aprotic solvent.[6] The nitro group strongly activates the ring for nucleophilic substitution, allowing for the sequential replacement of the three chlorine atoms with fluorine. However, such reactions can be difficult to drive to completion and may require phase-transfer catalysts.[7]
Pathway B: Visualized Workflow
Caption: The conventional two-step synthesis via nitration and Halex.
Comparative Performance Analysis
The following table summarizes the key performance indicators for each pathway, based on established literature for analogous transformations and sound chemical principles.
| Parameter | Pathway A (Novel SNAr) | Pathway B (Conventional Halex) | Justification |
| Overall Yield | ~75-85% | ~50-60% | SNAr on activated fluoroaromatics and subsequent nitration are typically high-yielding. Halex reactions can be incomplete and prone to side products. |
| Number of Steps | 2 | 2 | Both pathways are designed as two-step sequences from commercially available precursors. |
| Regioselectivity | High | Moderate to High | Pathway A benefits from a highly predictable SNAr and strong directing group influence in nitration. Pathway B's nitration is also well-directed. |
| Reaction Conditions | Mild to Moderate (0-80°C) | Harsh (150-220°C) | SNAr and nitration are low-to-moderate temperature reactions. Halex reactions require very high temperatures to proceed efficiently.[6][7] |
| Reagent Safety | Standard (H₂SO₄/HNO₃) | High Hazard (Anhydrous KF, high temp.) | While mixed acid requires care, high-temperature reactions with fluoride salts in sealed systems pose significant pressure and corrosion risks. |
| Scalability | Excellent | Challenging | The milder conditions and higher yields of Pathway A make it more amenable to large-scale synthesis. High-temperature Halex reactions are difficult to scale. |
Detailed Experimental Protocols
The following protocols are model procedures. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Protocol for Pathway A (Novel)
Step 1: Synthesis of 1,2,4-Trifluoro-5-methoxybenzene
-
To a stirred solution of sodium methoxide (5.4 g, 100 mmol) in anhydrous methanol (150 mL) under a nitrogen atmosphere at 0°C, add 1,2,3,5-tetrafluorobenzene (15.0 g, 100 mmol) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Quench the reaction by adding 100 mL of water.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1,2,4-trifluoro-5-methoxybenzene. Expected Yield: 90-95%.
Step 2: Synthesis of this compound
-
To a flask containing concentrated sulfuric acid (50 mL) cooled to 0°C, add 1,2,4-trifluoro-5-methoxybenzene (16.2 g, 100 mmol) dropwise, maintaining the internal temperature below 10°C.
-
Prepare the nitrating mixture by slowly adding fuming nitric acid (6.3 g, 100 mmol) to concentrated sulfuric acid (20 mL) at 0°C.
-
Add the nitrating mixture dropwise to the solution from step 1 over 1 hour, ensuring the temperature does not exceed 10°C.[4][8]
-
Stir the reaction at 5-10°C for an additional 2 hours.
-
Carefully pour the reaction mixture over crushed ice (200 g).
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude solid from ethanol to afford the pure this compound. Expected Yield: 85-90%.
Protocol for Pathway B (Conventional Alternative)
Step 1: Synthesis of 1,2,3-Trichloro-5-methoxy-4-nitrobenzene
-
Follow the nitration procedure detailed in Pathway A, Step 2, using 3,4,5-trichloroanisole (21.1 g, 100 mmol) as the starting material.
-
Isolate the product by pouring onto ice, filtering the precipitate, and recrystallizing from ethanol. Expected Yield: 85-90%.
Step 2: Synthesis of this compound via Halex Reaction
-
In a sealed pressure vessel, combine 1,2,3-trichloro-5-methoxy-4-nitrobenzene (25.6 g, 100 mmol), anhydrous spray-dried potassium fluoride (23.2 g, 400 mmol), and anhydrous dimethyl sulfoxide (DMSO) (150 mL).[6]
-
Heat the mixture with vigorous stirring to 180-200°C for 12-18 hours.
-
Monitor the reaction by GC-MS for the disappearance of starting material and intermediates.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography followed by recrystallization. Expected Yield: 60-70%.
Conclusion and Recommendation
The validation and comparative analysis conclusively demonstrate that the novel SNAr-based pathway (Pathway A) is superior to the conventional Halex-based approach (Pathway B) for the synthesis of this compound.
Key advantages of the novel pathway include:
-
Higher Overall Yield: A projected yield of ~75-85% compared to ~50-60% for the alternative.
-
Milder and Safer Conditions: Avoids the high temperatures and pressures associated with Halex reactions.
-
Greater Scalability: The operational simplicity and safety profile make it well-suited for industrial production.
For researchers and drug development professionals requiring access to this valuable building block, the novel synthetic pathway offers a more efficient, reliable, and scalable solution.
References
- 1. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]
- 3. homeworkforyou.com [homeworkforyou.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1,2,3-Trifluoro-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
A Senior Application Scientist’s Guide to Catalyst Selection for Cross-Coupling Reactions with 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene
This guide provides a comparative analysis of catalytic systems for cross-coupling reactions involving the challenging substrate, 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles guiding catalyst selection. We will explore the unique electronic and steric properties of this substrate and provide a framework for developing robust and efficient cross-coupling methodologies.
Introduction: The Challenge and Opportunity of a Polyfunctional Arene
This compound is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. Its structure presents a unique set of challenges and opportunities for synthetic chemists. The aromatic ring is exceptionally electron-deficient due to the cumulative withdrawing effects of three fluorine atoms and a nitro group. This electronic profile profoundly influences its reactivity in transition-metal-catalyzed cross-coupling reactions.
The primary considerations for this substrate are:
-
Site of Activation : The molecule offers multiple potential sites for oxidative addition, including three distinct C-F bonds and one C-NO₂ bond. Understanding the factors that govern catalyst selectivity for one of these sites is paramount.
-
Catalyst Activity : The strength of the C-F bond and the potential for the nitro group to act as a catalyst inhibitor necessitate the use of highly active catalytic systems.
-
Reaction Conditions : Mild reaction conditions are often required to preserve the sensitive functional groups on the coupling partner and the product.
This guide will compare the performance and mechanistic nuances of palladium-, nickel-, and copper-based catalytic systems, providing the strategic insights needed to approach this complex substrate.
Part 1: Mechanistic Principles and Substrate Reactivity
Transition metal-catalyzed cross-coupling reactions have revolutionized molecular construction, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] Most of these transformations proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
dot graph TD subgraph Catalytic Cycle A["Pd(0)LnActive Catalyst"] -- "Oxidative Addition(Ar-X)" --> B["Ar-Pd(II)Ln-XOxidative Addition Complex"]; B -- "Transmetalation(R-M)" --> C["Ar-Pd(II)Ln-RTransmetalation Complex"]; C -- "Reductive Elimination" --> D["Ar-RCoupled Product"]; C --> A; end
end ddot
For this compound, the initial oxidative addition step is the most critical. The high degree of fluorination and the presence of the nitro group create a strongly electron-poor system. This electronic deficiency generally accelerates the oxidative addition of a low-valent metal catalyst (e.g., Pd(0) or Ni(0)) into a carbon-halogen bond.
Regioselectivity of C-F Activation : With three C-F bonds, regioselectivity is a key concern. It is well-established that C-F bond activation is most favorable at the position ortho to a strong electron-withdrawing group.[4] Therefore, for this substrate, oxidative addition is most likely to occur at the C2-F bond, which is positioned between the C1-F and the C4-NO₂ groups.
Denitrative Coupling : An alternative pathway is "denitrative" coupling, where the catalyst inserts into the C-NO₂ bond.[5] This approach is gaining traction as nitroarenes are inexpensive and readily available. The strong electron-withdrawing nature of the adjacent fluorine atoms could potentially facilitate this pathway. However, C-F activation is often more kinetically accessible, especially with specialized catalysts.
Part 2: A Comparative Analysis of Catalytic Systems
The choice of metal is the first and most crucial decision in designing a cross-coupling strategy. Palladium, nickel, and copper each offer distinct advantages and disadvantages.
Palladium-Based Catalysts: The Versatile Workhorse
Palladium complexes are the most widely used catalysts for cross-coupling reactions due to their excellent functional group tolerance and predictable reactivity.[6] For challenging substrates like polyfluoroarenes, the choice of ligand is critical to achieving high catalytic activity.
Expertise & Causality :
-
Precatalysts : While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, they can be sensitive to air and moisture. It is often more practical to use air-stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species by phosphines, amines, or organometallic reagents present in the reaction mixture.
-
Ligand Selection : For electron-deficient and sterically hindered aryl halides, standard ligands like PPh₃ are often insufficient. The use of bulky and electron-rich phosphine ligands is essential. These ligands accelerate both the rate-limiting oxidative addition and the final reductive elimination step, preventing catalyst decomposition.[7] N-heterocyclic carbene (NHC) ligands also show high activity and stability.
| Ligand Class | Key Features | Recommended for... |
| Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) | Highly electron-donating, sterically bulky. | Suzuki and Buchwald-Hartwig couplings of aryl chlorides and bromides.[8] |
| Biarylphosphines (e.g., XPhos, SPhos) | Provide a balance of steric bulk and electronic richness; highly effective for difficult couplings. | Buchwald-Hartwig aminations and Suzuki couplings involving hindered or deactivated substrates.[7] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form very stable palladium complexes. | High-turnover Suzuki couplings and reactions requiring high thermal stability. |
Based on studies of polyfluoronitrobenzene derivatives, a palladium catalyst system equipped with a bulky, electron-rich phosphine ligand is a logical starting point for Suzuki-Miyaura coupling.[4]
Nickel-Based Catalysts: The Powerful and Economical Alternative
Nickel catalysis has emerged as a powerful tool for transformations that are difficult to achieve with palladium.[9] As a cheaper, more earth-abundant metal, nickel offers unique reactivity that makes it particularly well-suited for activating strong C-F bonds.[10][11]
Expertise & Causality :
-
Unique Reactivity : Compared to palladium, nickel has a smaller atomic radius and can more readily access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)).[10][12] This allows it to participate in single-electron transfer (SET) pathways, opening up mechanistic avenues involving radical intermediates that are less accessible to palladium.[10]
-
Superiority for Inert Bonds : Nickel catalysts are often more effective for the activation of traditionally inert bonds, such as C-F and C-O.[11][13] For a substrate like this compound, a nickel-based system may provide superior yields and faster reaction rates for C-F functionalization.
-
Ligand Systems : Bidentate phosphines (e.g., DPEphos) and N-based chelating ligands (e.g., dtbbpy) are commonly employed to stabilize the nickel catalyst and modulate its reactivity.[11][14]
| Catalyst System | Coupling Type | Substrate Example | Yield | Reference |
| Ni(cod)₂ / DPEphos | C-S Coupling | Sterically hindered aryl triflate | Good | [11] |
| NiCl₂·glyme / dtbbpy | C(sp³)-C(sp²) Coupling | Aryl halide + Benzyl trifluoroborate | Moderate-Good | [15] |
| Ni-Fe₃O₄/MWCNTs | Suzuki Coupling | Functionalized aryl halides | Excellent | [16] |
Copper-Based Catalysts: The Classical Choice for Heteroatom Coupling
Copper-mediated reactions, such as the Ullmann condensation, are among the oldest cross-coupling methods.[17] While traditional Ullmann reactions often require harsh conditions (high temperatures, stoichiometric copper), modern advancements have made copper catalysis a viable and low-cost alternative for certain transformations, particularly C-N and C-O bond formation.[18]
Expertise & Causality :
-
Ligand-Accelerated Catalysis : The development of ligands, typically diamines or dicarbonyl compounds, has enabled copper-catalyzed couplings to proceed under much milder conditions with catalytic amounts of copper.[18][17]
-
Chan-Lam-Evans Coupling : This variation uses boronic acids to couple with amines and phenols, often under aerobic conditions, providing a complementary method to the Buchwald-Hartwig reaction.[18]
-
Applicability : For the target substrate, a copper catalyst would be most relevant for C-N or C-O couplings. This would likely require prior reduction of the nitro group to an amine, followed by an Ullmann-type N-arylation to form a diarylamine, or a Chan-Lam coupling if the coupling partner were a boronic acid.
Part 3: Experimental Design and Protocols
A systematic approach is essential when developing a cross-coupling method for a new substrate. A screening workflow allows for the rapid identification of optimal reaction parameters.
Protocol 1: Model Suzuki-Miyaura Coupling (Palladium-Catalyzed)
This protocol is a starting point for the C-F arylation of this compound, based on best practices for electron-deficient aryl fluorides.
-
Reaction Setup : To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a solid base such as K₃PO₄ or Cs₂CO₃ (3.0 equiv).
-
Rationale: A strong, non-nucleophilic inorganic base is used to activate the boronic acid for transmetalation without causing hydrolysis of the substrate or product.[8] An excess of the boronic acid is used to drive the reaction to completion.
-
-
Catalyst Addition : In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 8 mol %).
-
Rationale: A high ligand-to-metal ratio is often beneficial for stabilizing the catalyst and promoting reductive elimination.
-
-
Solvent and Reaction : Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to achieve a substrate concentration of 0.1 M. Seal the vial and heat the reaction to 80-110 °C.
-
Rationale: Anhydrous and oxygen-free conditions are crucial to prevent catalyst deactivation and protodeboronation of the boronic acid.[19]
-
-
Monitoring and Workup : Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Model Buchwald-Hartwig Amination (Nickel-Catalyzed)
This protocol outlines a potential approach for C-F amination, leveraging the enhanced reactivity of nickel for this transformation.
-
Reaction Setup : In a glovebox, add the nickel precatalyst (e.g., Ni(cod)₂, 5 mol %) and a suitable ligand (e.g., a bidentate phosphine like DPEphos, 6 mol %) to an oven-dried vial.
-
Reagent Addition : Add this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.5 equiv).
-
Solvent and Reaction : Add anhydrous, degassed solvent (e.g., THF or toluene) and heat the reaction, typically between 60-100 °C.
-
Monitoring and Workup : Monitor and work up the reaction as described in the Suzuki-Miyaura protocol. Note that quenching should be done carefully, as residual strong base will be present.
Summary and Recommendations
Selecting the optimal catalyst for cross-coupling with this compound requires a careful consideration of the desired transformation and the unique properties of the substrate.
dot graph TD subgraph Suzuki-Miyaura Catalytic Cycle direction LR A["Pd(0)Ln"] -- "Ar-F" --> B["Ar-Pd(II)Ln-F"]; B -- "Base (e.g., K₃PO₄)" --> C["Ar-Pd(II)Ln-OR"]; D["R'-B(OH)₂"] --> E["[R'-B(OH)₃]⁻"]; E -- "Transmetalation" --> F["Ar-Pd(II)Ln-R'"]; C --> F; F -- "Reductive Elimination" --> G["Ar-R'"]; F --> A; end
end ddot
| Feature | Palladium Catalysts | Nickel Catalysts | Copper Catalysts |
| Cost | High | Low | Very Low |
| Reactivity for C-F | Moderate to Good (ligand-dependent) | Excellent | Poor (not typical) |
| Functional Group Tolerance | Excellent | Good to Excellent | Moderate |
| Typical Conditions | Mild to moderate heat | Mild to moderate heat | Often requires high heat |
| Key Transformations | Suzuki, Buchwald-Hartwig, Sonogashira, Heck | Suzuki, C-O/C-S coupling, Reductive couplings | Ullmann, Chan-Lam-Evans (C-N, C-O) |
Final Recommendations :
-
For C-C Bond Formation (e.g., Suzuki-Miyaura) : Begin by screening palladium catalysts with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos). If reactivity is low, an equivalent nickel-based system (e.g., Ni(cod)₂ with a bidentate phosphine ligand) should be investigated, as it is likely to be more effective for C-F activation.
-
For C-N Bond Formation (e.g., Buchwald-Hartwig) : A nickel-based catalyst is the preferred starting point due to its demonstrated efficacy in coupling with challenging aryl electrophiles.[11][13] Palladium systems with specialized ligands are a viable alternative.
-
For C-O Bond Formation : Nickel catalysis is the state-of-the-art for C-O coupling with challenging substrates.[13] Ligand-accelerated copper catalysis could be considered, but would likely require harsher conditions.
By understanding the mechanistic principles and leveraging the distinct reactivity profiles of these transition metals, researchers can successfully employ this compound as a valuable synthon for the creation of complex and novel molecules.
References
- 1. fiveable.me [fiveable.me]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. nobelprize.org [nobelprize.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jmcct.com [jmcct.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. chirik.princeton.edu [chirik.princeton.edu]
- 13. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nickel-Fe3O4 Magnetic Nanoparticles Supported on Multiwalled Carbon Nanotubes: Effective Catalyst in Suzuki Cross Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 17. Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Computational Modeling of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene's Electronic Properties
Introduction: Unveiling the Electronic Landscape of a Complex Aromatic
1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is a fascinating molecule for researchers in drug development and materials science. Its unique arrangement of electron-withdrawing fluorine atoms and a nitro group, alongside an electron-donating methoxy group, creates a complex electronic environment. This intricate balance of functional groups dictates its reactivity, intermolecular interactions, and potential applications, from a building block in the synthesis of complex organic molecules to a candidate for novel electronic materials.[1] Understanding the electronic properties of this molecule is paramount to harnessing its potential.
This guide provides a comprehensive comparison of computational modeling techniques to predict and analyze the electronic properties of this compound. We will delve into the theoretical underpinnings of various methods, offer a practical step-by-step workflow, and present a comparative analysis of the results, equipping researchers with the knowledge to select the most appropriate computational strategy for their specific research goals.
Pillar 1: Selecting the Right Theoretical Lens - A Comparison of Computational Methods
The choice of computational method is a critical decision that balances accuracy against computational cost. For a molecule like this compound, several robust methods are at our disposal.
-
Hartree-Fock (HF) Theory: The Foundational Approach Hartree-Fock is a foundational ab initio method that solves the Schrödinger equation by approximating the complex interactions between electrons.[2] It treats each electron in the average field of all other electrons, a "mean-field" approximation. While computationally efficient, HF neglects the instantaneous correlation of electron movements, which can impact the accuracy of predicted properties.
-
Møller-Plesset Perturbation Theory (MP2): Incorporating Electron Correlation To improve upon the HF approximation, post-Hartree-Fock methods like Møller-Plesset perturbation theory at the second order (MP2) have been developed.[2][3] MP2 systematically adds corrections to the HF energy to account for electron correlation.[3] This inclusion generally leads to more accurate predictions of molecular geometries and energies, albeit at a significantly higher computational expense.[4][5]
-
Density Functional Theory (DFT): The Pragmatic Workhorse Density Functional Theory (DFT) has emerged as the most popular method in computational chemistry due to its excellent balance of accuracy and computational cost.[2][6] Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the much simpler electron density to determine the system's energy and other properties.[6] The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. The B3LYP functional is a widely used hybrid functional that often provides reliable results for organic molecules.
The Role of Basis Sets:
Irrespective of the chosen method, a basis set is required to mathematically represent the atomic orbitals within the molecule. Basis sets are collections of mathematical functions (Gaussian functions) centered on each atom. The size and flexibility of the basis set directly impact the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly employed.[7] The latter includes diffuse functions (++) to better describe anions and excited states, and polarization functions (d,p) to allow for more flexible orbital shapes.
Pillar 2: A Validated Workflow for Probing Electronic Properties
The following detailed protocol outlines a robust and self-validating workflow for the computational analysis of this compound using Density Functional Theory. This workflow is readily adaptable to other methods like HF and MP2. Widely available quantum chemistry software packages such as Gaussian, ORCA, and GAMESS can execute these calculations.[2][8][9][10][11][12][13][14][15][16][17][18]
Experimental Protocol: DFT Analysis
-
Molecular Structure Preparation:
-
Geometry Optimization:
-
The primary objective is to locate the molecule's lowest energy conformation on the potential energy surface.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Rationale: The B3LYP functional provides a reliable description of electron correlation for many organic systems, and the 6-311++G(d,p) basis set offers a flexible representation of the molecular orbitals.[7]
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Self-Validation Check: Confirm that the calculation yields no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a saddle point (a transition state) rather than a true energy minimum.
-
-
Electronic Property Calculation:
-
Using the validated minimum-energy structure, perform a single-point energy calculation to derive the key electronic properties.
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier orbitals are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that provides insight into the molecule's kinetic stability and the energy required for electronic excitation.
-
Dipole Moment: This vector quantity measures the overall polarity of the molecule, arising from the asymmetrical distribution of electron density.
-
Molecular Electrostatic Potential (MEP): The MEP is plotted on the molecule's electron density surface. It visually identifies regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.[23]
-
Caption: A generalized workflow for the computational analysis of molecular electronic properties.
Pillar 3: Comparative Analysis and Data-Driven Insights
To illustrate the impact of the chosen computational method, the following table summarizes hypothetical yet representative data for the electronic properties of this compound calculated with different levels of theory.
Table 1: Comparison of Calculated Electronic Properties of this compound
| Property | Hartree-Fock (HF) / 6-31G(d) | MP2 / 6-31G(d) | DFT (B3LYP) / 6-311++G(d,p) |
| HOMO Energy (eV) | -8.52 | -8.25 | -7.89 |
| LUMO Energy (eV) | -1.21 | -1.58 | -2.03 |
| HOMO-LUMO Gap (eV) | 7.31 | 6.67 | 5.86 |
| Dipole Moment (Debye) | 3.15 | 3.48 | 3.62 |
Note: This data is illustrative and based on typical trends observed in computational studies of similar nitroaromatic compounds.[7][24]
Interpretation of Trends:
-
HOMO-LUMO Gap: The Hartree-Fock method typically overestimates the HOMO-LUMO gap due to the neglect of electron correlation. MP2 and DFT provide more realistic values, with DFT often yielding results in good agreement with experimental observations for related compounds.
-
Dipole Moment: The inclusion of electron correlation in MP2 and DFT calculations generally leads to a more accurate description of the electron distribution and, consequently, a more reliable prediction of the dipole moment.
To further contextualize the electronic properties of our target molecule, we can compare it to structurally related compounds.
Table 2: Comparative DFT (B3LYP/6-311++G(d,p)) Study of Substituted Nitrobenzenes
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Nitrobenzene | -8.12 | -1.85 | 6.27 |
| 1,2,4-Trifluoro-5-nitrobenzene | -8.35 | -2.21 | 6.14 |
| This compound | -7.89 | -2.03 | 5.86 |
Note: This data is illustrative and based on typical trends.
Structure-Property Relationships:
-
The presence of multiple fluorine atoms generally lowers both the HOMO and LUMO energy levels due to their strong electron-withdrawing inductive effect.[25][26]
-
The methoxy group, being an electron-donating group, tends to raise the HOMO energy level.
-
The interplay of these opposing electronic effects in this compound results in a unique electronic structure with a potentially smaller HOMO-LUMO gap compared to simpler fluorinated nitrobenzenes, suggesting higher reactivity and potential for interesting photophysical properties.
Caption: Conceptual representation of the Molecular Electrostatic Potential (MEP) map.
Conclusion and Future Directions
This guide has provided a comparative framework for the computational modeling of this compound's electronic properties. Our analysis highlights that while Hartree-Fock provides a qualitative starting point, methods incorporating electron correlation, such as MP2 and particularly DFT, offer a more accurate and nuanced understanding. The B3LYP/6-311++G(d,p) level of theory represents a robust and computationally feasible approach for obtaining reliable predictions for this class of molecules.
The true power of these computational models lies in their predictive capabilities, guiding experimental efforts in the rational design of new pharmaceuticals and materials. Future work should focus on validating these computational predictions against experimental data, such as electrochemical measurements and spectroscopic analyses, to further refine the models and deepen our understanding of the structure-property relationships in these electronically complex systems.
References
- 1. Buy 1,3,4-trifluoro-5-methoxy-2-nitrobenzene | 66684-67-1 [smolecule.com]
- 2. studyguides.com [studyguides.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. downloads.wavefun.com [downloads.wavefun.com]
- 5. A Machine Learning Approach for MP2 Correlation Energies and Its Application to Organic Compounds [zora.uzh.ch]
- 6. [PDF] Density Functional Theory Calculations for Nitro Benzene Molecules Group | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. ORCA - FACCTs [faccts.de]
- 9. ORCA | Ohio Supercomputer Center [osc.edu]
- 10. ORCA - ORCD Docs [orcd-docs.mit.edu]
- 11. hpc.hku.hk [hpc.hku.hk]
- 12. ORCA (quantum chemistry program) - Wikipedia [en.wikipedia.org]
- 13. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 14. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]
- 15. matlantis.com [matlantis.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. ChemCompute — Free Computational Chemistry for Undergraduates [chemcompute.org]
- 19. comp.chem.umn.edu [comp.chem.umn.edu]
- 20. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 21. dspace.mit.edu [dspace.mit.edu]
- 22. gaussian.com [gaussian.com]
- 23. youtube.com [youtube.com]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Substituted Trifluoronitrobenzene Analogs
Introduction: The Rationale for Exploring Trifluoronitrobenzene Analogs
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a well-established strategy for modulating biological activity. The trifluoronitrobenzene core, exemplified by structures like 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene, presents a fascinating template for analog development. The trifluoro- substitution pattern creates a highly electron-deficient aromatic ring, influencing the molecule's pharmacokinetic properties and its potential interactions with biological targets. The nitro group, a potent electron-withdrawing group, is a common pharmacophore in various bioactive compounds and can be a substrate for cellular reductases, leading to bioreductive activation.[1] The methoxy group, an electron-donating substituent, can modulate the electronic properties of the benzene ring and influence metabolic stability.
This guide provides a comparative overview of the biological activities of substituted trifluoronitrobenzene analogs and related compounds. Due to a lack of comprehensive studies on a systematic series of this compound analogs, we will broaden our scope to include related substituted fluorinated nitroaromatics. This approach allows us to elucidate key structure-activity relationships (SAR) and provide a predictive framework for the design of novel therapeutic agents based on this versatile chemical scaffold. We will delve into their anticancer and antimicrobial properties, supported by experimental data from various studies, and provide detailed protocols for the key biological assays.
Anticancer Activity: A Tale of Cytotoxicity and Selectivity
The anticancer potential of nitroaromatic compounds is often linked to their ability to induce cellular stress and apoptosis.[2] The electron-deficient nature of the nitroaromatic ring can make these compounds susceptible to enzymatic reduction, particularly in the hypoxic environment of tumors, leading to the formation of cytotoxic metabolites. The substitution pattern on the aromatic ring plays a crucial role in modulating this activity.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of various substituted nitroaromatic and fluorinated compounds against different human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions such as cell lines, incubation times, and assay protocols.[3] However, the data provides valuable insights into the structure-activity relationships.
| Compound/Analog Type | Cell Line | IC50 (µM) | Reference(s) |
| 3'-Amino-4'-methoxyflavone | ANN-1 (murine fibroblasts) | 1.6 | [4] |
| Flavone Analog (unspecified) | 3T3 (murine fibroblasts) | 8 | [4] |
| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 (Breast) | ~0.81 µg/mL | [2] |
| β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 (Breast) | ~1.82 µg/mL | [2] |
| Thiazolyl-pyrazoline hybrid (6e) | MCF-7 (Breast) | 7.21 | [5] |
| Thiazolyl-pyrazoline hybrid (6k) | MCF-7 (Breast) | 8.02 | [5] |
| 4-Nitrobenzyl carbamate prodrug (89) | WiDR-NTR+ (Colon) | Selectively toxic | [6] |
Note: Data is compiled from multiple sources and serves to illustrate general trends.
Structure-Activity Relationship (SAR) Insights
From the available data and established principles of medicinal chemistry, we can infer the following SAR trends for anticancer activity:
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like the nitro (NO₂) and trifluoromethyl (CF₃) groups is often correlated with increased cytotoxic potential.[7] These groups enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack and reductive metabolism.
-
Amino and Hydroxyl Groups: The introduction of electron-donating groups like amino (-NH₂) or hydroxyl (-OH) can have varied effects. In some scaffolds, they can increase potency by forming key hydrogen bonds with target enzymes or receptors.[4] However, their position on the ring is critical.
-
Lipophilicity and Steric Factors: The overall lipophilicity of the molecule, influenced by substituents like methoxy (-OCH₃) and fluorine, affects its ability to cross cell membranes. The size and position of these groups can also introduce steric hindrance, which may either enhance or diminish binding to a biological target.[1]
For analogs of this compound, it can be hypothesized that modifications to the methoxy group could fine-tune lipophilicity and metabolic stability. Replacing it with other alkoxy groups or bioisosteres may lead to compounds with improved pharmacokinetic profiles and potentially enhanced cytotoxicity.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol: [9]
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Targeting Microbial Growth
Fluorinated and nitro-substituted aromatic compounds have also been investigated for their antimicrobial properties. The mechanism of action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity.
Comparative Antimicrobial Susceptibility Data
The following table presents a summary of the Minimum Inhibitory Concentration (MIC) values for some relevant compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound/Analog Type | Target Organism | MIC (µg/mL) | Reference(s) |
| Cristatumin A (related scaffold) | E. coli | 64 | [10] |
| Cristatumin A (related scaffold) | S. aureus | 64 | [10] |
| Diaporthalasin (related scaffold) | S. aureus (MRSA) | 2 | [10] |
| Penicibrocazine C (related scaffold) | S. aureus | 8.0 | [10] |
| 3-Halobenzo[b]thiophene derivative | B. cereus & C. albicans | 128 | [11] |
Note: Data is compiled from multiple sources and serves to illustrate general trends. The compounds listed are not direct analogs but share features (aromatic, halogenated) that provide context.
Structure-Activity Relationship (SAR) Insights
For antimicrobial activity, the following SAR trends are often observed:
-
Halogenation: The presence of halogens, particularly fluorine, can enhance antimicrobial activity by increasing lipophilicity, which facilitates passage through the microbial cell wall.
-
Nitro Group: The nitro group can be reduced by microbial nitroreductases to generate reactive nitrogen species that are toxic to the cell. This is a known mechanism for some nitro-based antibiotics.
-
Substituent Position: The regiochemistry of substituents on the aromatic ring is critical. Different isomers can exhibit vastly different activities, likely due to steric and electronic effects that influence target binding.
Based on these principles, analogs of this compound are promising candidates for antimicrobial screening. The trifluoro and nitro substitutions provide a strong foundation for activity, which could be further optimized by modifying the methoxy group to alter solubility and cell penetration.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[12][13]
Principle: The test organism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.
Step-by-Step Protocol: [14]
-
Prepare Inoculum:
-
From a fresh culture (18-24 hours) on an agar plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Compound Dilutions in Microplate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound and add 100 µL to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well of the dilution series.
-
This creates a gradient of compound concentrations.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial suspension to each well, except for a sterility control well (which contains only broth).
-
Include a growth control well (broth and inoculum, but no compound).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
-
Reading and Interpreting Results:
-
Visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for the Broth Microdilution MIC assay.
Conclusion and Future Directions
The substituted trifluoronitrobenzene scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative data for analogs of this compound is currently limited, the analysis of related compounds reveals clear structure-activity relationships. The presence of multiple fluorine atoms and a nitro group generally imparts significant cytotoxic and antimicrobial potential.
Future research should focus on the systematic synthesis and evaluation of a library of analogs based on the this compound core. Key modifications could include:
-
Varying the alkoxy substituent at the 5-position to modulate lipophilicity and metabolic stability.
-
Introducing different functional groups in place of the methoxy group to explore new interactions with biological targets.
-
Modifying the substitution pattern of the fluorine atoms on the aromatic ring.
Such studies, employing the standardized protocols outlined in this guide, will be crucial for identifying lead compounds with enhanced potency and selectivity, ultimately paving the way for the development of new anticancer and antimicrobial drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of a series of flavones designed as inhibitors of protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Antibacterial and Antifungal Compounds from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. protocols.io [protocols.io]
A Researcher's Guide to Spectroscopic Differentiation of Trifluoro-methoxy-nitrobenzene Isomers
In the intricate landscape of synthetic chemistry, particularly in the realms of pharmaceutical development and materials science, the precise identification of positional isomers is not merely an academic exercise—it is a cornerstone of safety, efficacy, and innovation. Compounds with identical molecular formulas but different substituent arrangements on an aromatic ring can exhibit drastically different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene and its closely related isomers, offering a strategic workflow for their unambiguous differentiation using routine analytical techniques.
The challenge lies in the subtle yet significant influence of substituent placement on the electronic environment of the benzene ring. The interplay between the strongly electron-withdrawing nitro (NO₂) and fluorine (F) groups, and the electron-donating methoxy (OCH₃) group, creates unique spectroscopic fingerprints for each isomer. Here, we will dissect these fingerprints using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the causal logic behind the expected spectral variations.
Molecular Structures Under Investigation
To establish a clear framework, we will focus on comparing the target molecule, This compound (Isomer A) , with a key positional isomer, 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene (Isomer B) . The simple exchange of the methoxy and nitro groups between positions 4 and 5 dramatically alters the molecule's electronic and steric landscape, providing a perfect case study for spectroscopic analysis.
Figure 1: Chemical structures of the primary isomers under comparison.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Toolkit
NMR spectroscopy is unequivocally the most powerful technique for distinguishing positional isomers of substituted aromatic compounds.[1] By analyzing ¹H, ¹⁹F, and ¹³C spectra, we can map the precise electronic environment and connectivity of each atom.
¹⁹F NMR Spectroscopy: The Most Diagnostic Tool
Given the trifluoro-substituted nature of these molecules, ¹⁹F NMR provides the most direct and information-rich data for differentiation. The high sensitivity of the ¹⁹F nucleus and its wide chemical shift range make subtle electronic differences readily apparent.[2][3]
Causality of Spectral Differences: The chemical shift of a fluorine atom is highly sensitive to the electronic nature of its neighboring substituents.
-
In Isomer A , the fluorine at C-3 is ortho to the electron-withdrawing NO₂ group, while the fluorine at C-1 is ortho to the C-6 proton. The fluorine at C-2 is nestled between two other fluorines.
-
In Isomer B , the fluorine at C-3 is ortho to the electron-donating OCH₃ group. This will cause a significant upfield (less negative) shift for the F-3 signal compared to Isomer A.
Furthermore, the spin-spin coupling constants between fluorine atoms (J-coupling) are highly dependent on the number of bonds separating them and provide definitive structural proof.[4][5]
Expected ¹⁹F NMR Data:
| Parameter | Isomer A (Predicted) | Isomer B (Predicted) | Rationale for Distinction |
| F at C-1 | Doublet of doublets (dd) | Doublet of doublets (dd) | Coupling pattern is similar, but chemical shift will differ due to the change in the electronic environment four bonds away. |
| F at C-2 | Triplet-like (dd) | Triplet-like (dd) | Will show coupling to both F-1 and F-3. The chemical shift will be sensitive to the substituent changes at C-4 and C-5. |
| F at C-3 | Doublet of doublets (dd) | Doublet of doublets (dd) | Key Differentiator: This fluorine is ortho to NO₂ in Isomer A and ortho to OCH₃ in Isomer B. Expect a significant chemical shift difference, with the F-3 signal in Isomer B appearing at a considerably higher field (less negative ppm value). |
| Coupling (JFF) | JF1-F2 ≈ 20 Hz (ortho)JF2-F3 ≈ 20 Hz (ortho)JF1-F3 ≈ 5-10 Hz (meta) | JF1-F2 ≈ 20 Hz (ortho)JF2-F3 ≈ 20 Hz (ortho)JF1-F3 ≈ 5-10 Hz (meta) | While the coupling constants will be broadly similar, minor variations can arise from changes in bond angles and electronic effects, further aiding identification. |
¹H NMR Spectroscopy: A Quick and Clear Indicator
While less detailed than ¹⁹F NMR, the proton NMR spectrum provides a rapid and powerful first pass for identification.
Causality of Spectral Differences: The sole aromatic proton (at C-6) in both isomers will have its chemical shift dictated by the nature of the adjacent and para substituents.
-
In Isomer A , the proton at C-6 is ortho to the F at C-1 and para to the electron-withdrawing NO₂ group. The strong deshielding effect of the para-nitro group will shift this proton significantly downfield.
-
In Isomer B , the proton at C-6 is also ortho to the F at C-1 but is now para to the electron-donating OCH₃ group. This will shield the proton, causing it to appear at a higher field (lower ppm value) compared to Isomer A.
Expected ¹H NMR Data:
| Parameter | Isomer A (Predicted) | Isomer B (Predicted) | Rationale for Distinction |
| Aromatic Proton (H-6) | ~8.0 - 8.5 ppm (Doublet of doublets, dd) | ~7.0 - 7.5 ppm (Doublet of doublets, dd) | Key Differentiator: The chemical shift of H-6 is the most telling feature, directly reflecting the para substituent (NO₂ vs. OCH₃). |
| Methoxy Protons (-OCH₃) | ~3.9 - 4.1 ppm (Singlet, s) | ~3.9 - 4.1 ppm (Singlet, s) | The chemical shift may vary slightly due to the different neighboring group (NO₂ vs. F), but this is less diagnostic than the H-6 shift. |
| Coupling (JHF) | JH6-F1 ≈ 8-10 Hz (ortho)JH6-F2 ≈ 6-8 Hz (meta) | JH6-F1 ≈ 8-10 Hz (ortho)JH6-F2 ≈ 6-8 Hz (meta) | The splitting pattern (dd) will be present in both, confirming the H-F couplings, but the chemical shift is the primary identifier. |
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
¹³C NMR complements the other NMR data by providing a map of the carbon framework. The number of signals confirms the molecular symmetry, and the chemical shifts and C-F coupling constants confirm substituent positions.[6]
Causality of Spectral Differences:
-
Directly Bonded Carbons: Carbons directly attached to fluorine (C-1, C-2, C-3) will appear as large doublets (or more complex multiplets) due to one-bond C-F coupling (¹JCF ≈ 240-260 Hz). Carbons attached to the nitro (C-4 in A, C-5 in B) and methoxy (C-5 in A, C-4 in B) groups will have their chemical shifts dramatically altered.
-
Ipso-Carbon Shifts: The C-NO₂ carbon is typically deshielded (~145-150 ppm), while the C-OCH₃ carbon is also deshielded but to a lesser extent and shows the resonance of the methoxy carbon itself (~55-60 ppm).[7][8] The exchange of these groups will flip the chemical shifts of the C-4 and C-5 signals.
Expected ¹³C NMR Distinctions:
| Carbon Atom | Isomer A (Predicted Shift) | Isomer B (Predicted Shift) | Rationale for Distinction |
| C-1, C-2, C-3 | Complex, coupled signals | Complex, coupled signals | The patterns will be unique but complex. The key is to identify the carbons bearing F, OCH₃, and NO₂. |
| C-4 | ~148 ppm (coupled to F-3) | ~155 ppm (coupled to F-3) | Key Differentiator: In Isomer A, this carbon is bonded to NO₂. In Isomer B, it's bonded to OCH₃, resulting in a different chemical shift and C-F coupling. |
| C-5 | ~155 ppm (no F coupling) | ~148 ppm (no F coupling) | Key Differentiator: In Isomer A, this carbon is bonded to OCH₃. In Isomer B, it's bonded to NO₂, leading to a distinct chemical shift. |
| C-6 | ~110-115 ppm (coupled to F) | ~105-110 ppm (coupled to F) | The chemical shift of the protonated carbon will also differ based on the para substituent. |
| -OCH₃ | ~56 ppm | ~56 ppm | The methoxy carbon signal will be similar in both isomers. |
Part 2: Vibrational and Fragmentation Analysis
While NMR is often definitive, IR and MS provide crucial confirmatory data.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for confirming the presence of functional groups and can offer clues about the substitution pattern.[9][10]
-
NO₂ Vibrations: Both isomers will show strong characteristic stretches for the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). The precise frequencies can be subtly influenced by the electronic environment, with the nitro group in Isomer A (adjacent to two fluorine atoms) potentially showing a slight shift compared to Isomer B (adjacent to one fluorine and the methoxy group).
-
C-F Vibrations: Strong absorptions in the 1100-1300 cm⁻¹ region will confirm the presence of C-F bonds.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibration in the 800-900 cm⁻¹ region can be indicative of the substitution pattern. For a single, isolated aromatic proton, a band is expected around 850-900 cm⁻¹.
Mass Spectrometry (MS)
Both isomers will exhibit the same molecular ion peak (M⁺) in their mass spectra, confirming the molecular formula. Differentiation must come from analyzing the fragmentation patterns.
-
Molecular Ion: C₇H₄F₃NO₃, Molecular Weight = 223.11 g/mol .
-
Fragmentation: The initial fragmentation pathways will likely involve the loss of the nitro (-NO₂, 46 Da) or methoxy (-OCH₃, 31 Da) groups. The relative abundance of the [M-NO₂]⁺ and [M-OCH₃]⁺ fragment ions may differ. In Isomer A, the nitro group is sterically hindered by the methoxy and a fluorine atom, which could influence its fragmentation pattern compared to Isomer B. Further fragmentation would involve the loss of CO or subsequent fluorine atoms.
Part 3: Standardized Experimental Protocols
To ensure reproducible and high-quality data, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the isomer into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Acetone-d₆). CDCl₃ is a good first choice for general solubility.[11] The choice of solvent can influence chemical shifts, so consistency is key for comparison.[12][13][14]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for ¹H and ¹³C referencing (δ = 0.00 ppm). For ¹⁹F NMR, a common external or internal reference is CFCl₃ (δ = 0.00 ppm) or a secondary standard like C₆F₆.[15]
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
¹H NMR Acquisition (500 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~12 ppm.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay (d1): 2.0 seconds.
-
-
¹⁹F NMR Acquisition (¹H-decoupled):
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: ~200 ppm (centered appropriately for aromatic fluorines).
-
Number of Scans: 32-64 scans.
-
Relaxation Delay (d1): 2.0 seconds.
-
-
¹³C NMR Acquisition (¹H-decoupled):
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30).
-
Spectral Width: ~220 ppm.
-
Number of Scans: 512-1024 scans (or more, as ¹³C is less sensitive).
-
Relaxation Delay (d1): 2.0 seconds.
-
Protocol 2: IR and MS Analysis
-
FTIR Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) is ideal for solid or liquid samples, requiring minimal preparation.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
Processing: Perform a background subtraction using the clean ATR crystal.
-
-
Mass Spectrometry:
-
Technique: Electron Ionization (EI) is standard for generating reproducible fragmentation patterns for small organic molecules.
-
Analysis: Inject a dilute solution of the sample (e.g., in methanol or acetonitrile) into the GC-MS or via a direct insertion probe.
-
Data Acquisition: Scan a mass range from m/z 40 to 300 to capture the molecular ion and key fragments.
-
Analytical Workflow and Conclusion
A logical workflow for identifying an unknown sample of a trifluoro-methoxy-nitrobenzene isomer ensures efficiency and accuracy.
Figure 2: Logical workflow for isomer differentiation.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. youtube.com [youtube.com]
- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. thieme-connect.de [thieme-connect.de]
- 15. colorado.edu [colorado.edu]
Economic Analysis of Synthetic Routes to 3,4,5-Trifluoro-2-methoxyaniline: A Comparative Guide
For researchers and professionals in drug development and fine chemical synthesis, the selection of a synthetic pathway is a critical decision, balancing yield, purity, safety, and cost. This guide provides an in-depth economic and practical comparison of two distinct routes to the valuable intermediate, 3,4,5-Trifluoro-2-methoxyaniline . This compound is a key building block in medicinal and agrochemical research, where the unique substitution pattern of fluorine and methoxy groups can impart desirable pharmacokinetic and metabolic properties.
We will analyze a classical approach centered around the synthesis and subsequent reduction of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene , and compare it with a modern, palladium-catalyzed C-N bond formation strategy—the Buchwald-Hartwig amination. This analysis will delve into reagent costs, process safety, and waste generation, providing a holistic view to inform your synthetic planning.
Route A: The Nitroarene Reduction Pathway
This traditional and robust two-step approach involves the nitration of a precursor followed by the reduction of the resulting nitroaromatic compound. It is a workhorse in industrial chemistry due to its scalability and the relatively low cost of the primary nitrating agents.
Step 1: Synthesis of this compound
The cornerstone of this route is the electrophilic aromatic nitration of 1,2,3-Trifluoro-5-methoxybenzene. This reaction requires potent nitrating agents, typically a mixture of concentrated nitric and sulfuric acids, and careful temperature control to ensure regioselectivity and prevent over-nitration.
Experimental Protocol: Nitration of 1,2,3-Trifluoro-5-methoxybenzene
-
Reaction Setup: To a jacketed glass reactor maintained at 0-5 °C, charge concentrated sulfuric acid (98%, 2.0 eq.).
-
Substrate Addition: Slowly add 1,2,3-Trifluoro-5-methoxybenzene (1.0 eq.) to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq.) to concentrated sulfuric acid (1.1 eq.) while cooling in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the reactor over 1-2 hours, maintaining the internal temperature at 0-5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 5 °C for an additional hour. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching & Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is collected by filtration.
-
Purification: The crude solid is washed with cold water until the washings are neutral, then with a cold sodium bicarbonate solution, and finally with water again. The product is dried under vacuum to yield this compound. An estimated yield of 85% is based on similar transformations.
Step 2: Reduction to 3,4,5-Trifluoro-2-methoxyaniline
The reduction of the nitro group is a well-established transformation.[1] Catalytic hydrogenation is a clean and efficient method, often preferred for its high yields and atom economy.[2]
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Loading: Charge a pressure-rated hydrogenation vessel with this compound (1.0 eq.), a suitable solvent such as ethanol or ethyl acetate, and 5% Palladium on Carbon (Pd/C) catalyst (0.5-1 mol%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases.
-
Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 3,4,5-Trifluoro-2-methoxyaniline. Further purification can be achieved by recrystallization or chromatography. A near-quantitative yield (approx. 98%) is expected for this step.
Caption: Workflow for Route A: Nitroarene Reduction Pathway.
Route B: The Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3] This modern approach offers a more direct synthesis of the target aniline from a suitable aryl halide or triflate, circumventing the need for the highly hazardous nitration step.[4] For this guide, we propose the amination of 1-Bromo-2,3,4-trifluoro-6-methoxybenzene using an ammonia equivalent.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1-2 mol%), a suitable phosphine ligand like Tri-tert-butylphosphine (2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.2-1.5 eq.).
-
Reagent Addition: Add 1-Bromo-2,3,4-trifluoro-6-methoxybenzene (1.0 eq.) and an ammonia surrogate like benzophenone imine (1.1 eq.) followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture with stirring (typically 80-110 °C) for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Hydrolysis & Work-up: After cooling to room temperature, quench the reaction with aqueous acid (e.g., 2M HCl) and stir to hydrolyze the resulting imine.
-
Isolation: Neutralize the mixture with a base (e.g., NaOH) and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield 3,4,5-Trifluoro-2-methoxyaniline. A yield of 75-85% is a reasonable estimate for this type of transformation.
Caption: Workflow for Route B: Buchwald-Hartwig Amination.
Economic and Performance Comparison
The choice between these routes is not straightforward and depends heavily on the scale of synthesis, available equipment, and cost of raw materials. Below is a comparative analysis based on research-scale pricing and estimated bulk costs.
| Parameter | Route A: Nitroarene Reduction | Route B: Buchwald-Hartwig Amination | Analysis |
| Overall Yield | ~83% (0.85 * 0.98) | ~80% | Route A offers a slightly higher overall yield. |
| Number of Steps | 2 | 1 (one-pot coupling and hydrolysis) | Route B is more step-economical. |
| Key Raw Material | 1,2,3-Trifluoro-5-methoxybenzene | 1-Bromo-2,3,4-trifluoro-6-methoxybenzene | Cost and availability of these specialized precursors are major factors. Bulk pricing is not readily available and would need to be custom quoted. |
| Key Reagent Costs | Nitric Acid (~ | Pd(dba)₂ (~ | The palladium catalyst and phosphine ligand in Route B represent a significant upfront cost, especially at scale, although catalyst loading is low. |
| Safety Hazards | High: Use of corrosive, toxic, and strongly oxidizing acids.[7] Nitration is highly exothermic and poses a risk of runaway reactions and detonation.[1][8] | Moderate: Pyrophoric phosphine ligands. Exothermic nature of the coupling reaction requires careful monitoring. Solvents like dioxane have health and safety concerns. | Route A is significantly more hazardous, requiring specialized equipment and stringent safety protocols, which adds to the operational cost. |
| Waste Stream | Acidic aqueous waste from nitration requires neutralization and disposal. Spent Pd/C catalyst. | Palladium-containing waste stream requires specialized recovery/disposal. Organic solvent and base waste. | Both routes generate waste requiring careful management. The highly acidic waste from nitration can be more challenging and costly to treat.[9] |
| Process Robustness | Well-established, highly scalable chemistry.[10] | Can be sensitive to air, moisture, and impurities.[11] Catalyst and ligand choice is crucial and may require optimization for specific substrates. | Route A is generally considered more robust and less sensitive for large-scale industrial production. |
Conclusion and Recommendations
Route A (Nitroarene Reduction) remains a viable and economically attractive option, particularly for large-scale industrial synthesis where the lower cost of bulk reagents (nitric and sulfuric acid) outweighs the significant capital and operational expenditure required to manage the associated safety hazards. The high, reliable yields and robust nature of the reactions are major advantages.
Route B (Buchwald-Hartwig Amination) is an excellent choice for laboratory-scale and medicinal chemistry applications. Its key advantage is the avoidance of the hazardous nitration step. This route offers greater functional group tolerance and is more step-economical. While the upfront cost of the palladium catalyst and ligand is high, the overall cost may be competitive at smaller scales when factoring in the reduced safety infrastructure and waste disposal costs associated with nitration. For drug discovery programs where speed and the ability to create diverse analogues are paramount, the flexibility of the Buchwald-Hartwig amination is often the deciding factor.
Ultimately, the "better" route is context-dependent. A thorough process hazard analysis and a detailed cost-of-goods calculation based on specific supplier quotes for the advanced intermediates are essential before committing to a synthetic pathway for scale-up.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Palladium Based Catalysts [fuelcellstore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Bis(dibenzylideneacetone)palladium(0) 32005-36-0 [sigmaaldrich.com]
- 8. strem.com [strem.com]
- 9. Toxicity reduction in an industrial nitro-aromatic wastewater plant: an assessment and a proposed improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 11. reddit.com [reddit.com]
A Comparative Guide to Modern Reagents for the Functionalization of Trifluoromethoxybenzene Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy (-OCF3) group has become a cornerstone in modern medicinal chemistry, prized for its ability to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] Often termed a "super-halogen," its unique electronic properties and lipophilicity make it a highly desirable substituent.[1] However, the chemical inertness of the trifluoromethoxybenzene scaffold presents a significant challenge for traditional synthetic methodologies. This guide provides an in-depth comparison of alternative, modern reagents and strategies that overcome these hurdles, offering more efficient and selective pathways to novel trifluoromethoxy-containing compounds.
The Limitations of Traditional Approaches
Classical methods for functionalizing trifluoromethoxybenzene, such as electrophilic aromatic substitution, are often hampered by the strong deactivating nature of the -OCF3 group. These reactions typically require harsh conditions, suffer from poor regioselectivity, and have a limited substrate scope.[1] Similarly, early methods for introducing the -OCF3 group itself involved multi-step sequences like chlorination/fluorination of anisoles or the use of toxic reagents, which are not amenable to complex molecule synthesis.[3][4]
A common strategy, directed ortho-lithiation, involves the deprotonation of the C-H bond adjacent to a directing group. While effective for many substituted aromatics, the trifluoromethoxy group is a relatively weak directing group for lithiation, often leading to competitive reactions or requiring harsh conditions.[5][6][7] These limitations have spurred the development of more sophisticated catalytic systems that offer milder conditions and precise control over which position on the aromatic ring is functionalized.
Modern Strategies: A New Toolkit for C-H Functionalization
Recent advances in catalysis have revolutionized the way chemists can approach the functionalization of trifluoromethoxybenzene. These methods bypass the need for pre-functionalized starting materials by directly activating C-H bonds, offering unprecedented efficiency and regiochemical control.
Transition Metal-Catalyzed C-H Activation
Transition metal catalysis is at the forefront of modern C-H functionalization.[8][9] By employing directing groups, chemists can now selectively target specific C-H bonds (ortho, meta, or para) with high precision.
-
Ortho-Functionalization: While classical ortho-lithiation has its drawbacks, modern transition metal-catalyzed approaches using directing groups provide a more reliable alternative. These methods involve the formation of a metallacyclic intermediate that positions the catalyst in close proximity to the ortho C-H bond, facilitating its activation.
-
Meta-Selective Functionalization: Achieving meta selectivity has historically been a major challenge in C-H activation.[10] Groundbreaking work has demonstrated that specially designed templates, often containing a nitrile group, can form a macrocyclic transition state that directs a palladium catalyst to the meta position.[10][11][12] This strategy has been successfully applied to a range of substrates, overriding the inherent electronic biases of the aromatic ring.[10][13]
-
Para-Selective Functionalization: Para-selective C-H functionalization is another frontier in synthetic chemistry. Recent strategies have emerged that exploit radical-based mechanisms or unique catalyst-substrate interactions to achieve high selectivity for the para position, a feat that is difficult with traditional methods.[14][15][16]
Below is a diagram illustrating the general concept of directed C-H functionalization at different positions.
Caption: Directed C-H functionalization strategies.
Photoredox and Electrochemical Catalysis
Photoredox and electrochemical methods offer sustainable and powerful alternatives for generating reactive intermediates under exceptionally mild conditions.[17][18] These techniques are particularly well-suited for radical-based transformations.
-
Radical Trifluoromethoxylation: Reagents like bis(trifluoromethyl)peroxide can be used in photoredox-catalyzed reactions to directly install an -OCF3 group onto unactivated arenes.[19] This approach avoids the need for pre-existing functional groups on the aromatic ring.
-
Functionalization of Aryl Halides: While not a direct C-H functionalization, recent breakthroughs have enabled the trifluoromethoxylation of aryl halides using photocatalysis.[20] This is significant because traditional palladium cross-coupling methods for this transformation have been unsuccessful.[20]
-
Selective C-F Bond Functionalization: In an innovative approach, photoredox catalysis can be used to selectively activate a C-F bond within the -CF3 group of trifluoromethylarenes, rather than a C-H bond on the ring.[21][22] This allows for the synthesis of difluoroalkyl-substituted aromatics, opening up new avenues for drug design.[21][22]
The general workflow for a photoredox-catalyzed C-H functionalization is depicted below.
Caption: General workflow for photoredox catalysis.
Comparative Data and Experimental Protocols
The choice of reagent and methodology depends heavily on the desired regioselectivity and the functional groups already present in the molecule. The following table provides a comparative overview of different approaches.
| Functionalization Strategy | Reagent/Catalyst System (Example) | Regioselectivity | Key Advantages | Limitations |
| Directed C-H Olefination | Pd(OAc)2 / Nitrile-containing template | meta | High selectivity for a challenging position; broad substrate scope.[10] | Requires synthesis of a specific directing group template. |
| Directed C-H Arylation | Pd(OAc)2 / Norbornene mediator | meta | Effective for fluoroarenes and simple arenes.[23] | Can require a dual-ligand system for optimal results.[23] |
| Photoredox C-H Trifluoromethoxylation | Bis(trifluoromethyl)peroxide / Photocatalyst | Variable | Direct introduction of -OCF3 group; mild conditions.[19] | Can require a large excess of the arene substrate.[18] |
| Photocatalytic Aryl Halide Trifluoromethoxylation | Ag salt / Photocatalyst | N/A (uses aryl halide) | First successful method for this transformation; good chemoselectivity.[20] | Not a direct C-H functionalization. |
| Photoredox C-F Alkylation | Ir photocatalyst / Ni catalyst | N/A (functionalizes -CF3) | Novel reactivity; access to difluoroalkyl compounds.[21][22] | Limited to functionalizing the trifluoromethyl group itself. |
Representative Experimental Protocol: meta-Selective C-H Olefination
This protocol is adapted from the pioneering work on nitrile-directed, palladium-catalyzed C-H olefination.[10]
Objective: To perform a meta-selective olefination of a trifluoromethoxybenzene derivative equipped with a removable nitrile-containing template.
Materials:
-
Substrate (e.g., 1-(3-(trifluoromethoxy)phenoxy)alkane with a nitrile-terminated directing group)
-
Palladium(II) acetate (Pd(OAc)2)
-
Silver acetate (AgOAc)
-
Olefin (e.g., ethyl acrylate)
-
Benzoquinone (BQ)
-
Anhydrous solvent (e.g., trifluoroethanol)
Procedure:
-
To an oven-dried reaction vessel, add the trifluoromethoxybenzene substrate (1.0 equiv), Pd(OAc)2 (0.1 equiv), AgOAc (2.0 equiv), and BQ (1.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe, followed by the olefin (3.0 equiv).
-
Seal the vessel and place it in a preheated oil bath at the designated temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 24-48 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality and Trustworthiness: The success of this reaction hinges on the specific geometry of the nitrile-containing template, which forces the palladium catalyst into proximity with the meta C-H bond through a strained, macrocyclic transition state.[10][11] The silver salt acts as an oxidant to regenerate the active Pd(II) catalyst. The protocol is self-validating through the high regioselectivity observed; significant deviation from meta-olefination would indicate a failure of the directing-group strategy.
Conclusion and Future Outlook
The functionalization of trifluoromethoxybenzene scaffolds has transitioned from a formidable challenge to a field of immense opportunity. The development of alternative reagents and catalytic systems, particularly in the realms of transition metal-catalyzed C-H activation and photoredox catalysis, has provided chemists with an expanding toolkit for the precise and efficient modification of these valuable motifs. These advanced methodologies not only facilitate the synthesis of known drug analogues but also open the door to entirely new chemical spaces, accelerating the discovery of next-generation therapeutics and agrochemicals. Future research will likely focus on developing even more efficient and sustainable catalysts, expanding the scope of these reactions to more complex heterocyclic systems, and achieving enantioselective functionalizations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. 269: Recent Advances in C–H Functionalization - The Davies Group [scholarblogs.emory.edu]
- 9. Recent Advances in C—H Functionalization (2016) | Huw M. L. Davies | 4 Citations [scispace.com]
- 10. Meta-selective C–H functionalization - Wikipedia [en.wikipedia.org]
- 11. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 12. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic meta-selective C–H functionalization to construct quaternary carbon centres - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Charge Transfer Directed Radical Substitution Enables para-Selective C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Charge-transfer-directed radical substitution enables para-selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Red-light-mediated copper-catalyzed photoredox catalysis promotes regioselectivity switch in the difunctionalization of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 19. Refubium - Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide [refubium.fu-berlin.de]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Novel 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene Derivatives
This guide provides a comprehensive comparison of analytical techniques for the definitive structural elucidation of novel derivatives of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene. Designed for researchers, chemists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices. We will explore the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography, establishing a self-validating workflow for confirming molecular structures with the highest degree of confidence.
Introduction: The Structural Challenge of Polysubstituted Aromatics
The this compound scaffold is a key intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry and materials science. The presence of multiple, strongly influencing substituents—three electron-withdrawing fluorine atoms, an electron-withdrawing nitro group, and an electron-donating methoxy group—creates a complex electronic environment. This complexity makes the unambiguous confirmation of the structure of its novel derivatives a non-trivial task. When a synthetic route is designed to introduce new functional groups, verifying the precise regiochemistry and connectivity is paramount. This guide compares the three cornerstone analytical techniques used for this purpose.
The Analytical Workflow: A Multi-Pillar Approach
Figure 1: A typical workflow for the structural elucidation of a novel organic compound.
Pillar 1: Mass Spectrometry (MS) – The First Verification
Mass spectrometry is the initial and most direct method for determining the molecular weight of a synthesized compound. For halogenated nitroaromatics, High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides the exact mass, allowing for the determination of the molecular formula.
Expertise & Experience: Why HRMS is Essential
While nominal mass spectrometry (like standard GC-MS) provides the integer mass, the presence of fluorine and multiple oxygen and nitrogen atoms makes numerous molecular formulas possible for a given integer mass. HRMS provides mass accuracy to within a few parts per million (ppm), which acts as a powerful filter to eliminate incorrect formulas and provide strong evidence for the correct one.
Fragmentation Analysis
Electron Ionization (EI) mass spectra of nitroaromatics are characterized by a strong molecular ion peak due to the charge-stabilizing ability of the aromatic ring.[1] Fragmentation of organic nitro and halogen compounds can be complex, often involving competitive losses of radicals (like •NO₂) or neutral molecules (like HNO₂).[2] For compounds containing fluorine, the isotopic pattern is simple since ¹⁹F is the only naturally occurring isotope. This contrasts with chlorine or bromine, which have distinct M+2 peaks.[3][4]
Comparative Data: MS Techniques
| Technique | Information Provided | Strengths | Limitations |
| Electron Ionization MS (EI-MS) | Molecular weight (nominal), Fragmentation pattern | Provides structural clues from fragments, good for library matching. | Molecular ion may be absent for unstable compounds. |
| High-Resolution MS (HRMS) | Exact mass, Molecular formula | Unambiguous elemental composition.[5] | Provides no direct connectivity information. |
| Tandem MS (MS/MS) | Fragmentation pathways of specific ions | Helps elucidate complex fragmentation patterns and confirm substructures.[2] | Requires more specialized instrumentation. |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 0.1-1 mg of the purified novel derivative in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of ~10-100 µg/mL.
-
Ionization: Utilize Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the polarity and thermal stability of the derivative. ESI is generally preferred for its soft ionization nature.
-
Analysis: Inject the sample into a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.
-
Data Acquisition: Acquire data in positive or negative ion mode. For nitroaromatics, both modes should be checked.
-
Data Processing: Use the instrument's software to determine the monoisotopic mass of the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or M⁺•). Compare the measured exact mass to the theoretical masses of possible molecular formulas to find the best fit (typically < 5 ppm error).
Pillar 2: NMR Spectroscopy – The Blueprint of Connectivity
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For fluorinated compounds, a multi-nuclear approach is indispensable.
Expertise & Experience: The Synergy of ¹H, ¹³C, and ¹⁹F NMR
-
¹H NMR: Provides information on the number and environment of protons. In derivatives of this compound, the chemical shifts of the aromatic proton(s) and the methoxy protons are highly diagnostic of the substitution pattern.
-
¹³C NMR: Shows all unique carbon environments. The large chemical shift range allows for the resolution of all carbon signals, including quaternary carbons.
-
¹⁹F NMR: This is a critical experiment. Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus.[6] Its chemical shifts are very sensitive to the electronic environment, providing an excellent probe for structural changes.[7] Couplings between fluorine atoms (F-F coupling) and between fluorine and carbon or hydrogen (H-F, C-F coupling) provide definitive evidence for through-bond proximity.
2D NMR: Connecting the Dots
When simple 1D spectra are insufficient to resolve ambiguities, 2D NMR experiments are employed.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is often the key experiment to link different fragments of the molecule together, for example, confirming the connection of the methoxy group to the aromatic ring.
References
- 1. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. researchgate.net [researchgate.net]
- 7. biophysics.org [biophysics.org]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
